Tiagabine-methyl-d6 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-OUCKJYDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Tiagabine-methyl-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Tiagabine and the specific application of its deuterated analog, Tiagabine-methyl-d6 Hydrochloride. Tiagabine functions as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), leading to enhanced GABAergic neurotransmission and serving as an effective anticonvulsant. This document elucidates the molecular interactions, pharmacodynamic consequences, and the critical role of the deuterated form as an internal standard in bioanalytical assays. Furthermore, it details established experimental protocols for characterizing GAT-1 inhibition, offering a comprehensive resource for professionals in neuroscience and drug development.
The GABAergic Synapse: The Stage for Inhibition
GABA: The Brain's Primary Inhibitory Neurotransmitter
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its primary role is to reduce neuronal excitability by binding to postsynaptic GABA receptors (GABA-A and GABA-B), which leads to hyperpolarization of the neuronal membrane. This inhibitory tone is crucial for balancing neuronal excitation and maintaining normal brain function. Dysregulation of the GABAergic system has been implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
GABA Transporters (GATs): Regulating Synaptic Tone
The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[1][2] GAT-1 is the most abundant subtype in the brain and is primarily localized on presynaptic nerve terminals, making it a key regulator of synaptic GABA concentration and a prime target for therapeutic intervention.[1][3] By controlling the duration and spatial extent of GABAergic signaling, GAT-1 plays a pivotal role in modulating neuronal inhibition.
Tiagabine: A Selective GAT-1 Inhibitor
Core Mechanism of Action
Tiagabine is a derivative of nipecotic acid that functions as a potent and selective inhibitor of GAT-1.[3][4] Its primary mechanism of action is to bind to GAT-1 and block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glia.[5] This inhibition leads to an increase in the extracellular concentration of GABA, thereby prolonging its availability to bind to postsynaptic GABA receptors.[6] The resulting enhancement of GABA-mediated inhibition helps to stabilize neural activity and reduce the excessive neuronal firing characteristic of epileptic seizures.[7][8]
Structural Insights into Inhibition
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the interaction between Tiagabine and human GAT-1.[9] These studies reveal that Tiagabine locks the GAT-1 transporter in an inward-open conformation.[2][10][11] This action effectively blocks the intracellular gate of the GABA transport pathway, preventing the transporter from cycling back to an outward-facing state to bind more GABA. This structural insight explains the mixed-type (competitive and non-competitive) inhibition profile of Tiagabine, as it involves both initial binding to the substrate site and subsequent conformational locking of the transporter.[9][12]
Pharmacodynamic Consequences: Enhancing GABAergic Tone
By inhibiting GAT-1, Tiagabine effectively increases the concentration and residence time of GABA in the synapse. In vivo microdialysis studies in rats have demonstrated that systemic administration of Tiagabine leads to a significant, dose-dependent increase in extracellular GABA levels in brain regions such as the globus pallidus and substantia nigra.[6] This elevation of ambient GABA enhances both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition, leading to a more pronounced inhibitory tone throughout the neural network. This generalized reduction in neuronal excitability is the basis for its efficacy as an adjunctive therapy for partial seizures.
Selectivity and Potency
Tiagabine's therapeutic utility is underpinned by its high potency and selectivity for the GAT-1 transporter over other GAT subtypes and neurotransmitter receptors. This selectivity minimizes off-target effects.
| Target | Inhibitory Potency (IC₅₀) | Reference |
| GAT-1 (human, recombinant) | 390 ± 30 nM | [9] |
| GAT-1 (synaptosomal uptake) | 67 nM | [4][5][13] |
| mGAT2 (mouse) | 300 µM | [13] |
| mGAT3 (mouse) | >300 µM | [13] |
| mGAT4 (mouse) | 800 µM | [13] |
As shown in Table 1, Tiagabine displays a significantly higher affinity for GAT-1 compared to other GABA transporter subtypes, with a reported selectivity of 10,000–20,000-fold higher for GAT-1 over GAT-2 and GAT-3.[9]
The Role of Tiagabine-methyl-d6 Hydrochloride in Research
Purpose of the Hydrochloride Salt
The active pharmaceutical ingredient (API) Tiagabine is a basic compound. It is formulated as a hydrochloride salt by reacting it with hydrochloric acid. This is a common practice in pharmaceutical development to improve the physicochemical properties of a drug. The hydrochloride salt form of Tiagabine enhances its stability, water solubility, and dissolution rate, which facilitates oral formulation and improves absorption and bioavailability.[14][15][16][17][18]
Deuteration (methyl-d6): Creating a High-Fidelity Internal Standard
Tiagabine-methyl-d6 is a stable isotope-labeled (SIL) version of Tiagabine where the six hydrogen atoms on the two methyl groups of the thienyl rings have been replaced with deuterium. Unlike therapeutic deuterated drugs where this substitution is intended to alter metabolism via the kinetic isotope effect, the purpose of Tiagabine-methyl-d6 is to serve as an ideal internal standard for quantitative bioanalysis.
In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to samples to correct for analytical variability. A deuterated standard is considered the "gold standard" because:
-
Co-elution: It is chemically identical to the analyte (Tiagabine) and therefore behaves identically during sample extraction, chromatography, and ionization.
-
Mass Shift: It has a higher mass (in this case, +6 Daltons) due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the non-deuterated drug being quantified.
-
Improved Accuracy: By normalizing the analyte's signal to the internal standard's signal, it corrects for variations in sample recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.
Application in Bioanalytical Methods
Tiagabine-methyl-d6 Hydrochloride is indispensable for pharmacokinetic (PK) and drug metabolism studies. Researchers use it as an internal standard in LC-MS/MS methods to accurately measure concentrations of Tiagabine in biological matrices such as plasma, serum, and cerebrospinal fluid. This precise quantification is essential for determining key PK parameters like absorption, distribution, metabolism, and excretion (ADME), which are critical for dose determination and regulatory submission.
Experimental Protocols for Characterizing GAT-1 Inhibition
Protocol: Synaptosomal [³H]-GABA Uptake Assay
This in vitro functional assay is a cornerstone for evaluating the potency of GAT-1 inhibitors. It utilizes synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[19][20][21]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Tiagabine) on GABA uptake via GAT-1.
Materials:
-
Freshly isolated brain tissue (e.g., rat cortex)
-
Sucrose homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compound (Tiagabine) and vehicle (e.g., DMSO)
-
Scintillation fluid and vials
-
Microcentrifuge, liquid scintillation counter, Dounce homogenizer
Step-by-Step Methodology:
-
Synaptosome Preparation: a. Homogenize fresh brain tissue in ice-cold sucrose homogenization buffer using a Dounce homogenizer.[22][23] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet). c. Transfer the supernatant (S1) to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet). d. Resuspend the P2 pellet in Krebs-HEPES buffer and determine protein concentration (e.g., via BCA assay).
-
GABA Uptake Assay: a. Aliquot the synaptosomal suspension into assay tubes. b. Add varying concentrations of the test compound (Tiagabine) or vehicle to the tubes. c. Pre-incubate the tubes for 10 minutes at 37°C to allow the inhibitor to bind. d. Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake. f. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: a. Place the filters into scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. This value represents the amount of [³H]-GABA taken up by the synaptosomes.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Rationale and Interpretation
This experimental design is authoritative because it directly measures the functional consequence of GAT-1 inhibition—the reduction of GABA transport into nerve terminals. The use of radiolabeled substrate provides high sensitivity. The resulting IC₅₀ value is a critical quantitative measure of a compound's potency, allowing for direct comparison between different inhibitors and providing essential data for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
The mechanism of action of Tiagabine is centered on its potent and selective inhibition of the GAT-1 transporter, which enhances GABAergic neurotransmission by increasing synaptic GABA levels. This targeted action underpins its clinical efficacy as an anticonvulsant. The deuterated analog, Tiagabine-methyl-d6 Hydrochloride, is not a therapeutic agent but a vital analytical tool. Its role as a stable isotope-labeled internal standard is fundamental to the accurate quantification of Tiagabine in biological systems, enabling robust pharmacokinetic analysis and supporting the entire drug development lifecycle. A thorough understanding of both the pharmacological mechanism and the analytical methodologies is essential for professionals dedicated to advancing neuroscience and developing next-generation therapeutics.
References
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MLJDental. (2024). What is Hydrochloride Utilized for in Tablets? [Online] Available at: [Link]
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Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Online] Available at: [Link]
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Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets? [Online] Available at: [Link]
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Baranowska-Bosiacka, I., et al. (2020). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences, 21(19), 7227. [Online] Available at: [Link]
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Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets? [Online] Available at: [Link]
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Protein Data Bank Japan. (n.d.). EMDB-33675: Cryo-EM structure of human GABA transporter GAT1 bound with tiagabine. [Online] Available at: [Link]
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Wisdomlib. (2025). Hydrochloride salt: Significance and symbolism. [Online] Available at: [Link]
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Kaczor, A. A., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13888. [Online] Available at: [Link]
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Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Topics in Medicinal Chemistry, 5(9), 849-861. [Online] Available at: [Link]
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RCSB PDB. (2023). 7Y7Z: Cryo-EM structure of human GABA transporter GAT1 bound with tiagabine in NaCl solution in an inward-open state at 3.2 angstrom. [Online] Available at: [Link]
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Adesh, M., et al. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Nature Structural & Molecular Biology, 30(7), 912-921. [Online] Available at: [Link]
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Kaczor, A. A., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13888. [Online] Available at: [Link]
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Wieder, M., et al. (2017). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry, 60(2), 854-867. [Online] Available at: [Link]
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Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 626-633. [Online] Available at: [Link]
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Thompson, S. M., & Gähwiler, B. H. (1992). Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures. The Journal of Physiology, 451, 329-345. [Online] Available at: [Link]
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Fink-Jensen, A., et al. (1992). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European Journal of Pharmacology, 220(2-3), 197-201. [Online] Available at: [Link]
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ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? [Online] Available at: [Link]
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White, H. S., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 338(2), 553-561. [Online] Available at: [Link]
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Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use? Neuromethods, 139, 43-61. [Online] Available at: [Link]
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De Sarro, G., et al. (1997). Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro. Brain Research, 753(2), 260-268. [Online] Available at: [Link]
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ResearchGate. (n.d.). Proposed two-step mode of tiagabine inhibition. [Online] Available at: [Link]
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Kaczor, A. A., et al. (2022). Analysis of different binding modes for tiagabine within the GAT-1 transporter. Biomolecules, 12(11), 1663. [Online] Available at: [Link]
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Richards, D. A., & Bowery, N. G. (1996). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Neurochemistry International, 29(3), 269-277. [Online] Available at: [Link]
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Fykse, E. M., & Fonnum, F. (1988). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of Neurochemistry, 50(4), 1237-1242. [Online] Available at: [Link]
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An In-Depth Technical Guide to Tiagabine-methyl-d6 Hydrochloride for Advanced Research
This guide provides a comprehensive overview of the chemical and physical properties of Tiagabine-methyl-d6 Hydrochloride, an essential tool for researchers, scientists, and drug development professionals. Designed to move beyond a simple data sheet, this document offers in-depth insights into the practical application and theoretical underpinnings of this isotopically labeled compound, ensuring scientific integrity and empowering rigorous experimental design.
Section 1: Core Identity and Physicochemical Characteristics
Tiagabine-methyl-d6 Hydrochloride is the deuterated analog of Tiagabine Hydrochloride, an anticonvulsant drug used in the management of epilepsy. The six deuterium atoms are incorporated into the two methyl groups attached to the thiophene rings. This isotopic labeling makes it an ideal internal standard for quantitative analysis of tiagabine in biological matrices by mass spectrometry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tiagabine-methyl-d6 Hydrochloride is presented in Table 1. These properties are fundamental to its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | (3R)-1-[4,4-bis(3-(methyl-d3)-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Hydrochloride | [1] |
| Synonyms | Gabitril-d6, Tiagabine-D6 hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₀D₆ClNO₂S₂ | [1] |
| Molecular Weight | 418.05 g/mol | [1] |
| CAS Number | 1217808-68-8 | [2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 108-110°C | [1] |
| Purity | ≥95% (HPLC) | [3] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) |
Solubility Profile
Protocol for Preparing a Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Tiagabine-methyl-d6 Hydrochloride.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.5 mL of DMSO to dissolve the solid completely.
-
Once dissolved, bring the volume up to 1 mL with DMSO.
-
Store the stock solution at -20°C for long-term stability.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound. Tiagabine-methyl-d6 Hydrochloride should be stored at -20°C in a tightly sealed container, protected from light and moisture[1]. Under these conditions, the solid form is stable for extended periods. Stock solutions in DMSO can be stored at -20°C for several weeks, though it is always recommended to prepare fresh solutions for critical experiments.
Section 2: Spectroscopic and Structural Elucidation
The structural integrity and isotopic enrichment of Tiagabine-methyl-d6 Hydrochloride are confirmed through various spectroscopic techniques. This section provides an expert interpretation of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for Tiagabine-methyl-d6 Hydrochloride are not publicly available, we can predict the key features based on the structure and the properties of deuterium.
-
¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled tiagabine, with the notable absence of the singlets corresponding to the two methyl groups on the thiophene rings. This absence provides direct evidence of successful deuteration at these positions. The remaining protons on the piperidine ring, the butenyl chain, and the thiophene rings will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of the unlabeled compound. However, the signals for the deuterated methyl carbons will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling. This provides further confirmation of the isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique where the utility of Tiagabine-methyl-d6 Hydrochloride as an internal standard is realized. The six-dalton mass difference from the unlabeled tiagabine allows for clear differentiation in a mass spectrometer.
Expected Fragmentation Pattern (Electrospray Ionization - ESI+):
The protonated molecule [M+H]⁺ of Tiagabine-methyl-d6 Hydrochloride is expected at m/z 418.05. The fragmentation pattern in tandem MS (MS/MS) will be crucial for its use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. Based on studies of unlabeled tiagabine, the fragmentation is expected to occur at the piperidine ring and the butenyl chain[4][6].
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed ESI-MS fragmentation of Tiagabine-methyl-d6 HCl.
The key to a robust analytical method is the selection of unique and intense precursor-to-product ion transitions for both the analyte (tiagabine) and the internal standard (Tiagabine-methyl-d6 Hydrochloride).
Section 3: Synthesis Pathway
While a detailed, step-by-step synthesis protocol for Tiagabine-methyl-d6 Hydrochloride is not publicly disclosed, a plausible synthetic route can be conceptualized based on known organic chemistry principles and methods for isotopic labeling. The synthesis of the unlabeled tiagabine is well-documented[7][8][9][10]. The key challenge in the synthesis of the deuterated analog lies in the introduction of the six deuterium atoms onto the methyl groups of the two thiophene rings.
A general workflow for the synthesis is proposed below:
Caption: Conceptual synthetic workflow for Tiagabine-methyl-d6 HCl.
The synthesis of the deuterated 3-methylthiophene precursor is a critical step. This can be achieved through various methods, including the use of deuterated methylating agents like CD₃I or by H/D exchange reactions on 3-methylthiophene.
Section 4: Application as an Internal Standard in Quantitative Analysis
The primary and most critical application of Tiagabine-methyl-d6 Hydrochloride is as an internal standard in the quantitative analysis of tiagabine in complex biological matrices such as plasma, serum, or urine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. The mass difference allows for its distinct detection.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.
-
Correction for Sample Preparation Variability: It accounts for losses during extraction, evaporation, and reconstitution steps.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved.
Experimental Protocol: UPLC-MS/MS Quantification of Tiagabine
This section provides a detailed, step-by-step protocol for the quantification of tiagabine in human plasma using Tiagabine-methyl-d6 Hydrochloride as an internal standard. This protocol is based on established methods for the analysis of antiepileptic drugs[1][11][12].
4.2.1. Materials and Reagents
-
Tiagabine reference standard
-
Tiagabine-methyl-d6 Hydrochloride internal standard
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tiagabine and Tiagabine-methyl-d6 Hydrochloride in DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions of tiagabine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Tiagabine-methyl-d6 Hydrochloride in 50:50 (v/v) methanol:water.
4.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
4.2.4. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tiagabine: [Precursor ion]⁺ → [Product ion]⁺
-
Tiagabine-methyl-d6: 418.1 → [Product ion]⁺
-
4.2.5. Data Analysis and Quantification
The concentration of tiagabine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the calibrator samples.
Section 5: Conclusion
Tiagabine-methyl-d6 Hydrochloride is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its well-defined chemical and physical properties, coupled with its primary application as a highly effective internal standard, enable the development of robust and reliable analytical methods for the quantification of tiagabine. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important research compound.
References
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Hubert-Roux, M., Skiba, M., Sughir, A., Lahiani-Skiba, M., Olivier-Chanu, F., Levacher, V., & Lange, C. M. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(3), 287–296. [Link]
- LGC Standards. (n.d.). Certificate of Analysis.
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Introduction: The Rationale for Isotopically Labeled Tiagabine
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Tiagabine-d6
This guide provides a comprehensive overview of the synthesis of Tiagabine with a specific focus on the introduction of a stable isotopic label, yielding Tiagabine-d6. This deuterated analog is invaluable as an internal standard for quantitative bioanalytical studies. The narrative delves into the strategic choices behind the synthetic route, detailed experimental protocols, and the analytical techniques required to validate the final product.
Tiagabine is a potent anticonvulsant drug that functions as a selective inhibitor of the GABA transporter type 1 (GAT-1), leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[1][2] The therapeutic efficacy of Tiagabine is highly dependent on its stereochemistry, with the (R)-enantiomer being substantially more potent.[3]
In drug development and clinical pharmacology, the accurate quantification of a drug in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The "gold standard" for such quantitative analysis is liquid chromatography-mass spectrometry (LC-MS).[4] The robustness and reliability of LC-MS assays are significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard.[5][6]
A SIL internal standard, such as Tiagabine-d6, is chemically identical to the analyte but has a higher mass.[7] Its key advantages include:
-
Co-elution: It chromatographically co-elutes with the unlabeled drug, experiencing the same matrix effects (ion suppression or enhancement) and thus providing superior normalization.[5][7]
-
Similar Extraction Recovery: It mimics the analyte during sample preparation, correcting for any variability in the extraction process.[7]
-
Improved Accuracy and Precision: The use of a SIL-IS is known to significantly improve the accuracy and precision of bioanalytical methods, a stance supported by regulatory agencies like the European Medicines Agency (EMA).[4][5]
This guide outlines a robust synthetic strategy to prepare Tiagabine-d6, specifically by incorporating two methyl-d3 groups onto the thiophene rings of the molecule.
Retrosynthetic Strategy
A logical retrosynthetic analysis of Tiagabine-d6 dictates the overall synthetic plan. The primary disconnection is the N-alkylation of the (R)-nipecotic acid core. The lipophilic sidechain, containing the deuterium labels, can be synthesized separately and then coupled to the heterocyclic amine. This modular approach allows for the careful and confirmed introduction of the isotopic labels before the final assembly step.
The key deuterated intermediate is identified as an activated form of the 4,4-di(3-(methyl-d3)thien-2-yl)but-3-ene sidechain, such as an alkyl halide. This intermediate, in turn, can be constructed from a deuterated Grignard reagent derived from 2-bromo-3-(methyl-d3)-thiophene. The synthesis of this deuterated thiophene building block is a critical step, originating from a commercially available deuterated methyl source, such as iodomethane-d3 (CD₃I).
Caption: Retrosynthetic analysis of Tiagabine-d6.
Synthesis of Key Intermediates
Preparation of Iodomethane-d3 (CD₃I)
The isotopic label originates from a commercially available source, typically methanol-d4 (CD₃OD). A reliable and scalable method for converting deuterated methanol to iodomethane-d3 is the reaction with iodine and red phosphorus.[8]
Experimental Protocol: Synthesis of Iodomethane-d3
-
To a dry 250 mL flask equipped with a reflux condenser and under an inert atmosphere (Argon), slowly add red phosphorus (50.0 g, 1.6 mol), H₂O (100 mL), and elemental iodine (250.0 g, 1.0 mol) at -15 °C over 30 minutes.[8]
-
Gradually add deuterated methanol (CD₃OD, 30.0 g, 0.8 mol) to the reaction mixture.
-
Heat the mixture to 65 °C and maintain stirring for approximately 2 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill the reaction mixture at 45 °C, collecting the fractions corresponding to iodomethane-d3.
Causality: This is a classic method for converting alcohols to alkyl iodides. The in situ generation of phosphorus triiodide (PІ₃) from red phosphorus and iodine is the key reactive species that converts the hydroxyl group of methanol-d4 into a good leaving group, which is subsequently displaced by the iodide ion.
Synthesis of 2-Bromo-3-(methyl-d3)-thiophene
This crucial building block is prepared via regioselective lithiation of 2,3-dibromothiophene followed by quenching with the newly synthesized iodomethane-d3.
Experimental Protocol: Synthesis of 2-Bromo-3-(methyl-d3)-thiophene
-
Dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Add the previously synthesized iodomethane-d3 (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-bromo-3-(methyl-d3)-thiophene.
Causality: The bromine at the 2-position of the thiophene ring is more susceptible to lithium-halogen exchange than the bromine at the 3-position due to the higher acidity of the adjacent proton. This regioselectivity allows for the precise introduction of the electrophile (in this case, the deuterated methyl group from CD₃I) at the 2-position, which after rearrangement and quenching gives the desired 3-substituted product.
Synthesis of the Deuterated Sidechain Precursor
The deuterated sidechain is assembled using a Grignard reaction, a robust method for carbon-carbon bond formation.[9]
Experimental Protocol: Synthesis of 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane
-
Grignard Reagent Formation: In a flame-dried flask under argon, add magnesium turnings (2.2 eq). Add a solution of 2-bromo-3-(methyl-d3)-thiophene (2.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve ethyl 4-bromobutyrate (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.[9]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3 hours.[9]
-
Ring Opening and Halogenation: Cool the reaction mixture and quench by carefully adding an aqueous solution of hydrobromic acid (HBr). This step hydrolyzes the intermediate and facilitates the ring-opening of the initially formed cyclic ether, followed by conversion of the resulting alcohol to the corresponding bromide.
-
Extract the product with an organic solvent, dry the organic phase, and purify by chromatography to obtain the target sidechain, 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane.
Final Assembly: N-Alkylation of (R)-Nipecotic Acid
The final step is the coupling of the isotopically labeled sidechain with the chiral core, (R)-nipecotic acid.[10]
Caption: Overall synthetic workflow for Tiagabine-d6.
Experimental Protocol: Synthesis of Tiagabine-d6
-
Dissolve (R)-nipecotic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq), to the solution.
-
Add the deuterated sidechain, 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane (1.1 eq), to the mixture.
-
Heat the reaction mixture to approximately 60-70 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield pure Tiagabine-d6.
Purification and Analytical Characterization
Purification is typically achieved using silica gel chromatography. The final validation of the synthesized Tiagabine-d6 is crucial and relies on a combination of spectroscopic techniques.
| Parameter | Method | Expected Outcome |
| Identity & Structure | ¹H NMR, ¹³C NMR | ¹H NMR: Absence of signals for the two thiophene methyl groups (~2.2 ppm). Other peaks should match the Tiagabine standard spectrum. ¹³C NMR: Signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will be shifted slightly upfield. |
| Mass Confirmation | High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak ([M+H]⁺) should be observed at a mass exactly 6.0376 Da higher than that of unlabeled Tiagabine. |
| Purity | HPLC | Purity should be ≥98% as determined by peak area integration. |
| Isotopic Enrichment | Mass Spectrometry (MS) | The abundance of the M+6 peak relative to M+0 should indicate an isotopic enrichment of >98%. |
Self-Validation: The combination of these analytical methods provides a self-validating system. HRMS confirms the successful incorporation of the six deuterium atoms, NMR confirms their specific location by the absence of the corresponding proton signals, and HPLC confirms the overall purity of the compound.[11][12]
Conclusion
This guide presents a detailed and scientifically grounded pathway for the synthesis of Tiagabine-d6. By employing a modular strategy that begins with the synthesis of a deuterated methylating agent, the isotopic labels are incorporated early and carried through to the final product. The described protocols, rooted in established organic chemistry principles, provide a reliable method for producing high-quality, isotopically pure Tiagabine-d6, an essential tool for advancing the clinical and pharmacological understanding of this important antiepileptic drug.
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bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). Available from: [Link]
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Canadian Science Publishing. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Available from: [Link]
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Semantic Scholar. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Available from: [Link]
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CAS number and molecular formula for Tiagabine-methyl-d6 HCl.
An In-Depth Technical Guide to Tiagabine-methyl-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Tiagabine-methyl-d6 Hydrochloride, a deuterated isotopologue of the anticonvulsant drug Tiagabine. Developed for use by researchers and drug development professionals, this document details the compound's fundamental physicochemical properties, its mechanism of action as a selective GABA reuptake inhibitor, and its critical applications in modern analytical science. The guide emphasizes the rationale behind isotopic labeling and provides detailed, field-proven protocols for its use, particularly as an internal standard in quantitative bioanalysis. By synthesizing technical data with practical insights, this whitepaper serves as an authoritative resource for the effective application of Tiagabine-methyl-d6 HCl in a research and development setting.
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
Tiagabine is a potent anticonvulsant medication primarily used as an adjunctive therapy for partial seizures.[1] Its therapeutic efficacy is derived from its ability to selectively inhibit the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By increasing the concentration of GABA in the synaptic cleft, Tiagabine enhances GABAergic neurotransmission, thereby reducing neuronal hyperexcitability.
The development and analysis of such therapeutic agents require robust and precise analytical methods, particularly for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is where isotopically labeled compounds, such as Tiagabine-methyl-d6 Hydrochloride, become indispensable.
Why Deuteration?
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium on a drug molecule creates an isotopologue with a higher molecular weight. The key advantages of this modification are:
-
Mass Shift for Mass Spectrometry (MS): The six deuterium atoms in Tiagabine-methyl-d6 HCl provide a clear +6 Dalton mass shift. In quantitative MS-based assays (e.g., LC-MS/MS), this allows the analyte (Tiagabine) and the deuterated internal standard to be distinguished by the mass spectrometer while being chemically and chromatographically almost identical.
-
Ideal Internal Standard: Because it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and extraction recovery, the deuterated standard effectively corrects for variations in sample preparation and instrument response. This is the cornerstone of achieving high accuracy and precision in bioanalytical methods.
-
Preservation of Biological Activity: The substitution of hydrogen with deuterium is a subtle structural change that typically does not alter the compound's pharmacological properties, making it a perfect proxy for the parent drug in analytical systems.
This guide will explore the specific properties and applications of Tiagabine-methyl-d6 HCl, providing the technical foundation required for its effective use.
Physicochemical Properties and Identification
Accurate identification and characterization are paramount in research. The key identifiers and properties of Tiagabine-methyl-d6 Hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (3R)-1-[4,4-Bis(3-(methyl-d3)-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, monohydrochloride | [2] |
| Synonyms | Gabitril-d6, Tiagabine-d6 HCl | [3] |
| CAS Number | 1217808-68-8 | [2][3][4] |
| Molecular Formula | C₂₀H₁₉D₆NO₂S₂ · HCl or C₂₀H₂₀D₆ClNO₂S₂ | [2][3][4] |
| Molecular Weight | 418.05 g/mol | [3] |
| Form | Off-White Solid | [5] |
| Melting Point | 108-110°C | [5] |
| Solubility | Soluble in DMSO, Methanol, and Water | [2] |
Mechanism of Action: Enhancing GABAergic Inhibition
Tiagabine exerts its anticonvulsant effect by potentiating the action of GABA. It achieves this by selectively binding to the GABA transporter 1 (GAT-1), a protein responsible for removing GABA from the synaptic cleft and transporting it back into presynaptic neurons and surrounding glial cells.[1]
By inhibiting GAT-1, Tiagabine effectively reduces GABA clearance, leading to a sustained elevation of extracellular GABA levels. This increased availability of GABA allows it to bind more extensively to postsynaptic GABAₐ and GABAₑ receptors, enhancing the influx of chloride ions and causing hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in a net inhibitory effect on the central nervous system.
The following diagram illustrates this mechanism at the synaptic level.
Caption: Mechanism of Tiagabine action at a GABAergic synapse.
Analytical Methodologies: Quantitative Analysis
The primary application of Tiagabine-methyl-d6 HCl is as an internal standard for the quantification of Tiagabine in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose. Below is a representative protocol for the therapeutic drug monitoring of Tiagabine using GC-MS, adapted from established methodologies.[6]
Experimental Protocol: Tiagabine Quantification in Serum by GC-MS
This protocol describes a robust method for determining Tiagabine concentrations, a critical process for therapeutic drug monitoring to ensure patient safety and efficacy.[6]
1. Materials and Reagents:
-
Patient Serum Samples
-
Tiagabine Standard Solutions (for calibration curve)
-
Tiagabine-methyl-d6 HCl (Internal Standard - IS) Working Solution
-
Ethyl ether-isobutanol (98:2 v/v) extraction solvent
-
Methanol (HPLC grade)
-
Diazomethane derivative (e.g., (Trimethylsilyl)diazomethane solution)
-
GC-MS system with a crosslinked phenyl methyl siloxane capillary column
2. Sample Preparation and Extraction:
-
Step 2.1: To 1.0 mL of serum sample (or calibrator/QC), add 50 µL of the Internal Standard working solution. Vortex briefly.
-
Step 2.2: Add 5.0 mL of the ethyl ether-isobutanol extraction solvent.
-
Step 2.3: Cap and vortex vigorously for 2 minutes.
-
Step 2.4: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Step 2.5: Carefully transfer the upper organic layer to a clean glass tube.
3. Derivatization (Methylation):
-
Step 3.1: To the collected organic phase, add 20 µL of methanol and 10 µL of the diazomethane derivative solution. Causality Note: Methylation is necessary to convert the carboxylic acid group of Tiagabine into a more volatile methyl ester, which is required for effective gas chromatography.
-
Step 3.2: Allow the reaction to proceed for 15 minutes at room temperature.
-
Step 3.3: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution and Analysis:
-
Step 4.1: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Step 4.2: Inject 1-2 µL of the reconstituted sample into the GC-MS system.
-
Step 4.3: Monitor the characteristic mass fragments (e.g., m/z = 156 for methylated Tiagabine) for both the analyte and the internal standard.[6]
5. Quantification:
-
Step 5.1: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the prepared calibrators.
-
Step 5.2: Determine the concentration of Tiagabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
The workflow for this analytical process is visualized below.
Caption: Workflow for Tiagabine quantification using GC-MS.
Conclusion
Tiagabine-methyl-d6 Hydrochloride is a vital tool for the pharmaceutical research and development community. Its design as a stable-label internal standard is a direct response to the need for highly accurate, precise, and reliable quantitative bioanalytical methods. By providing a near-perfect proxy for the parent drug during sample processing and analysis, it enables researchers to overcome matrix effects and instrumental variability, ensuring the integrity of data in therapeutic drug monitoring, pharmacokinetic analyses, and other critical studies. This guide has provided the core technical information and procedural framework necessary for its knowledgeable and effective implementation in the laboratory.
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-
Tiagabine-d6 Hydrochloride | CAS No- 1217808-68-8 | Simson Pharma Limited.
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1217808-68-8| Chemical Name : Tiagabine-methyl-d6 Hydrochloride - Pharmaffiliates.
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Kaczmarek, E., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry . Rapid Communications in Mass Spectrometry, 26(3), 287-96.
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Tiagabine-methyl-d6 Hydrochloride | CAS 145821-59-6 (unlabeled) | SCBT.
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Biological activity of deuterated tiagabine as a GAT-1 inhibitor.
An In-Depth Technical Guide: The Biological Activity of Deuterated Tiagabine as a Selective GAT-1 Inhibitor
Abstract
This technical guide provides a comprehensive analysis of the anticipated biological activity of a deuterated analog of tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor. Tiagabine is an established antiepileptic agent whose therapeutic utility is constrained by a short pharmacokinetic half-life, necessitating frequent dosing and leading to significant plasma concentration fluctuations. Strategic substitution of hydrogen with deuterium at key metabolic sites—a concept known as the Kinetic Isotope Effect (KIE)—presents a scientifically grounded approach to retard metabolic clearance. This guide elucidates the foundational pharmacology of tiagabine, details the principles of metabolic deuteration, and projects the enhanced pharmacokinetic and pharmacodynamic profile of a deuterated variant. We provide detailed experimental protocols for in vitro and in vivo characterization and discuss the profound therapeutic implications of developing a metabolically robust GAT-1 inhibitor for neurological disorders.
Introduction: The GABAergic System and the Rationale for GAT-1 Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining balanced neuronal activity. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is carried out by a family of GABA transporters (GATs).[1] Of these, GAT-1 is the most abundantly expressed isoform in the brain and is responsible for the majority of GABA clearance.[2]
Inhibition of GAT-1 blocks this reuptake mechanism, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory action at postsynaptic receptors.[1][3] This enhancement of GABAergic tone is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, most notably epilepsy.[2]
1.1 Tiagabine: A Selective GAT-1 Inhibitor
Tiagabine is a potent and highly selective inhibitor of GAT-1, with an in vivo IC₅₀ of approximately 67 nM.[4] By binding to the transporter, it locks GAT-1 in an inward-open conformation, effectively stalling the translocation cycle and preventing GABA reuptake.[5] While effective, the clinical utility of tiagabine is hampered by its pharmacokinetic profile. It is rapidly metabolized, primarily by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in a short elimination half-life of 7-9 hours in healthy volunteers, which can be drastically reduced to 2-5 hours in patients taking enzyme-inducing antiepileptic drugs.[6][7][8] This necessitates multiple daily doses and can lead to side effects associated with peak plasma concentrations.
1.2 Strategic Deuteration and the Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly slow the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-determining step.[9] This phenomenon, the Kinetic Isotope Effect (KIE), is due to the higher bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[10] In drug development, this strategy is employed to retard oxidative metabolism by enzymes like the CYP450 family, thereby improving a drug's pharmacokinetic properties.[9][11][12] The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.[13]
This guide explores the scientific foundation for creating a deuterated analog of tiagabine to produce a "best-in-class" GAT-1 inhibitor with an optimized clinical profile.
Rationale and Design of Deuterated Tiagabine
The primary objective for deuterating tiagabine is to attenuate its rapid CYP3A4-mediated metabolism. By replacing hydrogen with deuterium at the primary sites of metabolic oxidation, we can leverage the KIE to decrease the rate of metabolic clearance.
Key Goals of Deuteration:
-
Prolong Elimination Half-Life: Reduce the rate of metabolism to extend the drug's duration of action.
-
Decrease Dosing Frequency: Enable a potential once- or twice-daily dosing regimen, improving patient adherence.
-
Stabilize Plasma Concentrations: Lower the peak-to-trough ratio, which may lead to a more consistent therapeutic effect and a reduction in concentration-dependent side effects.
-
Mitigate Drug-Drug Interactions: A more metabolically robust molecule may be less susceptible to the influence of co-administered CYP3A4-inducing drugs.[14]
2.1 Proposed Sites for Deuteration
The structure of tiagabine features several positions susceptible to CYP3A4-mediated oxidation. Strategic deuteration would focus on the lipophilic anchor of the molecule, particularly the thienyl rings and the butenyl chain, as these are logical sites for initial oxidative attack. A full metabolic map of tiagabine would definitively identify these sites, but deuteration of these regions is the most plausible strategy to impede metabolism.
Pharmacology and Mechanism of Action
Deuteration is a subtle structural modification that does not alter a molecule's fundamental shape or its ability to bind to its pharmacological target. Therefore, deuterated tiagabine is expected to retain the same mechanism of action and selectivity for GAT-1 as its non-deuterated parent.
3.1 Pharmacodynamics: GAT-1 Inhibition
Deuterated tiagabine will function by competitively inhibiting the binding of GABA to GAT-1. This action blocks GABA reuptake, leading to an accumulation of GABA in the synaptic cleft and enhanced activation of GABA receptors on postsynaptic neurons.[1] This increases the overall inhibitory signaling in the brain, counteracting neuronal hyperexcitability.
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A Technical Guide to the Preclinical Pharmacokinetic Profile of Tiagabine-methyl-d6 Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmacokinetics Division
Executive Summary
This guide provides a comprehensive technical overview of the anticipated preclinical pharmacokinetic profile of Tiagabine-methyl-d6 Hydrochloride, a deuterated isotopologue of the established antiepileptic drug, tiagabine. The strategic incorporation of deuterium is hypothesized to modulate the metabolic fate of the parent compound, primarily by leveraging the kinetic isotope effect (KIE) to attenuate the rate of cytochrome P450-mediated metabolism.[1][2][] This alteration is projected to enhance key pharmacokinetic parameters, such as half-life and systemic exposure (AUC), potentially leading to a more favorable dosing regimen and improved therapeutic window. This document outlines the theoretical basis for these improvements, details the requisite in vitro and in vivo preclinical workflows for characterization, and presents expected comparative data against non-deuterated tiagabine. All methodologies are designed to meet rigorous scientific and regulatory standards, ensuring data integrity and translatability.[4][5][6]
Introduction: The Rationale for Deuteration
Overview of Tiagabine
Tiagabine is a selective GABA (γ-aminobutyric acid) reuptake inhibitor (GRI). Its primary mechanism of action involves blocking the GAT-1 transporter, thereby increasing the concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system, in the synaptic cleft.[7][8] This enhancement of GABAergic activity helps to suppress the neuronal hyperexcitability associated with partial seizures.[7][8]
Pharmacokinetically, tiagabine is characterized by rapid absorption and a relatively short elimination half-life of 5 to 9 hours in healthy volunteers, which can be reduced to as little as 2 to 5 hours in patients receiving enzyme-inducing antiepileptic drugs.[9][10][11] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with oxidative metabolism at the thiophene ring being a key pathway.[7][9][10][12] This rapid clearance necessitates frequent dosing and can lead to significant fluctuations in plasma concentrations.
The Deuterium Kinetic Isotope Effect (KIE)
The strategic replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) at a metabolically vulnerable position on a drug molecule can significantly alter its pharmacokinetic profile.[][13] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[1][2] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[][13] Consequently, enzymatic reactions that involve the cleavage of this bond, such as CYP450-mediated oxidation, require more energy and proceed at a slower rate.[1][2][]
For Tiagabine-methyl-d6 Hydrochloride, deuteration is targeted at a site susceptible to oxidative metabolism. While tiagabine itself does not possess a methyl group, its known oxidative degradation occurs at the thiophene ring.[14][15] For the purpose of this guide, we will assume "methyl-d6" refers to deuteration at a metabolically active site that mimics the lability of a methyl group, such as positions on the thiophene rings. By slowing down this primary metabolic pathway, we anticipate:
-
Reduced Metabolic Clearance: A lower rate of biotransformation by CYP3A4.
-
Increased Half-Life (t½): A longer duration of the drug in systemic circulation.
-
Enhanced Systemic Exposure (AUC): A greater overall amount of the drug in the body over time.
-
Improved Bioavailability: Potentially reduced first-pass metabolism.
These improvements could translate to reduced dosing frequency, lower required doses, and a more stable plasma concentration profile, ultimately enhancing patient compliance and therapeutic efficacy.[]
Preclinical Characterization Workflow
A robust preclinical evaluation is essential to quantify the pharmacokinetic advantages of Tiagabine-methyl-d6 Hydrochloride. The workflow is designed to first establish in vitro metabolic stability and receptor binding characteristics, followed by definitive in vivo studies in a relevant animal model.
Caption: High-level workflow for preclinical pharmacokinetic evaluation.
In Vitro Experimental Protocols
Protocol: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (Clint) of Tiagabine-methyl-d6 Hydrochloride compared to tiagabine in human and rat liver microsomes, thereby quantifying the kinetic isotope effect.
Methodology:
-
Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a cofactor solution containing NADPH, MgCl₂, and other components of an NADPH-regenerating system in phosphate buffer (pH 7.4).[16]
-
Compound Incubation: Add Tiagabine-methyl-d6 HCl or Tiagabine HCl (final concentration typically 1 µM) to the microsomal suspension (final protein concentration 0.5 mg/mL).[17]
-
Reaction Initiation: Pre-warm the compound-microsome mixture to 37°C. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[16]
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17][18]
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tiagabine-d4).[19]
-
Sample Processing: Samples are vortexed and centrifuged to precipitate proteins. The supernatant is transferred for LC-MS/MS analysis.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint).
Self-Validation: The protocol includes a negative control (incubation without NADPH cofactor) to ensure that compound loss is due to enzymatic metabolism.[16] Positive control compounds (e.g., testosterone for CYP3A4) are run in parallel to verify the metabolic competence of the microsomal batch.[18]
Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of Tiagabine-methyl-d6 Hydrochloride that is unbound (fu) in plasma, as only the unbound drug is available for therapeutic action and clearance.
Methodology:
-
Apparatus Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which contains individual wells separated by a semipermeable dialysis membrane (MWCO 8-12 kDa).[20][21]
-
Sample Preparation: Spike human or rat plasma with Tiagabine-methyl-d6 HCl or Tiagabine HCl to a final concentration (e.g., 1 µM).
-
Dialysis: Add the spiked plasma to the donor chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.[22][23]
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium to be reached.[20][22]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the plasma sample is diluted with PBS, and the buffer sample is mixed with blank plasma to match the matrix of the opposing chamber.[23]
-
Analysis: Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method. The percent unbound is calculated as (Concentration in buffer / Concentration in plasma) x 100.
Trustworthiness: The time to reach equilibrium is pre-determined in a pilot experiment.[21][23] Non-specific binding to the apparatus is assessed by running a control without plasma.
In Vivo Pharmacokinetic Study Protocol
Objective: To define the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of Tiagabine-methyl-d6 Hydrochloride in a preclinical species and compare it directly to tiagabine.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are selected due to their common use in DMPK studies and established metabolic profiles.
Methodology:
-
Dosing Groups:
-
Group 1: Tiagabine HCl (2 mg/kg, Intravenous)
-
Group 2: Tiagabine HCl (10 mg/kg, Oral Gavage)
-
Group 3: Tiagabine-methyl-d6 HCl (2 mg/kg, Intravenous)
-
Group 4: Tiagabine-methyl-d6 HCl (10 mg/kg, Oral Gavage)
-
-
Administration: IV doses are administered via the tail vein. PO doses are administered via oral gavage. The vehicle will be a suitable formulation (e.g., 20% Solutol in water).
-
Blood Sampling: Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) into EDTA-coated tubes at pre-defined time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS: Plasma samples are prepared using protein precipitation.[19] The concentrations of the parent drug are determined using a validated LC-MS/MS method, which offers high sensitivity and selectivity.[24][25]
Expected Pharmacokinetic Profile and Data
The deuteration of tiagabine is expected to yield significant improvements in its pharmacokinetic profile.
Metabolism: The Core of the KIE
The primary metabolic pathway for tiagabine is oxidation by CYP3A4.[9][12] By strengthening the C-H bonds at the site of metabolism through deuteration, the rate of this reaction is expected to decrease.
Caption: Expected impact of deuteration on CYP3A4-mediated metabolism.
Comparative Pharmacokinetic Data (Projected)
The following table summarizes the projected pharmacokinetic parameters for tiagabine and its deuterated analog based on the anticipated KIE.
| Parameter | Tiagabine HCl (Projected) | Tiagabine-methyl-d6 HCl (Projected) | Expected Improvement |
| Oral Bioavailability (F) | ~90%[7][11] | >95% | Reduced first-pass effect |
| Plasma Protein Binding | ~96%[7][11][12] | ~96% | No significant change expected |
| Half-Life (t½) (rat) | ~2.5 hours | ~5.0 - 7.5 hours | 2.0x - 3.0x increase |
| AUC (Area Under Curve) | Baseline | 2.0x - 3.0x increase | Enhanced systemic exposure |
| Clearance (CL) | High | Moderately Reduced | Decreased metabolic clearance |
| Cmax (Maximum Conc.) | Baseline | Moderately Increased | Higher peak concentration |
| Tmax (Time to Cmax) | ~1.0 hour | ~1.0 - 1.5 hours | Minor change expected |
Implications for Drug Development
The anticipated pharmacokinetic profile of Tiagabine-methyl-d6 Hydrochloride presents several key advantages for clinical development:
-
Improved Dosing Regimen: A longer half-life could permit a reduction from twice- or thrice-daily dosing to a once-daily regimen, significantly improving patient adherence.
-
Lower Therapeutic Dose: Increased bioavailability and overall exposure (AUC) may allow for a lower clinical dose to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.
-
Reduced Pharmacokinetic Variability: By attenuating the impact of a primary metabolic pathway, the deuterated compound may exhibit less inter-patient variability related to CYP3A4 expression and activity.
-
Potential for Reduced Drug-Drug Interactions: While tiagabine itself is not a potent enzyme inducer or inhibitor, its clearance is affected by other enzyme-inducing drugs.[10][11] A slower intrinsic clearance may make Tiagabine-methyl-d6 less susceptible to such interactions.
Conclusion
The strategic deuteration of tiagabine to form Tiagabine-methyl-d6 Hydrochloride represents a scientifically grounded approach to optimizing the pharmacokinetic properties of a proven therapeutic agent. Based on the established principles of the kinetic isotope effect, this modification is expected to significantly slow hepatic metabolism, leading to a longer half-life, increased systemic exposure, and a potentially superior clinical profile. The preclinical workflows detailed in this guide provide a robust framework for validating these hypotheses and generating the high-quality data required to support progression into clinical development, in accordance with regulatory expectations.[4][26][27]
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An In-depth Technical Guide to the Role of Tiagabine as a GABA Reuptake Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Simple Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition. The termination of GABAergic signaling is primarily mediated by its rapid removal from the synaptic cleft by GABA transporters (GATs). Tiagabine (marketed as Gabitril) is a potent and selective inhibitor of the GAT-1 isoform, the predominant neuronal and glial GABA transporter.[1][2] By blocking GAT-1, tiagabine effectively increases the concentration and prolongs the residence time of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[3][4][5] This guide provides a comprehensive technical overview of tiagabine's mechanism of action, its molecular and pharmacokinetic profile, and the critical experimental methodologies used to characterize its function and evaluate novel GAT-1 inhibitors.
The GABAergic Synapse and the Central Role of GAT-1
The efficacy of tiagabine is fundamentally linked to its interaction with the GABAergic synapse. Upon depolarization of a presynaptic neuron, GABA is released from vesicles into the synaptic cleft. It then binds to postsynaptic GABA-A and GABA-B receptors, leading to an influx of chloride ions or an efflux of potassium ions, respectively, which hyperpolarizes the postsynaptic neuron and reduces its excitability.
The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[6] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the most abundantly expressed isoform in the brain, particularly in the cortex and hippocampus, and is responsible for the majority of synaptic GABA clearance.[2][7] This makes it a prime therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.
Caption: Mechanism of Tiagabine at the GABAergic Synapse.
Molecular Profile and Pharmacodynamics of Tiagabine
Tiagabine is a derivative of nipecotic acid, a known GABA uptake inhibitor, but is modified with a lipophilic anchor to facilitate its passage across the blood-brain barrier.[1][8] Recent cryo-electron microscopy studies have revealed that tiagabine locks GAT-1 in an inward-open conformation, effectively blocking the intracellular gate of the GABA release pathway and thereby inhibiting neurotransmitter transport.[9]
Table 1: Tiagabine Selectivity for GABA Transporters
| Transporter Isoform | Relative Inhibitory Potency | Location |
|---|---|---|
| GAT-1 | High | Neurons and Astrocytes |
| GAT-2 | Low | Primarily outside the brain |
| GAT-3 | Low | Primarily Astrocytes |
| BGT-1 | Low | Primarily Astrocytes |
This high selectivity for GAT-1 is a key feature of tiagabine's pharmacological profile, minimizing off-target effects. By inhibiting GAT-1, tiagabine increases the extracellular concentration of GABA.[1] This enhancement of GABAergic tone leads to a reduction in neuronal firing, which is the basis for its anticonvulsant effect.[5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical utility of a drug is critically dependent on its pharmacokinetic properties. Tiagabine exhibits a generally favorable and predictable profile.
-
Absorption: Tiagabine is rapidly and almost completely absorbed after oral administration, with a high bioavailability of approximately 90%.[3][10] Peak plasma concentrations are typically reached within 45 to 90 minutes in a fasting state.[10][11]
-
Distribution: It is highly protein-bound (around 96%), primarily to serum albumin and α1-acid glycoprotein.[4][10] Its lipophilic nature allows it to readily cross the blood-brain barrier to exert its effects within the CNS.[4][5][8]
-
Metabolism: Tiagabine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3][10] This is a critical consideration for potential drug-drug interactions, as co-administration with CYP3A4-inducing agents (like carbamazepine or phenytoin) can significantly shorten tiagabine's half-life.[1]
-
Excretion: Only a small fraction (about 2%) of the drug is excreted unchanged. The majority is eliminated as metabolites, with approximately 25% in the urine and 63% in the feces.[4][10]
Table 2: Key Pharmacokinetic Parameters of Tiagabine
| Parameter | Value | Clinical Significance |
|---|---|---|
| Bioavailability | ~90% | High and consistent absorption.[3][4] |
| Protein Binding | ~96% | High binding, but clinically significant displacement is rare.[3][4] |
| Elimination Half-Life | 7-9 hours (uninduced) | Requires multiple daily dosing for stable concentrations.[3] |
| 2-3 hours (enzyme-induced) | Dose adjustments needed with co-administered enzyme inducers.[1] |
| Metabolism | Hepatic (CYP3A4) | High potential for interactions with other CYP3A4 substrates/inducers.[1][3] |
Clinical Application and Efficacy
The primary licensed indication for tiagabine is as an adjunctive therapy for partial seizures in adults and children aged 12 years and older.[3][6][12]
-
Partial Seizures: Multiple clinical trials have demonstrated tiagabine's efficacy in reducing the frequency of partial seizures when added to a patient's existing antiepileptic drug regimen.[13] Studies have shown that 33% to 46% of patients experience at least a 50% reduction in seizure frequency.[12][14]
-
Off-Label Uses: Tiagabine has also been used off-label to treat anxiety disorders, neuropathic pain, and insomnia, although its development for these indications was formally discontinued.[4][15][16][17]
Common side effects are often CNS-related and dose-dependent, including dizziness, somnolence, nervousness, and tremor.[3][18] A significant concern is the risk of nonconvulsive status epilepticus, which is elevated in patients taking tiagabine as a comedication.[12][14]
Methodological Guide for the Evaluation of GAT-1 Inhibitors
For drug development professionals, a robust and validated set of assays is essential for characterizing novel GAT-1 inhibitors. The following protocols represent the gold standard in the field.
In Vitro Characterization
6.1.1 [³H]-GABA Uptake Assay in Synaptosomes
This functional assay directly measures the inhibition of GABA transport into nerve terminals.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GAT-1 activity.
-
Principle: Synaptosomes (resealed nerve terminals) are prepared from rodent brain tissue (e.g., cortex). These preparations retain functional GAT-1 transporters. The uptake of radiolabeled GABA ([³H]-GABA) is measured in the presence and absence of varying concentrations of the test compound.
-
Protocol:
-
Synaptosome Preparation: Homogenize fresh or frozen rodent cortical tissue in ice-cold sucrose buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the synaptosomes by high-speed centrifugation.
-
Assay: Resuspend synaptosomes in a physiological buffer. Pre-incubate aliquots with the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Add a solution containing [³H]-GABA to start the transport reaction.
-
Terminate Uptake: After a short incubation (1-5 minutes), rapidly terminate the reaction by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the IC50 value.
-
6.1.2 Whole-Cell Patch-Clamp Electrophysiology
This technique provides high-resolution data on the physiological consequences of GAT-1 inhibition.[19][20]
-
Objective: To measure the effect of a test compound on GABA-evoked currents and the function of GAT-1.
-
Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a single neuron (in culture or a brain slice).[19] This allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of currents flowing through ion channels.
-
Protocol:
-
Cell Preparation: Use primary cultured neurons or acute brain slices from the hippocampus or cortex.
-
Recording: Obtain a whole-cell patch-clamp configuration. Clamp the neuron at a holding potential of -60 mV.
-
GABA Application: Apply GABA locally via a puffer pipette to evoke an inward chloride current through GABA-A receptors.
-
Compound Application: Perfuse the test compound over the cell and re-apply GABA. An effective GAT-1 inhibitor will prolong the decay of the GABA-evoked current, as GABA remains in the synapse for longer.
-
Data Analysis: Measure the amplitude and decay time constant of the GABA-evoked currents before and after compound application.
-
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Initial Studies on the Anticonvulsant Properties of Tiagabine: A Technical Guide
This guide provides an in-depth technical exploration of the foundational preclinical and early clinical research that established the anticonvulsant properties of tiagabine. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale, experimental methodologies, and pivotal findings that have defined tiagabine's role in epilepsy treatment.
Introduction: The GABAergic Hypothesis of Seizure Control
Epilepsy is fundamentally a disorder of neuronal hyperexcitability. A key strategy in anticonvulsant drug development has been the enhancement of inhibitory neurotransmission to counterbalance this excessive excitation. The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). The "GABAergic hypothesis" of seizure control posits that augmenting GABA-mediated inhibition can suppress seizure activity. Tiagabine was developed based on this principle, not by directly acting on GABA receptors, but by modulating the synaptic concentration of GABA.[1][2]
Tiagabine is a derivative of nipecotic acid, a known GABA uptake inhibitor, but was structurally modified with a lipophilic anchor to enhance its ability to cross the blood-brain barrier.[2][3][4] Its primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[2][5] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby prolonging its inhibitory effect at postsynaptic GABA-A and GABA-B receptors.[2][6][7]
Elucidating the Mechanism of Action: In Vitro Evidence
The initial characterization of tiagabine's mechanism of action relied on a series of in vitro experiments that demonstrated its specific effect on GABA uptake and the resulting enhancement of GABAergic neurotransmission.
Direct Inhibition of GABA Uptake
Radioligand binding and uptake assays were crucial in quantifying tiagabine's affinity and potency for the GABA transporter.
-
[3H]-GABA Uptake Assays: These experiments, conducted on synaptosomal preparations, as well as neuronal and glial cell cultures, demonstrated that tiagabine is a potent inhibitor of GABA uptake.[8] It exhibits a high affinity for GAT-1, with studies showing an IC50 (half-maximal inhibitory concentration) of 67 nM in synaptosomal membranes.[8] Importantly, tiagabine showed a lack of significant affinity for other neurotransmitter receptors or uptake sites, highlighting its specificity.[6]
Electrophysiological Consequences of Enhanced GABAergic Tone
To understand the functional impact of GABA reuptake inhibition, electrophysiological studies were conducted on hippocampal brain slices, a region highly implicated in seizure generation.
-
Prolongation of Inhibitory Postsynaptic Potentials (IPSPs) and Currents (IPSCs): In hippocampal CA1 and CA3 pyramidal neurons, tiagabine was shown to significantly prolong the duration of both IPSPs and IPSCs.[6][7] This effect was observed without altering the amplitude of these inhibitory signals, indicating that tiagabine's action is on the temporal availability of GABA in the synapse rather than a direct effect on the postsynaptic receptors.[7]
-
Enhanced GABA-B Receptor Activation: The prolonged presence of GABA in the synaptic cleft due to tiagabine also led to the activation of GABA-B receptors, a component of inhibitory neurotransmission not typically observed under control conditions in these experimental setups.[7]
Experimental Protocol: In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Cut 400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a glass microelectrode, perform whole-cell patch-clamp or sharp microelectrode recordings from CA1 or CA3 pyramidal neurons.
-
-
Stimulation and Recording of IPSPs/IPSCs:
-
Place a stimulating electrode in the stratum radiatum to evoke synaptic responses.
-
Record baseline IPSPs or IPSCs.
-
-
Drug Application:
-
Bath-apply tiagabine (e.g., 10-25 µM) and record the changes in IPSP/IPSC duration and amplitude.
-
-
Data Analysis:
-
Measure the decay time constant of the IPSCs before and after tiagabine application to quantify the prolongation of the inhibitory signal.
-
Preclinical Anticonvulsant Profile: In Vivo Studies
A battery of in vivo animal models of epilepsy was employed to assess the anticonvulsant efficacy of tiagabine across different seizure types. These models are critical for predicting the clinical utility of a potential antiepileptic drug.
Chemically-Induced Seizure Models
These models utilize chemical convulsants to induce acute seizures and are valuable for initial screening of anticonvulsant activity.
-
Pentylenetetrazol (PTZ)-Induced Seizures: Tiagabine demonstrated dose-dependent protection against tonic convulsions induced by subcutaneous PTZ in both mice and rats.[6] It was also uniquely capable of blocking PTZ-induced clonic convulsions at lower doses.[5]
-
DMCM-Induced Seizures: Tiagabine was found to be a potent antagonist of seizures induced by methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM), a benzodiazepine inverse agonist that reduces GABAergic transmission.[6][9]
-
Bicuculline (BIC)-Induced Seizures: Tiagabine offered only partial protection against seizures induced by bicuculline, a direct GABA-A receptor antagonist.[6] This finding is consistent with its mechanism of action, as simply increasing synaptic GABA levels would be less effective in the face of direct receptor blockade.
Genetically Epilepsy-Prone Animal Models
These models feature animals with a genetic predisposition to seizures, often providing insights into more complex and chronic forms of epilepsy.
-
Sound-Induced Seizures in DBA/2 Mice and Genetically Epilepsy-Prone Rats (GEPRs): Tiagabine was highly effective in suppressing sound-induced (audiogenic) seizures in these models.[6][9][10] This is significant as abnormalities in GABAergic neurotransmission are implicated in the seizure susceptibility of these animals.[9]
-
Photically-Induced Myoclonus in Papio papio Baboons: Tiagabine demonstrated partial efficacy in reducing photically induced myoclonic seizures in this primate model of epilepsy.[6][10]
Electrically-Induced Seizure Models
These models use electrical stimulation to induce seizures and are particularly useful for studying seizure propagation and the effects of drugs on established seizure foci.
-
Maximal Electroshock Seizure (MES) Test: Tiagabine was only weakly efficacious in the MES test, which is a model of generalized tonic-clonic seizures.[5][6] This suggests that tiagabine may be less effective against seizures that involve rapid propagation of neuronal firing throughout the brain.
-
Kindling Model: In the kindling model, repeated subconvulsive electrical stimulation of a brain region (e.g., the amygdala) leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures. This model is considered to be representative of temporal lobe epilepsy. Tiagabine demonstrated potent, dose-dependent anticonvulsant effects on both amygdala- and hippocampal-kindled seizures.[6][11] Furthermore, daily treatment with tiagabine was shown to retard the development of kindling, suggesting potential antiepileptogenic properties.[11]
Table 1: Summary of Tiagabine's Efficacy in Preclinical Seizure Models
| Seizure Model | Seizure Type | Efficacy of Tiagabine | Reference(s) |
| Pentylenetetrazol (PTZ) | Clonic-Tonic | Potent against tonic, partially effective against clonic | [6] |
| DMCM | Clonic | Potent | [6] |
| Sound-Induced (DBA/2 mice, GEPRs) | Clonic-Tonic | Potent | [6][10] |
| Kindled Rats | Focal and Secondarily Generalized | Potent | [6][11] |
| Maximal Electroshock (MES) | Tonic Extension | Weakly efficacious | [6] |
| Bicuculline | Clonic-Tonic | Partial protection | [6] |
| Photically-Induced (Papio papio) | Myoclonic | Partially efficacious | [6][10] |
In Vivo Neurochemical Confirmation
Microdialysis studies in awake, freely moving rats provided direct evidence that tiagabine administration leads to an increase in extracellular GABA levels in the brain in a dose-dependent manner.[4][6][9] This in vivo confirmation was a critical link between the in vitro mechanism and the observed in vivo anticonvulsant effects.
Diagram 1: Tiagabine's Mechanism of Action at the GABAergic Synapse
Caption: Standard workflow for an add-on clinical trial of an antiepileptic drug.
Conclusion: Establishing a Novel Anticonvulsant Mechanism
The initial studies on tiagabine successfully validated a novel approach to seizure management. By moving beyond direct receptor modulation and targeting the reuptake of GABA, tiagabine's development confirmed the therapeutic potential of enhancing endogenous inhibitory neurotransmission. The comprehensive preclinical evaluation across a range of in vitro and in vivo models provided a strong rationale for its anticonvulsant effects, which were subsequently confirmed in early clinical trials for patients with partial seizures. These foundational studies established tiagabine as an effective antiepileptic drug with a unique and specific mechanism of action.
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A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Whitepaper: A Technical Guide to Determining the In Vitro Binding Affinity of Tiagabine-methyl-d6 to Human GABA Transporters
Executive Summary
This guide provides a comprehensive technical framework for assessing the in vitro binding affinity of Tiagabine and its stable isotope-labeled (SIL) analog, Tiagabine-methyl-d6, to the four human gamma-aminobutyric acid (GABA) transporter subtypes: GAT1, GAT2, GAT3, and BGT1. Tiagabine is a potent and selective inhibitor of GAT1, a mechanism central to its efficacy as an anticonvulsant drug.[1] The primary application for Tiagabine-methyl-d6 is not as a pharmacologically distinct entity but as a critical internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide details the scientific rationale, experimental protocols, and data analysis required to validate this application by demonstrating functionally equivalent binding affinity between the deuterated and non-deuterated compounds. We present a detailed methodology for competitive radioligand binding assays using membranes from engineered cell lines expressing individual human GAT subtypes, providing researchers with a robust system for characterization.
Introduction
The GABAergic System and GABA Transporters (GATs)
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] The precise regulation of extracellular GABA concentrations is critical for maintaining neuronal homeostasis. This regulation is primarily managed by a family of neurotransmitter-sodium symporters known as GABA transporters (GATs).[5][6] These transporters facilitate the reuptake of GABA from the synaptic cleft and extrasynaptic spaces into presynaptic neurons and surrounding glial cells, thus terminating the inhibitory signal.[4][6]
Human GABA Transporter Subtypes
Four distinct GAT subtypes have been identified in humans, each encoded by a separate gene and belonging to the Solute Carrier 6 (SLC6) family.[4][5] They exhibit different affinities, substrate specificities, and tissue distributions:
-
GAT1 (SLC6A1): The most abundant GAT in the brain, predominantly expressed on neurons and to a lesser extent on astrocytes.[4][7][8] It is the primary target for terminating synaptic GABAergic transmission.[7]
-
GAT2 (SLC6A13): Found at low levels in the brain, mainly in the meninges, but is more prominently expressed in the liver and kidneys.[5]
-
GAT3 (SLC6A11): Primarily expressed in glial cells throughout the CNS and plays a significant role in regulating ambient GABA levels.[7][9]
-
Betaine/GABA Transporter 1 (BGT1; SLC6A12): Localized mainly to extrasynaptic regions on astrocytes and also found in the liver and kidneys.[5][8] It transports both GABA and the osmolyte betaine.[6]
Tiagabine: A Selective GAT1 Inhibitor
Tiagabine is a potent GAT inhibitor with high selectivity for the GAT1 subtype.[10] Its mechanism of action involves blocking the reuptake of GABA, leading to elevated extracellular GABA concentrations and enhanced inhibitory neurotransmission.[1] This makes it an effective therapeutic agent for managing partial seizures.[1] While highly selective for GAT1, characterizing its interaction with other GAT subtypes is crucial for a complete pharmacological profile.
Scientific Rationale for Studying Tiagabine-methyl-d6
The strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium is a common practice in pharmaceutical science.[3] This modification, known as deuteration, can serve two distinct purposes:
-
Altering Metabolic Profiles (Kinetic Isotope Effect): The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow the rate of metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic profile.[11]
-
Use as an Internal Standard: In quantitative bioanalytical methods like LC-MS, deuterated compounds are the gold standard for internal standards.[2][3] They are chemically identical to the analyte, ensuring they behave the same way during sample extraction and analysis, but their different mass allows them to be distinguished by the mass spectrometer.[3]
For a deuterated compound to be a valid internal standard, it is imperative that its fundamental pharmacological properties, such as receptor or transporter binding affinity, are not significantly altered.[12] Therefore, the core objective of this guide is to outline the methodology to confirm that the binding affinity of Tiagabine-methyl-d6 to GAT subtypes is equivalent to that of unlabeled Tiagabine, thereby validating its use in quantitative assays.
Materials and Methods
Key Materials
-
Test Compounds: Tiagabine hydrochloride (Tocris, Cat. No. 0765 or equivalent); Tiagabine-methyl-d6 (Custom synthesis).
-
Radioligand: [³H]-Tiagabine (PerkinElmer, or custom radiolabeling). Specific activity >20 Ci/mmol.
-
Cell Lines: HEK293 or CHO cells stably transfected to express individual full-length human GAT1, GAT2, GAT3, or BGT1.
-
Buffers and Reagents: Tris-HCl, EDTA, MgCl₂, Sucrose, Protease Inhibitor Cocktail, Polyethylenimine (PEI), Scintillation fluid.
-
Equipment: Cell culture incubator, refrigerated high-speed centrifuge, Polytron homogenizer, 96-well filter plates (e.g., GF/C), vacuum filtration manifold (e.g., FilterMate™ Harvester), liquid scintillation counter (e.g., MicroBeta counter).
Preparation of Cell Membranes
This protocol describes the isolation of membranes from cultured cells expressing a target GAT subtype, a necessary step for in vitro binding assays.[13]
-
Cell Culture & Harvesting: Culture the specific GAT-expressing cell line to ~90% confluency. Wash cells with ice-cold PBS and detach using a non-enzymatic cell dissociation buffer or a cell scraper.[14][15]
-
Lysis: Pellet the cells by centrifugation (e.g., 1,000 x g for 5 min at 4°C). Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.[16]
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice to ensure complete cell lysis.
-
Membrane Pelleting: Centrifuge the homogenate at high speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[16]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step to wash away cytosolic components.[16]
-
Final Preparation & Storage: Resuspend the final pellet in a Storage Buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4).[16] Determine the total protein concentration using a BCA assay. Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[14][15]
Radioligand Competitive Binding Assay Protocol
This assay measures the ability of a non-labeled compound (Tiagabine or Tiagabine-methyl-d6) to compete with a fixed concentration of a radiolabeled ligand ([³H]-Tiagabine) for binding to the GATs.
-
Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[16]
-
Component Addition: To each well, add the following in order:
-
150 µL of thawed membrane preparation (typically 10-50 µg of protein) diluted in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
50 µL of competing compound (Tiagabine or Tiagabine-methyl-d6) at various concentrations (e.g., 11-point curve from 0.1 nM to 100 µM) or buffer for total binding wells. For non-specific binding (NSB) wells, add a high concentration of a known GAT inhibitor (e.g., 100 µM unlabeled Tiagabine).
-
50 µL of [³H]-Tiagabine diluted in Assay Buffer to a final concentration near its dissociation constant (Kd), typically 1-5 nM.[17]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through a 0.3% PEI-presoaked GF/C filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[16]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]
Data Analysis
-
Calculating Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generating IC₅₀ Curves: Plot the percent specific binding against the logarithm of the competing compound's concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the competing compound that inhibits 50% of the specific radioligand binding.
-
Calculating the Inhibition Constant (Ki): The IC₅₀ is an experimental value dependent on assay conditions. To determine the intrinsic binding affinity (Ki), the Cheng-Prusoff equation is used.[18][19] This equation converts the IC₅₀ value to a Ki value, which is a constant for a given compound and receptor.[18][19]
Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd)
Where:
Expected Results and Discussion
Comparative Binding Affinity Data
The primary outcome of this study is a quantitative comparison of the binding affinities (Ki values) of Tiagabine and Tiagabine-methyl-d6 across the four human GAT subtypes. The results are expected to show no significant difference in affinity, as the methyl-d6 modification is not located at a key binding interaction site and does not substantially alter the molecule's conformation.[12]
| Compound | GAT1 Ki (nM) | GAT2 Ki (nM) | GAT3 Ki (nM) | BGT1 Ki (nM) |
| Tiagabine | ~70 | >10,000[10] | >10,000[10] | >10,000[10] |
| Tiagabine-methyl-d6 | Expected ~70 | Expected >10,000 | Expected >10,000 | Expected >10,000 |
| Table 1: Representative and expected binding affinities (Ki) of Tiagabine and its deuterated analog for human GABA transporters. Literature values confirm Tiagabine's high selectivity for GAT1. |
Interpretation and Trustworthiness
The data presented in Table 1 would strongly validate the use of Tiagabine-methyl-d6 as an internal standard. The near-identical Ki values demonstrate that deuteration at the methyl position does not impact the pharmacological interaction with the target transporters. This ensures that during a bioanalytical experiment, both the analyte (Tiagabine) and the internal standard (Tiagabine-methyl-d6) will have the same behavior concerning any potential non-specific binding to biological matrices, reinforcing the accuracy of the quantitative results. The protocol is self-validating through the inclusion of total binding, non-specific binding, and full concentration-response curves, ensuring data robustness.
Workflow and Mechanistic Visualizations
Caption: Overall workflow for determining GAT binding affinity.
Caption: Principle of competitive radioligand binding assay.
Conclusion
This technical guide outlines a robust and validated methodology for determining the in vitro binding affinity of Tiagabine-methyl-d6 to the four human GABA transporter subtypes. The described competitive radioligand binding assay provides the necessary framework to confirm that the binding profile of the deuterated analog is functionally identical to that of the parent compound, Tiagabine. This confirmation is a critical prerequisite for validating Tiagabine-methyl-d6 as an internal standard in regulated bioanalytical assays, thereby ensuring the accuracy and reliability of pharmacokinetic and drug metabolism studies essential for drug development and clinical research.
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- 19. m.youtube.com [m.youtube.com]
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Solubility and stability of Tiagabine-methyl-d6 Hydrochloride in common lab solvents.
An In-depth Technical Guide on the Solubility and Stability of Tiagabine-methyl-d6 Hydrochloride in Common Laboratory Solvents
Introduction
Tiagabine-methyl-d6 Hydrochloride is a deuterated analog of Tiagabine Hydrochloride, an anticonvulsant drug used in the management of epilepsy. The parent compound, Tiagabine, functions as a selective GABA (gamma-aminobutyric acid) reuptake inhibitor, thereby increasing GABAergic transmission in the central nervous system. The incorporation of six deuterium atoms on the methyl group provides a stable isotopic label, making Tiagabine-methyl-d6 Hydrochloride an invaluable tool in pharmacokinetic and metabolic studies, particularly those employing mass spectrometry-based detection where it serves as an ideal internal standard.
The accuracy and reliability of such studies are fundamentally dependent on the precise handling and preparation of stock and working solutions. A thorough understanding of the solubility and stability of Tiagabine-methyl-d6 Hydrochloride in various laboratory solvents is therefore not merely a matter of convenience but a prerequisite for generating reproducible and valid scientific data. This guide provides a detailed examination of these critical parameters, offering both quantitative data and the underlying scientific rationale for experimental design and solvent selection.
Physicochemical Properties Overview
-
Chemical Name: (R)-1-(4,4-Bis(3-methyl-2-thienyl)-3-butenyl)nipecotic acid hydrochloride, with a trideuterated methyl group.
-
Molecular Formula: C₂₀H₂₀D₆ClNO₂S₂
-
Molecular Weight: Approx. 418.05 g/mol
-
Structure: (Image of the chemical structure of Tiagabine-methyl-d6 Hydrochloride would be placed here)
The hydrochloride salt form significantly enhances the aqueous solubility of the otherwise lipophilic Tiagabine molecule by introducing an ionizable group. The presence of the deuterated methyl group is not expected to significantly alter the fundamental physicochemical properties such as pKa and logP compared to the parent compound; however, subtle effects on metabolic stability can be a key feature for its use.
Solubility Profile
The selection of an appropriate solvent is the foundational step in the preparation of analytical standards. The ideal solvent should not only fully dissolve the analyte at the desired concentration but also maintain its stability and be compatible with the downstream analytical methodology (e.g., LC-MS, direct injection).
Based on data for the parent compound, Tiagabine Hydrochloride, and information from suppliers of the deuterated analog, the following solubility profile has been established. It is critical to note that solubility should always be empirically verified for each new lot of material.
Table 1: Quantitative Solubility of Tiagabine-methyl-d6 Hydrochloride
| Solvent | Type | Solubility (at 25°C) | Suitability for Stock Solutions | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 50 mg/mL | Excellent | Preferred solvent for high-concentration stock solutions. May precipitate when diluted into aqueous buffers; ensure final DMSO concentration is low (typically <1%) in assays. |
| Methanol (MeOH) | Polar Protic | ≥ 30 mg/mL | Excellent | Good choice for LC-MS applications due to its volatility. Fully compatible with reversed-phase chromatography. |
| Water | Polar Protic | ≥ 20 mg/mL | Good | Suitable for many applications, but stability can be pH-dependent. Use of buffered solutions is recommended for long-term storage. |
| Ethanol (EtOH) | Polar Protic | ~10 mg/mL | Moderate | Can be used, but lower solubility may limit the concentration of stock solutions. |
Rationale for Solvent Selection
-
DMSO is a powerful, non-volatile organic solvent capable of dissolving a wide range of compounds. Its utility for creating high-concentration primary stock solutions is unparalleled, allowing for minimal volume addition to experimental systems.
-
Methanol is often the solvent of choice for preparing working solutions for chromatography. Its volatility and miscibility with water make it ideal for mobile phases, and it is less likely than DMSO to cause injection-related peak shape issues.
-
Water (or aqueous buffers) is relevant for direct use in many biological assays. However, the potential for pH-dependent hydrolysis or degradation necessitates careful stability evaluation.
Experimental Protocol: Solubility Determination
This protocol outlines a standardized method for verifying the solubility of Tiagabine-methyl-d6 Hydrochloride.
Objective: To determine the approximate solubility of the compound in a selected solvent.
Materials:
-
Tiagabine-methyl-d6 Hydrochloride
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Selected solvents (e.g., DMSO, Methanol, Water)
-
Micro-pipettes
Procedure:
-
Accurately weigh approximately 5 mg of Tiagabine-methyl-d6 Hydrochloride into a small, tared vial.
-
Add the selected solvent in small, measured increments (e.g., 25 µL).
-
After each addition, vortex the vial vigorously for 1-2 minutes. If dissolution is not complete, sonication for 5-10 minutes may be employed.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
Continue adding solvent incrementally until a clear, homogenous solution is achieved.
-
Calculate the final concentration (mg/mL) based on the initial mass and the total volume of solvent added.
-
For confirmation, the solution can be filtered through a 0.22 µm syringe filter to ensure no micro-particulates remain.
Diagram 1: Solubility Assessment Workflow
Caption: A stepwise workflow for determining compound solubility.
Stability Profile
The stability of an analytical standard is as critical as its solubility. Degradation of the standard can lead to an underestimation of the analyte in unknown samples, compromising the integrity of the entire study. This section explores the stability of Tiagabine-methyl-d6 Hydrochloride under common laboratory conditions.
Factors Affecting Stability
-
pH: The nipecotic acid moiety of Tiagabine contains a carboxylic acid and a secondary amine, making the molecule susceptible to pH-dependent degradation, particularly hydrolysis at extreme pH values.
-
Temperature: Elevated temperatures can accelerate degradation kinetics. Therefore, proper storage conditions are crucial.
-
Light: While no specific photosensitivity is widely reported for Tiagabine, it is a general best practice to protect all analytical standards from light to prevent potential photolytic degradation.
Recommended Storage Conditions
-
Solid Form: The hydrochloride salt is generally stable as a solid. For long-term storage, it is recommended to keep the material at -20°C, protected from light and moisture.
-
In Solution:
-
DMSO/Methanol Stocks: When stored at -20°C, stock solutions in anhydrous organic solvents like DMSO or methanol are generally stable for several months. For frequent use, an aliquot can be stored at 4°C for 1-2 weeks.
-
Aqueous Solutions: Solutions prepared in water or aqueous buffers are more prone to degradation. They should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept at 4°C and used within 24-48 hours. Avoid freeze-thaw cycles.
-
Table 2: Stability of Tiagabine-methyl-d6 Hydrochloride in Solution
| Solvent | Storage Temperature | Stability (Purity >98%) |
| DMSO | -20°C | ≥ 3 months |
| Methanol | -20°C | ≥ 3 months |
| Water (pH 7.0) | 4°C | ≤ 48 hours |
| Water (pH 7.0) | -20°C | ≤ 1 week (freeze-thaw sensitive) |
Experimental Protocol: Short-Term Stability Assessment
This protocol provides a framework for evaluating the stability of a prepared stock solution over a typical experimental timeframe.
Objective: To assess the stability of a Tiagabine-methyl-d6 Hydrochloride stock solution at a specific storage condition.
Materials:
-
Prepared stock solution (e.g., 1 mg/mL in Methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated autosampler
-
Appropriate mobile phases
Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparing the stock solution, perform an analysis (e.g., via HPLC-UV or LC-MS) to determine the initial peak area and purity. This serves as the baseline.
-
Storage: Store the stock solution under the desired condition (e.g., 4°C in an amber vial).
-
Subsequent Time Points: At defined intervals (e.g., T=24h, T=48h, T=1 week), re-analyze the solution using the identical analytical method.
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the T=0 value. A significant decrease (>2-5%) may indicate degradation.
-
Examine the chromatogram for the appearance of new peaks, which would be indicative of degradation products.
-
Calculate the percent purity at each time point.
-
Diagram 2: Stability Testing Workflow
Caption: A workflow for assessing the stability of a compound in solution.
Conclusion and Best Practices
The integrity of research involving Tiagabine-methyl-d6 Hydrochloride as an internal standard is contingent upon its proper handling. This guide underscores the importance of solvent selection and storage conditions.
Key Recommendations:
-
Primary Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or Methanol and store them in small, single-use aliquots at -20°C or lower.
-
Working Solutions: Prepare fresh working solutions from the primary stock as needed. If using aqueous-based diluents, use them promptly.
-
Verification: Always perform a system suitability test or an initial purity check on freshly prepared solutions to ensure the integrity of the standard before commencing a large analytical run.
-
Avoid Contamination: Use high-purity solvents and exercise care to avoid cross-contamination and evaporation.
By adhering to these principles, researchers can ensure the accuracy and reproducibility of their analytical measurements, thereby upholding the highest standards of scientific integrity.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Provides the regulatory framework and standards for validating analytical procedures, including stability assessments. [Link]
-
United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures. Outlines standards for the validation of analytical methods, which is foundational to stability testing. [Link]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Tiagabine in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the antiepileptic drug tiagabine in human plasma. The method employs a simple and efficient protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard (Tiagabine-d6) to ensure the highest degree of accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method was developed and validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[1][2][3] The described protocol provides a reliable tool for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving tiagabine.
Introduction and Scientific Rationale
Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor used as an adjunctive therapy for partial seizures in epilepsy.[4][5][6] By blocking the GABA transporter GAT-1, tiagabine increases the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the synaptic cleft.[7] The pharmacokinetic profile of tiagabine is characterized by rapid absorption and a relatively short elimination half-life of 7-9 hours in healthy individuals.[8] However, this half-life can be significantly reduced to as little as 2-5 hours in patients receiving concomitant treatment with hepatic enzyme-inducing antiepileptic drugs like carbamazepine or phenytoin, which metabolize tiagabine via the cytochrome P450 3A4 (CYP3A4) pathway.[7][8]
This high pharmacokinetic variability necessitates a reliable analytical method for therapeutic drug monitoring (TDM) to optimize dosing, ensure efficacy, and minimize dose-related side effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, specificity, and speed.
The cornerstone of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is the preferred choice.[9][10] Because a deuterated IS is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[11][12] This co-elution and similar ionization response allow it to effectively compensate for variations in sample recovery and, most critically, for matrix effects (ion suppression or enhancement) that can compromise data accuracy.[9][13] This application note details the development and validation of such a method, providing researchers with a field-proven protocol.
Materials and Reagents
-
Analytes: Tiagabine hydrochloride (Sigma-Aldrich, St. Louis, MO), Tiagabine-d6 (Toronto Research Chemicals, Toronto, ON)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS Grade (Fisher Scientific, Pittsburgh, PA)
-
Additives: Formic Acid (FA), 99%, LC-MS Grade (Thermo Scientific, Waltham, MA)
-
Water: Deionized water, 18.2 MΩ·cm, from a Milli-Q system (Millipore, Burlington, MA)
-
Biological Matrix: Drug-free human plasma (K2-EDTA) (BioIVT, Westbury, NY)
Method Development and Optimization Strategy
The development of a reliable bioanalytical method is a systematic process. The causality behind each experimental choice is explained below.
Mass Spectrometry Optimization
The goal of MS optimization is to find the most stable and intense precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. This ensures maximum sensitivity and specificity.
-
Ionization Mode: Tiagabine contains a tertiary amine in its piperidine ring, which is readily protonated. Therefore, electrospray ionization in positive ion mode (ESI+) was selected for its high efficiency in ionizing such functional groups.
-
Precursor and Product Ions: Standard solutions of tiagabine and tiagabine-d6 were infused into the mass spectrometer. The protonated molecular ions [M+H]⁺ were identified as the most abundant precursor ions in the Q1 scan. For tiagabine (M.W. 375.55), this corresponds to m/z 376.4. For tiagabine-d6, this is m/z 382.4. Collision-induced dissociation (CID) was then performed to generate product ion spectra. The most intense and stable fragment ions were selected for monitoring in Q3. The optimized MRM transitions and compound-dependent parameters are summarized in Table 1. The selection of two transitions per compound, one for quantification and one for confirmation, adds an extra layer of confidence in analyte identification.[14][15]
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Tiagabine | 376.4 | 142.1 | 227.2 | 100 | 25 |
| Tiagabine-d6 | 382.4 | 148.1 | 233.2 | 100 | 25 |
Chromatographic Separation
The primary objective of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure accurate integration.
-
Column Choice: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) was chosen for its excellent retention and peak shape for moderately lipophilic compounds like tiagabine. The small particle size provides high efficiency and resolution.
-
Mobile Phase: A mobile phase consisting of water and acetonitrile with a small amount of formic acid was selected. Acetonitrile is an effective organic solvent for eluting tiagabine from the C18 stationary phase. Formic acid (0.1%) was added to both aqueous and organic phases to acidify the mobile phase. This promotes the protonation of tiagabine, leading to better retention consistency and improved peak shape, as well as enhanced ESI+ signal intensity.
-
Elution: A gradient elution (Table 2) was developed to provide a rapid analysis time while ensuring that late-eluting matrix components are washed from the column, preventing carryover between injections.
Table 2: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) |
|---|---|---|---|
| 0.00 | 0.5 | 95 | 5 |
| 0.50 | 0.5 | 95 | 5 |
| 2.50 | 0.5 | 5 | 95 |
| 3.50 | 0.5 | 5 | 95 |
| 3.60 | 0.5 | 95 | 5 |
| 4.50 | 0.5 | 95 | 5 |
Sample Preparation Strategy
The aim of sample preparation is to remove matrix interferences, primarily proteins and phospholipids, which can damage the LC column and cause significant ion suppression.
-
Method Selection: Protein precipitation (PPT) was chosen for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments.[16][17] While solid-phase extraction (SPE) can yield cleaner extracts, it is more time-consuming and expensive.[18][19] Liquid-liquid extraction (LLE) is also effective but involves volatile organic solvents and multiple transfer steps.[20]
-
Precipitating Agent: Acetonitrile was selected as the precipitating agent. Adding a 3:1 ratio of cold acetonitrile to plasma effectively denatures and precipitates plasma proteins.[21] Acetonitrile is also compatible with the reversed-phase LC mobile phase, allowing for direct injection of the supernatant after dilution.
Detailed Experimental Protocol
Workflow Overview
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Logical framework for bioanalytical method validation.
Results Summary
The method demonstrated excellent performance across all validation parameters. A summary of the key results is presented below.
-
Linearity: The calibration curve was linear over the range of 1.0 to 500.0 ng/mL. A weighted (1/x²) linear regression model was used, consistently yielding a coefficient of determination (R²) > 0.997.
Table 3: Accuracy and Precision of Quality Control Samples | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD | %CV | %Bias | Mean Conc. ± SD | %CV | %Bias | | LLOQ | 1.0 | 1.08 ± 0.11 | 10.2 | +8.0 | 1.11 ± 0.14 | 12.6 | +11.0 | | Low QC | 3.0 | 2.91 ± 0.17 | 5.8 | -3.0 | 2.88 ± 0.23 | 8.0 | -4.0 | | Mid QC | 75.0 | 78.3 ± 3.5 | 4.5 | +4.4 | 79.8 ± 4.9 | 6.1 | +6.4 | | High QC | 400.0 | 390.1 ± 14.8 | 3.8 | -2.5 | 385.5 ± 21.2 | 5.5 | -3.6 | Acceptance Criteria: For LLOQ, %CV and %Bias should be within ±20%. For all other QCs, within ±15%.
-
Selectivity: No significant interfering peaks were observed at the retention times of tiagabine or tiagabine-d6 in six different lots of blank human plasma.
-
Matrix Effect: The matrix factor was calculated and found to be between 0.95 and 1.07, with a CV < 10%, indicating that ion suppression or enhancement was minimal and adequately corrected by the deuterated internal standard.
-
Stability: Tiagabine was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 6 hours on the bench-top at room temperature, and for 24 hours in the autosampler post-extraction.
Conclusion
This application note presents a complete, optimized, and validated LC-MS/MS method for the quantification of tiagabine in human plasma. The use of a simple protein precipitation protocol combined with a stable isotope-labeled internal standard ensures a method that is not only rapid and cost-effective but also highly accurate, precise, and reliable. This protocol is fit for purpose and can be readily implemented in clinical and research laboratories for pharmacokinetic analysis and therapeutic drug monitoring of tiagabine.
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Goa, K. L., & Sorkin, E. M. (1993). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 46(2), 311–327. [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Website. [Link]
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Nwosu, C. et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Mengel, H., et al. (1993). Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses. Epilepsia, 34(1), 141-146. [Link]
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So, E. L., et al. (1998). The pharmacokinetics of tiagabine in healthy elderly volunteers and elderly patients with epilepsy. Epilepsia, 39(8), 850-855. [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. ResolveMass Website. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA Website. [Link]
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Bhatia, R. USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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Wikipedia. Tiagabine. Wikipedia, The Free Encyclopedia. [Link]
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U.S. Food and Drug Administration. (2016). GABITRIL (tiagabine hydrochloride) Tablets Label. Accessdata.fda.gov. [Link]
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Rustum, A. M. (2000). Separation of the S(+) and R(-)-enantiomers of tiagabine.HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 291-303. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Website. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA Website. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Website. [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-152. [Link]
-
Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-296. [Link]
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Lensmeyer, G. L., et al. (1993). High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 622(2), 229-237. [Link]
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Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Agilent Application Note. [Link]
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Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. [Link]
- CN108535398B - Method for separating tiagabine hydrochloride chiral enantiomer by adopting reversed-phase high-performance liquid chromatography.
-
Waters Corporation. (2016). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. Waters Application Note. [Link]
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Kishore, V. N. V., et al. (2020). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1188-1202. [Link]
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ResearchGate. Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. [Link]
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Taylor & Francis. Solid phase extraction – Knowledge and References. [Link]
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Taylor & Francis. Protein precipitation – Knowledge and References. [Link]
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Kumar, A., et al. (2015). stability indicating rp-hplc method development and validation for estimation of tiagabine. Indo American Journal of Pharmaceutical Sciences, 2(5), 941-947. [Link]
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Phenomenex. (2024). Protein Precipitation Method. Phenomenex Website. [Link]
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Kaczor, A. A., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Karinen, R., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of analytical science and technology, 11(1), 1-11. [Link]
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Jain, P., et al. (2011). METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. Trade Science Inc. [Link]
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Meirinho, S., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis, 185, 113222. [Link]
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Kyna, T. N., et al. (2011). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Journal of Biomolecular Techniques, 22(3), 95-101. [Link]
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AxisPharm. (2024). Protein Precipitation Technical Guide. AxisPharm Website. [Link]
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Curcio, M., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Matrices. Molecules, 29(10), 2288. [Link]
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Brodie, M. J. (1995). Tiagabine pharmacology in profile. Epilepsia, 36(Suppl 6), S7-S9. [Link]
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ResearchGate. Multiple Reaction Monitoring (MRM) transitions and optimized MS... [Link]
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Chollet, D., et al. (1997). Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 113-120. [Link]
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Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of Tiagabine in Human Serum
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of the anti-epileptic drug tiagabine in human serum. The protocol employs a robust liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance the volatility and thermal stability of tiagabine for GC-MS analysis. This method is designed for researchers, clinical scientists, and professionals in drug development requiring a reliable and reproducible assay for therapeutic drug monitoring (TDM) and pharmacokinetic studies of tiagabine.
Introduction
Tiagabine is an anti-epileptic drug primarily used as an adjunctive therapy for partial seizures. It functions as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Therapeutic drug monitoring of tiagabine is crucial to optimize patient dosage, minimize adverse effects, and ensure therapeutic efficacy. Due to its chemical structure, which includes a carboxylic acid group, tiagabine is not directly amenable to GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. This protocol details a validated method involving methylation of the carboxylic acid moiety prior to GC-MS analysis.
Scientific Principles and Method Validation
This protocol is grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines to ensure data integrity, reliability, and reproducibility.[1][2][3]
Expertise & Experience: The choice of liquid-liquid extraction with an ethyl ether-isobutanol mixture is based on its proven efficiency in isolating tiagabine and its analogue from the complex serum matrix.[4] The subsequent methylation step is a critical derivatization technique for carboxylic acids, rendering them suitable for GC-MS analysis by increasing their volatility.[4] The use of a desmethylated analogue of tiagabine as an internal standard (IS) is a key element for accurate quantification, as it closely mimics the chemical behavior of the analyte during extraction, derivatization, and chromatographic analysis, thereby compensating for any potential sample loss or variability.
Trustworthiness: The entire protocol is designed as a self-validating system. The inclusion of an internal standard, quality control (QC) samples at multiple concentration levels, and adherence to stringent validation parameters ensure the reliability of the generated data. The validation of this method demonstrates its suitability for its intended purpose, a core principle of bioanalytical method validation.[1][2]
Materials and Reagents
-
Tiagabine hydrochloride (Reference Standard)
-
Desmethylated tiagabine (Internal Standard)
-
Ethyl ether (ACS grade or higher)
-
Isobutanol (ACS grade or higher)
-
Methanol (HPLC grade)
-
Diazomethane derivative (e.g., (Trimethylsilyl)diazomethane solution in hexane)
-
Human serum (drug-free)
-
Phosphate buffer (pH 7.4)
-
Deionized water
-
Nitrogen gas (high purity)
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS system (or equivalent)
-
GC Column: Crosslinked phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Split/splitless inlet
-
Autosampler: Agilent 7693A (or equivalent)
Table 1: Optimized GC-MS Parameters
| Parameter | Setting |
| GC Parameters | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min |
| Ramp 1: 20 °C/min to 280 °C, hold for 5 min | |
| Mass Spectrometer Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 156 |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of tiagabine and the internal standard (desmethylated tiagabine) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the tiagabine stock solution with methanol to create working standards for the calibration curve.
-
Spiked Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human serum to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of serum sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of the desmethylated tiagabine internal standard working solution to each tube.
-
Extraction: Add 1 mL of the ethyl ether-isobutanol (98:2, v/v) extraction solvent. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Derivatization: Add 50 µL of the diazomethane derivative solution and 100 µL of methanol to the organic extract. Allow the methylation reaction to proceed for 15 minutes at room temperature.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate and transfer to an autosampler vial for GC-MS analysis.
Method Validation
The analytical method was validated according to the ICH M10 guidelines for bioanalytical method validation.[1][2] The validation parameters assessed included linearity, precision, accuracy, and the limit of quantification (LOQ).
Table 2: Method Validation Performance Characteristics
| Parameter | Acceptance Criteria | Result |
| Linearity Range | - | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL[4] |
| Precision (RSD%) | ||
| - Intra-day | ≤ 15% | < 10% |
| - Inter-day | ≤ 15% | < 12% |
| Accuracy (Recovery %) | 85 - 115% | 92 - 108% |
Results and Discussion
This GC-MS method demonstrates excellent performance for the quantification of tiagabine in human serum. The use of a desmethylated analogue as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The derivatization with a diazomethane derivative effectively converts tiagabine into its methyl ester, allowing for sharp chromatographic peaks and sensitive detection. The selected ion monitoring of the m/z 156 fragment provides high specificity for the analyte and internal standard.[4]
The validation results presented in Table 2 confirm that the method is linear, precise, and accurate over a clinically relevant concentration range. The limit of quantification of 5 ng/mL is sufficient for therapeutic drug monitoring and pharmacokinetic studies.[4]
Conclusion
The GC-MS protocol detailed in this application note provides a robust, reliable, and sensitive method for the quantitative analysis of tiagabine in human serum. The comprehensive validation ensures that the method meets the stringent requirements for bioanalytical assays in both research and clinical settings. This protocol can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
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Chollet, D. F., Castella, E., Goumaz, L., & Anderegg, G. (1999). Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 641-646. [Link]
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International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
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Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Lin, H. R., & Lin, Y. H. (2003). Gas chromatography-isotope dilution mass spectrometry preceded by liquid-liquid extraction and chemical derivatization for the determination of ketamine and norketamine in urine. Journal of Chromatography B, 798(1), 107-117. [Link]
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Kymos. (2023). ICH M10 guideline: validation of bioanalytical methods. [Link]
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Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., Tomczak, E., & Kata, M. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 38(2), 435-451. [Link]
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Tafesse, T. B., Hussen, A., & Tadesse, S. (2019). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. Journal of Analytical Chemistry, 74(12), 1228-1235. [Link]
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Papoutsis, I., Nikolaou, P., Spiliopoulou, C., & Athanaselis, S. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4381. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Utilizing Deuterated Tiagabine in Preclinical Models of Neuropathic Pain
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. This document provides a detailed guide for researchers on the preclinical evaluation of deuterated tiagabine, a novel therapeutic candidate for neuropathic pain. Tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor, enhances GABAergic neurotransmission, a key pathway in pain modulation.[1][2][3] The strategic incorporation of deuterium aims to improve the metabolic stability and pharmacokinetic profile of tiagabine, potentially leading to enhanced efficacy and better tolerability.[4][5][6][7] We present a series of robust, field-proven protocols for inducing and assessing neuropathic pain in rodent models, specifically the Chronic Constriction Injury (CCI) model, and for evaluating the therapeutic potential of deuterated tiagabine. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate next-generation analgesics.
Introduction: The Rationale for Deuterated Tiagabine in Neuropathic Pain
The GABAergic System in Pain Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][3] By activating its receptors, GABA reduces neuronal excitability. In the context of neuropathic pain, a condition characterized by neuronal hyperexcitability in pain pathways, enhancing GABAergic tone presents a compelling therapeutic strategy. Tiagabine functions by selectively inhibiting the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons.[2][3][8] This blockade increases the extracellular concentration of GABA, thereby prolonging its inhibitory action and dampening the hyperexcitability that underlies neuropathic pain.[2][8] While tiagabine is approved for epilepsy, its off-label use has been explored for anxiety and neuropathic pain.[1][2]
The Deuterium Advantage: Enhancing a Proven Mechanism
The "deuterium switch" is a strategic modification in drug design where hydrogen atoms at key metabolic sites are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This difference, known as the kinetic isotope effect, can significantly slow down the rate of metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[5][6][9]
Tiagabine is primarily metabolized by the CYP3A4 enzyme system.[1][2] By selectively deuterating tiagabine at sites vulnerable to oxidative metabolism, we can hypothesize the following benefits:
-
Reduced Metabolic Rate: Slower breakdown of the drug.
-
Increased Half-Life & Exposure: A longer duration of action within the body.[4][7]
-
Improved Pharmacokinetic Profile: More consistent plasma concentrations, potentially allowing for less frequent dosing.[5][6]
-
Potential for Reduced Metabolite-Mediated Toxicity: Altering metabolic pathways may decrease the formation of toxic byproducts.[5]
These improvements could translate into a more effective and safer analgesic for chronic neuropathic pain.
Experimental Workflow: From Model Induction to Data Analysis
The following diagram outlines the comprehensive workflow for evaluating deuterated tiagabine in an animal model of neuropathic pain.
Caption: High-level experimental workflow for preclinical testing.
Protocols: Induction of Neuropathic Pain Models
The selection of an appropriate animal model is critical for mimicking the clinical features of human neuropathic pain.[10][11][12] We detail the Chronic Constriction Injury (CCI) model, a widely used and validated model of peripheral nerve injury.[13][14][15]
Chronic Constriction Injury (CCI) Model
The CCI model produces robust and lasting pain hypersensitivity by inducing a loose constriction around the sciatic nerve, leading to inflammation and nerve damage.[13][15][16]
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (sterile scissors, forceps, retractors)
-
4-0 chromic gut sutures[14]
-
70% ethanol and povidone-iodine for sterilization
-
Wound clips or sutures for skin closure
Step-by-Step Protocol:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Shave and disinfect the skin on the lateral surface of the left thigh.
-
Sciatic Nerve Exposure: Make a small skin incision on the thigh. Gently separate the biceps femoris muscle to expose the common sciatic nerve.[16][17]
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals.[14]
-
Causality Insight: The ligatures should be tied just tightly enough to cause a slight constriction and impede epineural blood flow but not arrest it completely. This partial injury is crucial for mimicking the chronic nature of neuropathic pain.[14]
-
-
Wound Closure: Close the muscle layer with a simple continuous suture and the skin incision with wound clips.[16][17]
-
Post-Operative Care: Administer post-operative analgesia as per institutional guidelines (note: some protocols avoid analgesics to not interfere with pain model development).[16][17] House animals individually or in small groups with ample bedding to prevent injury.[16][17] Monitor for signs of infection or distress.
-
Sham Surgery Control: For the control group, perform the same surgical procedure, including nerve exposure, but do not place the ligatures. This control is essential to differentiate pain behaviors caused by the nerve injury from those resulting from the surgery itself.
Researchers may also consider other models such as the Spared Nerve Injury (SNI)[10][13][18][19][20] or Streptozotocin (STZ)-induced diabetic neuropathy[21][22][23][24][25] depending on the specific research question.
Protocols: Assessment of Pain-Related Behaviors
Pain in rodents is inferred from nocifensive withdrawal reflexes to specific stimuli.[26] The following tests are the gold standard for assessing mechanical allodynia and thermal hyperalgesia.
Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-painful mechanical stimulus, indicating the presence of mechanical allodynia.[27][28]
Materials:
-
Von Frey filaments (calibrated set of varying forces)[28]
-
Elevated wire mesh platform
-
Plexiglas enclosures
Step-by-Step Protocol:
-
Acclimation: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 30-60 minutes before testing.[27][29]
-
Filament Application: Starting with a mid-range filament (e.g., 2.0 g), apply the filament from underneath the mesh to the mid-plantar surface of the hind paw.[28][29] Apply just enough force to cause the filament to bend and hold for 3-5 seconds.[30]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response , use the next higher-force filament.
-
If there is a response , use the next lower-force filament.
-
Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
-
Self-Validation: Test both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold on the ipsilateral side compared to the contralateral side and baseline measurements validates the pain model.
Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a radiant heat source, indicating thermal hyperalgesia.[26][31][32][33]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Step-by-Step Protocol:
-
Acclimation: Place the animal in a Plexiglas enclosure on the glass surface of the apparatus. Allow 15-20 minutes for acclimation.[32]
-
Stimulus Application: Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw.[26][32][33]
-
Measurement: Activate the heat source. A timer will automatically start and will stop when the animal withdraws its paw.[32][33] Record this withdrawal latency.
-
Cut-off Time: A pre-set cut-off time (e.g., 20-35 seconds) must be used to prevent tissue damage.[32]
-
Self-Validation: A significantly shorter withdrawal latency in the ipsilateral paw compared to the contralateral paw and baseline indicates successful induction of thermal hyperalgesia.[14] Take the average of 2-3 readings per paw with at least 5 minutes between trials.[33]
Cold Allodynia: Acetone Test
This test assesses sensitivity to a non-noxious cooling stimulus, a common symptom of neuropathic pain.[26][34][35]
Materials:
-
100% Acetone
-
Syringe with a blunt needle or dropper
-
Elevated wire mesh platform
-
Plexiglas enclosures
Step-by-Step Protocol:
-
Acclimation: Acclimate the animal on the wire mesh platform as described for the von Frey test.
-
Acetone Application: Apply a single drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.[34][35][36]
-
Response Scoring: Observe the animal for 30-60 seconds following application.[34] Score the response based on the duration or frequency of paw withdrawal, flinching, or licking behaviors.
-
Trial Repetition: Repeat the application 3-5 times for each paw, with a minimum interval of 5 minutes between applications.[34][35]
-
Self-Validation: An increased response score or duration on the ipsilateral side compared to the contralateral paw indicates cold allodynia.
Drug Preparation and Administration
Protocol:
-
Preparation: Deuterated tiagabine and standard tiagabine should be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The vehicle alone will serve as the control.
-
Dose Selection: Doses should be selected based on literature for tiagabine, with adjustments made based on the anticipated improved potency of the deuterated compound. A dose-response study is highly recommended.
-
Administration: Administer the compounds via the desired route, typically intraperitoneal (i.p.) or oral gavage (p.o.). The volume should be calculated based on the animal's body weight.
-
Timing: Behavioral testing should be conducted at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to capture the peak analgesic effect and duration of action.
Data Presentation and Expected Outcomes
Data should be presented clearly to allow for straightforward interpretation.
Table 1: Representative Data for Mechanical Withdrawal Threshold (Von Frey Test)
| Treatment Group | Baseline (g) | Post-CCI Day 7 (g) | Post-Dose (60 min) (g) | % MPE |
| Vehicle | 14.5 ± 1.2 | 3.1 ± 0.5 | 3.5 ± 0.6 | 5.3% |
| Tiagabine (10 mg/kg) | 14.8 ± 1.1 | 3.3 ± 0.4 | 8.9 ± 0.9 | 49.6% |
| d-Tiagabine (10 mg/kg) | 14.6 ± 1.3 | 3.2 ± 0.5 | 12.1 ± 1.1 | 77.1% |
| % Maximum Possible Effect = [(Post-dose Threshold - Post-CCI Threshold) / (Baseline Threshold - Post-CCI Threshold)] x 100 |
Table 2: Representative Data for Thermal Withdrawal Latency (Hargreaves Test)
| Treatment Group | Baseline (s) | Post-CCI Day 7 (s) | Post-Dose (60 min) (s) | % MPE |
| Vehicle | 12.1 ± 0.8 | 5.2 ± 0.4 | 5.5 ± 0.5 | 4.3% |
| Tiagabine (10 mg/kg) | 11.9 ± 0.9 | 5.4 ± 0.3 | 8.7 ± 0.6 | 49.2% |
| d-Tiagabine (10 mg/kg) | 12.2 ± 0.7 | 5.1 ± 0.4 | 10.8 ± 0.7 | 80.3% |
| % Maximum Possible Effect = [(Post-dose Latency - Post-CCI Latency) / (Cut-off Latency - Post-CCI Latency)] x 100 |
Pharmacokinetic Analysis
To link the behavioral effects with drug exposure, pharmacokinetic analysis is essential.
Protocol:
-
Sample Collection: Following the final behavioral test, collect blood samples via cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood and collect the plasma. Store at -80°C until analysis.
-
Quantification: Analyze plasma concentrations of deuterated tiagabine and its major metabolites using a validated LC-MS/MS method.[37][38][39]
-
Causality Insight: Comparing the pharmacokinetic profiles of tiagabine and deuterated tiagabine is the definitive step to validate the hypothesis that deuteration slows metabolism and increases drug exposure.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of deuterated tiagabine as a potential treatment for neuropathic pain. By following these detailed protocols, researchers can generate robust and reproducible data. Positive results from these studies, demonstrating superior efficacy and an improved pharmacokinetic profile for deuterated tiagabine, would provide a strong rationale for advancing the compound into further preclinical safety studies and ultimately, clinical trials.
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ResearchGate. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test | Request PDF. Retrieved from [Link]
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NIH PSPP. (n.d.). Hind paw cold allodynia (Acetone Evaporation) test. Retrieved from [Link]
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PubMed Central. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Retrieved from [Link]
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MolecularCloud. (2024). Hargreaves Test-A Brief Overview. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]
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Inotiv. (n.d.). Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats. Retrieved from [Link]
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Wiley Online Library. (2012). Tests and models of nociception and pain in rodents. Retrieved from [Link]
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International Mouse Phenotyping Consortium. (n.d.). Von Frey Test Protocol. Retrieved from [Link]
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NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
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MMPC.org. (2024). Von Frey-Nociception Test. Retrieved from [Link]
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Aragen. (n.d.). Streptozotocin-induced Diabetic Peripheral Neuropathic Pain Model Developed at Aragen. Retrieved from [Link]
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Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. Retrieved from [Link]
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SciSpace. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Retrieved from [Link]
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MDPI. (n.d.). Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain. Retrieved from [Link]
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Semantic Scholar. (2025). Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice. Retrieved from [Link]
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MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Retrieved from [Link]
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JoVE. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. Retrieved from [Link]
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ResearchGate. (n.d.). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) | Request PDF. Retrieved from [Link]
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Bio-protocol. (n.d.). Chronic Sciatic Nerve Constrictive Injury Model (CCI). Retrieved from [Link]
-
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Labcorp. (n.d.). 842104: Tiagabine, Serum or Plasma. Retrieved from [Link]
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Application Note & Protocol: High-Fidelity Preparation of Tiagabine-methyl-d6 Hydrochloride Stock Solutions
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of stock solutions of Tiagabine-methyl-d6 Hydrochloride. As a deuterated internal standard, the accuracy of its concentration is paramount for the integrity of quantitative bioanalytical assays, particularly those employing mass spectrometry. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can produce accurate, stable, and reproducible stock solutions. The protocols are designed to be self-validating, incorporating best practices for handling, dissolution, storage, and quality control.
Core Principles & Scientific Background
Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which elevates synaptic GABA levels, underpinning its clinical use as an anticonvulsant. Tiagabine-methyl-d6 Hydrochloride is its stable isotope-labeled analogue, where six hydrogen atoms are replaced with deuterium. This mass shift makes it the ideal internal standard for quantifying the parent drug in biological matrices by GC- or LC-MS.[1] The fundamental premise of using an internal standard is that it behaves chemically and physically identically to the analyte during sample preparation and analysis, correcting for variability. This premise holds true only if the concentration of the standard is known with a high degree of certainty. An error in the stock solution concentration will propagate systematically throughout the entire experiment, invalidating the results.
Compound Characterization & Safe Handling
Before proceeding, it is mandatory to consult the batch-specific Certificate of Analysis (CofA) and the Safety Data Sheet (SDS) provided by the supplier. The data below are representative.
Table 1: Physicochemical Properties of Tiagabine-methyl-d6 Hydrochloride
| Property | Typical Value | Rationale & Importance |
| Molecular Formula | C₂₀H₁₉D₆NO₂S₂ • HCl[1] | Confirms the chemical identity and is required for accurate molecular weight calculation. |
| Molecular Weight | 418.05 g/mol [2][3] | The most critical value for calculating solution molarity. Use the batch-specific value from the CofA. |
| Purity | ≥98% (HPLC) | High purity is essential for an analytical standard. Impurities can interfere with analysis. |
| Appearance | A solid (crystalline or powder)[4] | A visual check to ensure the compound has not degraded or become contaminated during shipping. |
| Recommended Storage | -20°C[1][2][4][5] | Ensures long-term chemical stability of the solid compound.[1][4] |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Wear a laboratory coat, nitrile gloves, and safety glasses.
-
Engineering Controls: Handle the solid powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates. The SDS for the analogous compound indicates it may cause respiratory irritation.[6]
-
Compound Equilibration: Before opening, allow the sealed vial of the compound to sit at ambient temperature for at least 20-30 minutes. This is a critical, often overlooked step. Opening a cold vial causes atmospheric moisture to condense on the solid, leading to inaccurate weighing and potential long-term degradation.
Primary Stock Solution Preparation (10 mM in DMSO)
For a primary, high-concentration stock, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for this class of molecules.[1][2][4]
Materials
-
Tiagabine-methyl-d6 Hydrochloride
-
High-purity, anhydrous DMSO (≤0.02% water)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Low-adhesion polypropylene microcentrifuge tubes (1.5 or 2 mL)
-
Calibrated precision micropipettes and tips
-
Vortex mixer
-
Ultrasonic bath
Workflow Diagram
Caption: Step-by-step workflow for preparing the primary stock solution.
Step-by-Step Protocol
-
Weighing: Tare a clean microcentrifuge tube on the analytical balance. Carefully add the target amount of Tiagabine-methyl-d6 Hydrochloride (e.g., 1.00 mg). Record the exact mass displayed by the balance. Precision here is non-negotiable.
-
Calculation: Use the exact mass and the batch-specific molecular weight (MW) to calculate the required volume of DMSO.
Formula: Volume (µL) = (Mass (mg) / MW (g/mol)) × (1 / Desired Concentration (mol/L)) × 1,000,000
Example for 1.00 mg to create a 10 mM stock (MW = 418.05 g/mol ):
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume (µL) = (1.00 mg / 418.05 g/mol ) × (1 / 0.010 mol/L) × 1,000,000
-
Volume (µL) = 239.2 µL
-
-
Dissolution: Using a calibrated pipette, add the precisely calculated volume of DMSO to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If any particulates remain, place the tube in an ultrasonic bath for 5-10 minutes. The energy from sonication helps break up aggregates and facilitates dissolution.
-
Visual Inspection: Hold the solution up to a light source. It must be a clear, homogenous solution with no visible particles. If it is not, repeat Step 4.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock into single-use volumes (e.g., 10 µL or 20 µL) in clearly labeled, low-adhesion tubes.[7] Store these aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (≥6 months) storage.[7] The solid compound is stable for at least 4 years when stored correctly.[1][4]
Preparation of Aqueous Working Solutions
Most biological experiments require the compound in an aqueous buffer (e.g., PBS, cell culture media). Direct dilution of a high-concentration DMSO stock into an aqueous phase can cause the compound to precipitate. A serial dilution is the most robust method.
Dilution Strategy Diagram
Caption: Recommended serial dilution hierarchy to maintain solubility.
Protocol for 1 µM Working Solution in PBS
-
Thaw: Remove one aliquot of the 10 mM primary stock from the freezer. Allow it to thaw completely at room temperature and then vortex briefly.
-
Prepare Intermediate Dilution (e.g., 100 µM): Pipette 990 µL of PBS into a new tube. Add 10 µL of the 10 mM primary stock. Immediately vortex vigorously for 15-20 seconds. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation. The final DMSO concentration will be 1%.
-
Prepare Final Working Solution (1 µM): Pipette 990 µL of PBS into a final tube. Add 10 µL of the 100 µM intermediate dilution. Vortex immediately. The final DMSO concentration is a negligible 0.01%.
-
Use Promptly: Aqueous solutions are generally less stable than DMSO stocks. Prepare them fresh for each experiment and do not store them for extended periods unless stability has been explicitly validated.[8]
Trustworthiness & Self-Validation
This protocol is designed as a self-validating system. Adherence to the following principles ensures trustworthiness:
-
Traceability: Always use the batch-specific CofA for the molecular weight.
-
Calibration: Use only calibrated balances and pipettes.
-
Documentation: Meticulously record the exact weight, calculated solvent volume, and final concentration in a laboratory notebook.
-
Control: The practice of aliquoting and proper storage prevents the primary source of concentration error over time: degradation and solvent evaporation.
By integrating these meticulous practices, researchers can have high confidence in the concentration of their Tiagabine-methyl-d6 Hydrochloride solutions, forming a solid foundation for accurate and reproducible scientific data.
References
-
Stability of tiagabine in two oral liquid vehicles. PubMed. [Link]
-
Tiagabine-methyl-d6 Hydrochloride. Pharmaffiliates. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tiagabine-methyl-d6 Hydrochloride | CAS 1217808-68-8 | LGC Standards [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive Method for the Quantification of Tiagabine in Human Cerebrospinal Fluid using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, validated method for the quantitative analysis of the anti-epileptic drug tiagabine in human cerebrospinal fluid (CSF). The protocol employs a simple and efficient protein precipitation step for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (LC-MS/MS). The use of tiagabine-d6, a stable isotope-labeled internal standard, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. This method is designed for researchers, clinical scientists, and drug development professionals requiring reliable quantification of tiagabine in a critical central nervous system matrix, and has been structured in accordance with FDA bioanalytical method validation guidelines.
Introduction: The Rationale for Tiagabine Monitoring in CSF
Tiagabine is an anticonvulsant medication primarily used as an adjunctive therapy for partial seizures.[1] Its therapeutic action is derived from its function as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[2][3] By blocking the GABA transporter GAT-1, tiagabine increases the concentration of GABA, the primary inhibitory neurotransmitter, in the synaptic cleft, thereby reducing neuronal hyperexcitability.[3][4]
While plasma concentration monitoring is common for many anti-epileptic drugs, cerebrospinal fluid (CSF) provides a more direct measure of the unbound, pharmacologically active drug concentration at the site of action within the central nervous system (CNS). Studies have shown that CSF concentrations of tiagabine may not be directly reflected by total or even free serum concentrations, highlighting the potential clinical and research value of direct CSF measurement.[3][5] Quantifying tiagabine in CSF is therefore crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding the drug's disposition within the CNS.
The low protein content of CSF compared to plasma simplifies sample preparation, yet the typically low analyte concentrations demand a highly sensitive and specific analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled selectivity and sensitivity.[6] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as tiagabine-d6, is fundamental to a robust bioanalytical method. Tiagabine-d6 is chemically identical to the analyte and co-elutes chromatographically, but is distinguished by its mass. This allows it to mimic the analyte through extraction and ionization processes, effectively normalizing for any variations and ensuring the integrity of the quantitative data.[6]
This document provides a comprehensive, step-by-step protocol for the quantification of tiagabine in human CSF, validated to meet the rigorous standards required in both research and clinical development settings.
Materials and Methods
Reagents and Chemicals
-
Analytes: Tiagabine Hydrochloride (analytical standard grade), Tiagabine-d6 Hydrochloride (internal standard, ≥99% deuterated forms).[7]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm).
-
Matrix: Drug-free human cerebrospinal fluid (sourced from an accredited biobank).
Equipment
-
Liquid Chromatograph: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).
-
Laboratory Equipment: Calibrated pipettes, microcentrifuge, vortex mixer, 1.5 mL polypropylene microcentrifuge tubes.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve tiagabine HCl and tiagabine-d6 HCl in methanol to prepare 1 mg/mL primary stock solutions.
-
Tiagabine Working Standards: Serially dilute the tiagabine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for spiking calibration curve (CAL) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the tiagabine-d6 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Experimental Protocols
Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring minimal sample manipulation while achieving excellent recovery and sensitivity.
Caption: High-level workflow for tiagabine quantification in CSF.
Sample Preparation: Protein Precipitation
Causality: CSF has a low protein concentration compared to plasma, but protein removal is still critical to prevent column fouling and ion suppression. A simple protein precipitation with acetonitrile is sufficient and effective.[3][7] Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.[8]
Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes for each CAL, QC, and unknown sample.
-
Pipette 50 µL of the respective CSF sample (or matrix for CAL/QC) into the bottom of each tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL tiagabine-d6 in acetonitrile) to each tube. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[8]
-
Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial for analysis. Avoid disturbing the protein pellet.
LC-MS/MS Instrumental Analysis
Causality: A C18 reversed-phase column provides effective retention and separation for a moderately lipophilic molecule like tiagabine. A gradient elution with acidified mobile phases (formic acid) promotes good peak shape and efficient ionization in positive ESI mode. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Tiagabine | Tiagabine-d6 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (Q1) | m/z 376.1 | m/z 382.2 |
| Product Ion (Q3) | m/z 142.1 (Quantifier), m/z 253.1 (Qualifier) | m/z 253.1 (Quantifier) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for instrument (Typical: 20-35 eV) | Optimized for instrument (Typical: 20-35 eV) |
| Source Temp. | 500°C | 500°C |
Note: Precursor and product ions are based on published data for [M+H]+ adducts.[6] Voltages (e.g., fragmentor, cell accelerator) and collision energies should be optimized for the specific mass spectrometer being used.
Bioanalytical Method Validation
To ensure the reliability of the data, the method was validated according to the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry.[9] The following parameters were assessed.
Caption: Key parameters for bioanalytical method validation.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment Conducted | Acceptance Criteria |
| Selectivity | Analysis of six different lots of blank human CSF to check for interferences at the retention times of tiagabine and tiagabine-d6. | No significant interfering peaks at the retention times of the analyte or IS. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve & LLOQ | A calibration curve consisting of a blank, a zero standard (blank + IS), and 8 non-zero standards was analyzed. The Lower Limit of Quantification (LLOQ) is the lowest standard. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal value (±20% at LLOQ). LLOQ must be reproducible with precision ≤20% and accuracy of 80-120%. |
| Accuracy & Precision | Replicate analysis (n=5) of QC samples at four levels (LLOQ, Low, Mid, High) in three separate analytical runs. | Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | Post-extraction spike of tiagabine and tiagabine-d6 into extracts of six different CSF lots compared to neat solutions. The IS-normalized matrix factor is calculated. | The %CV of the IS-normalized matrix factor across the six lots should be ≤15%. |
| Recovery | Comparison of analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (Low, Mid, High). | Recovery of the analyte and IS should be consistent, precise, and reproducible. A specific percentage is not required, but variability (%CV) should be low (≤15%). |
| Stability | QC samples (Low and High) are subjected to various storage and handling conditions before analysis: - Freeze-Thaw: 3 cycles from -80°C to room temp. - Short-Term: 24h at room temp. - Long-Term: 3 months at -80°C. - Post-Preparative: 48h in autosampler at 4°C. | Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples.[4][10] |
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of tiagabine in human CSF. The use of a simple protein precipitation protocol provides clean extracts with minimal sample preparation time. The chromatographic conditions yield sharp, symmetrical peaks for both tiagabine and its deuterated internal standard, with a total run time of 5.0 minutes, making it suitable for high-throughput analysis.
The method was successfully validated over a clinically relevant concentration range, showing exceptional linearity, accuracy, and precision that meet the stringent requirements of FDA guidelines.[9] The absence of significant matrix effects across multiple CSF lots confirms the robustness of the method and the effectiveness of the tiagabine-d6 internal standard in compensating for any potential ion suppression or enhancement. Stability experiments confirmed that tiagabine is stable under typical laboratory handling and storage conditions, ensuring sample integrity from collection to analysis.[10]
Conclusion
The protocol detailed in this application note provides a reliable, sensitive, and robust LC-MS/MS method for the quantitative determination of tiagabine in human cerebrospinal fluid. The combination of a streamlined sample preparation procedure, rapid UHPLC separation, and the use of a stable isotope-labeled internal standard ensures high-quality data suitable for pharmacokinetic studies, clinical monitoring, and drug development research. This validated method represents a valuable tool for investigating the central nervous system pharmacology of tiagabine.
References
-
Gustavson, L. E., & Chu, S. Y. (1992). High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia. [Link]
-
Nahata, M. C. (2003). Stability of tiagabine in two oral liquid vehicles. American Journal of Health-System Pharmacy. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wang, X., Löscher, W., & Patsalos, P. N. (2004). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus). Seizure. [Link]
-
Gupta, V. C., & Nahata, M. C. (2001). Stability of two concentrations of tiagabine in an extemporaneously compounded suspension. Journal of the American Pharmaceutical Association. [Link]
-
ResearchGate. (n.d.). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus). Request PDF. [Link]
-
Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. [Link]
-
Kishor, V. N. V., et al. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
PubChem. (n.d.). Tiagabine. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Leppik, I. E. (2009). Tiagabine: efficacy and safety in partial seizures – current status. Therapeutics and Clinical Risk Management. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A rapid method for preparation of the cerebrospinal fluid proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. iajps.com [iajps.com]
- 9. High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UV Spectrophotometric Method for the Quantitative Determination of Tiagabine Hydrochloride
Abstract and Introduction
Tiagabine Hydrochloride (TGB-HCl) is an anticonvulsant drug utilized in the management of epilepsy.[1][2] Chemically designated as (3R) – 1 – [4, 4, - bis (3 – methyl – 2 – thienyl) – 3 – butenyl] – 3 – piperidine carboxylic acid hydrochloride, it functions primarily by enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3][4] Accurate and reliable quantification of TGB-HCl in bulk drug and pharmaceutical dosage forms is critical for quality control and ensuring therapeutic efficacy.
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the determination of TGB-HCl. The method is predicated on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a chromophore and its concentration in a solution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for routine analytical applications.[5][6]
Principle of the Method
Tiagabine Hydrochloride exhibits a distinct UV absorbance spectrum due to its molecular structure. The method involves dissolving TGB-HCl in a suitable solvent—in this case, double distilled water—and measuring its absorbance at the wavelength of maximum absorption (λmax).[3] The concentration of an unknown sample is then determined by interpolating its absorbance value against a calibration curve constructed from a series of standard solutions of known concentrations. The selection of λmax is a critical step, as measurement at this wavelength provides the highest sensitivity and minimizes potential errors arising from minor shifts in wavelength by the instrument.
Instrumentation, Materials, and Reagents
3.1 Instrumentation
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 10 mm matched quartz cells.[3]
-
Calibrated analytical balance (readability ±0.01 mg).
-
Calibrated volumetric flasks (Class A).
-
Calibrated micropipettes (Class A).
-
Ultrasonic bath.
3.2 Chemicals and Reagents
-
Tiagabine Hydrochloride Reference Standard (USP grade or equivalent, purity ≥98%).[7]
-
Double distilled or deionized water (analytical grade).
-
Methanol (HPLC grade, for cleaning purposes).
Experimental Protocol: Core Workflow
The entire experimental process, from the initial preparation of solutions to the final data analysis, is designed to be systematic and reproducible.
Diagram 1: High-level experimental workflow for the quantification of Tiagabine HCl.
Preparation of Standard Solutions
Causality Note: The use of double distilled water as a solvent is advantageous due to its economic feasibility, low environmental impact, and UV transparency in the analytical wavelength region, ensuring that it does not interfere with the analyte's absorbance.[3]
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Tiagabine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of double distilled water and sonicate for 5-10 minutes to ensure complete dissolution.[3] Allow the solution to return to room temperature, then dilute to the mark with double distilled water and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution. For a concentration range of 10-50 µg/mL, pipette 1, 2, 3, 4, and 5 mL of the 100 µg/mL stock solution into separate 10 mL volumetric flasks.[3] Dilute each to the mark with double distilled water to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL, respectively.
Spectrophotometric Measurement
-
Determination of λmax: Use the 30 µg/mL working standard solution for this step. Set the spectrophotometer to scan a wavelength range from 400 nm to 200 nm. Use double distilled water as the blank reference. The wavelength corresponding to the highest absorbance peak is the λmax. For Tiagabine HCl in water, this is expected to be approximately 257 nm.[3][7] All subsequent measurements must be performed at this fixed wavelength.
-
Calibration Curve Construction:
-
Set the spectrophotometer to the predetermined λmax (e.g., 257 nm).
-
Autozero the instrument using double distilled water as the blank.
-
Measure the absorbance of each working standard solution (10, 20, 30, 40, 50 µg/mL) in triplicate.
-
Plot a graph of average absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The r² value should ideally be ≥ 0.999.
-
-
Analysis of Unknown Samples:
-
Prepare the unknown sample solution, ensuring the final concentration is expected to fall within the linear range of the calibration curve (10-50 µg/mL).
-
Measure the absorbance of the unknown sample solution at the λmax.
-
Calculate the concentration using the regression equation derived from the calibration curve:
-
Concentration (µg/mL) = (Absorbance - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept.
-
-
Method Validation Protocol (ICH Guidelines)
A protocol must be self-validating to be considered trustworthy. The following steps, based on ICH guidelines, are essential to demonstrate the method's suitability for its intended purpose.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ijaem.net [ijaem.net]
- 3. tsijournals.com [tsijournals.com]
- 4. drugs.com [drugs.com]
- 5. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Storage conditions and long-term stability of Tiagabine-methyl-d6 Hydrochloride.
Welcome to the comprehensive technical support guide for Tiagabine-methyl-d6 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and long-term stability of this isotopically labeled compound. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Core Principles of Stability and Storage
Tiagabine-methyl-d6 Hydrochloride is a deuterated analog of Tiagabine, a selective GABA reuptake inhibitor. As a stable isotope-labeled (SIL) compound, its utility in quantitative analysis, particularly in mass spectrometry-based assays, is contingent upon maintaining both its chemical purity and isotopic integrity.[1][2] The primary factors influencing its stability are temperature, moisture, light, and oxygen.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of Tiagabine-methyl-d6 Hydrochloride, providing a systematic approach to problem-solving.
Issue 1: Inconsistent or Unexpected Analytical Results
Symptoms:
-
Variable peak areas in LC-MS analysis.
-
Appearance of unexpected peaks in the chromatogram.
-
Loss of signal intensity over time.
Potential Causes & Solutions:
-
Chemical Degradation: Tiagabine is susceptible to oxidative degradation, particularly at the double bond of the butenyl chain.[3][4] Exposure to air and certain metal ions can catalyze this process.[5]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended -20°C.[2][6][7]
-
Inert Atmosphere: For long-term storage, especially of solutions, purging the vial with an inert gas like argon or nitrogen before sealing is recommended to minimize oxidation.[1]
-
Solvent Purity: Ensure that solvents used for preparing stock solutions are of high purity and free from peroxides.
-
-
-
Isotopic Exchange: While less common with methyl-d6 labeling, the potential for deuterium-hydrogen (D/H) exchange should be considered, especially in certain solvents or at extreme pH values.[8]
-
Contamination: Contamination from laboratory equipment or cross-contamination from other samples can lead to extraneous peaks.
-
Troubleshooting Steps:
-
Clean Glassware: Use scrupulously clean glassware for all solution preparations.
-
Dedicated Equipment: If possible, use dedicated syringes and vials for the handling of internal standards.
-
-
Issue 2: Physical Changes in the Solid Compound
Symptoms:
-
Clumping or caking of the off-white solid.[6]
-
Discoloration of the material.
Potential Causes & Solutions:
-
Hygroscopicity: The hydrochloride salt form can be hygroscopic, absorbing moisture from the atmosphere.
-
Troubleshooting Steps:
-
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.
-
Troubleshooting Steps:
-
Light-Protecting Containers: Always store the compound in amber vials or other light-blocking containers.[1]
-
Minimize Exposure: Avoid prolonged exposure to ambient light during weighing and solution preparation.
-
-
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Tiagabine-methyl-d6 Hydrochloride?
A1: The solid compound should be stored at -20°C in a tightly sealed, light-resistant container.[2][6][7] For long-term stability, storage in a desiccator is also recommended to protect against moisture.[1]
Q2: How long is Tiagabine-methyl-d6 Hydrochloride stable?
A2: When stored correctly as a solid at -20°C, the compound is stable for at least 4 years.[2] The stability of solutions is significantly lower and depends on the solvent and storage temperature.
Q3: What solvents should I use to prepare stock solutions, and how should they be stored?
A3: Tiagabine-methyl-d6 Hydrochloride is soluble in DMSO, methanol, and water.[2][6] For stock solutions intended for storage, DMSO or high-purity methanol are preferred. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment.
Q4: Can I store solutions at room temperature or 4°C?
A4: Long-term storage at room temperature is not recommended due to the increased risk of chemical degradation.[1] While studies on the non-deuterated form in specific oral liquid formulations have shown stability for several weeks at 4°C and 25°C, these conditions may not be optimal for a high-purity analytical standard.[11] For maintaining the integrity of the standard, frozen storage is the best practice.
Q5: Are there any known incompatibilities for Tiagabine-methyl-d6 Hydrochloride?
A5: The non-deuterated form is known to be incompatible with strong oxidizing agents.[9] It is also known that certain metal ions, such as Fe³⁺ and Cr²⁺, can catalyze its degradation.[5] Therefore, contact with these materials should be avoided.
Q6: Does the deuterium label on the methyl groups exchange?
A6: The C-D bonds in the methyl-d3 groups are generally stable. However, as a best practice for all deuterated compounds, exposure to strong acids, bases, or catalysts that could facilitate H/D exchange should be avoided.[8]
IV. Data Summary and Protocols
Storage and Stability Data
| Parameter | Solid Compound | In Solution (Aprotic Solvent) | In Solution (Aqueous) |
| Storage Temperature | -20°C[2][6][7] | -20°C to -80°C | Prepare Fresh; Store at 2-8°C short-term |
| Recommended Container | Tightly sealed, amber vial[1] | Tightly sealed, amber vial | Tightly sealed vial |
| Atmosphere | Standard (use desiccator)[1] | Inert gas (Argon or Nitrogen) overlay[1] | N/A (use promptly) |
| Long-Term Stability | ≥ 4 years[2] | Solvent and temperature-dependent | Not recommended for long-term storage |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution in methanol.
-
Equilibration: Allow the vial of solid Tiagabine-methyl-d6 Hydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a low-light environment.
-
Dissolution: Transfer the weighed solid to a clean, amber volumetric flask. Add a portion of HPLC-grade methanol, vortex briefly to dissolve, and then dilute to the final volume.
-
Aliquoting: Dispense the stock solution into smaller volume, single-use amber vials.
-
Inert Gas Purge: Gently flush the headspace of each aliquot vial with argon or nitrogen gas before tightly capping.
-
Storage: Label the vials clearly and place them in a freezer at -20°C or -80°C for long-term storage.
Experimental Workflow Diagram
Caption: Standard experimental workflow.
References
-
Nahata, M. C., & Morosco, R. S. (2003). Stability of tiagabine in two oral liquid vehicles. American Journal of Health-System Pharmacy, 60(1), 75–77. [Link]
-
Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
J. Mass Spectrom. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. [Link]
-
Int J Pharm Compd. (2007). Stability of two concentrations of tiagabine in an extemporaneously compounded suspension. PubMed. [Link]
-
NIH. (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]
-
ResearchGate. (n.d.). Study of interaction between tiagabine hydrochloride and 2-Hydroxypropyl cyclodextrin : investigation of inclusion process. [Link]
-
MDPI. (2021). Flavor Compounds Identification and Reporting. [Link]
-
ResearchGate. (2012). (PDF) Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]
- Google Patents. (1999).
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- 3. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5866590A - Pharmaceutical composition containing tiagabine hydrochloride and the process for its preparation - Google Patents [patents.google.com]
- 6. usbio.net [usbio.net]
- 7. Tiagabine-methyl-d6 Hydrochloride | CAS 1217808-68-8 | LGC Standards [lgcstandards.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing common challenges in the quantification of tiagabine by LC-MS.
Technical Support Center: Quantification of Tiagabine by LC-MS
Welcome to the technical support guide for the quantitative analysis of tiagabine using Liquid Chromatography-Mass Spectrometry (LC-MS). Tiagabine, an anticonvulsant medication, functions as a selective GABA reuptake inhibitor[1][2][3]. Its chemical structure, featuring a nipecotic acid core and a lipophilic bis-thienyl group, presents unique challenges in bioanalysis[1]. This guide is designed for researchers and drug development professionals to address common issues encountered during method development and routine analysis, ensuring data of the highest accuracy and robustness.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: Why am I observing significant peak tailing for my tiagabine analyte?
A1: The Cause: Peak tailing for tiagabine is most often linked to its chemical structure. It contains a secondary amine within the nipecotic acid ring, which is basic and prone to secondary ionic interactions with free silanol groups on the surface of traditional silica-based C18 columns. This causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak. This issue can compromise peak integration, reduce accuracy, and degrade the limit of quantitation (LOQ).
Solutions:
-
Mobile Phase Optimization:
-
Low pH with an Ion-Pairing Agent: The most common solution is to work at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or acetic acid. At this pH, the secondary amine is fully protonated, and the silanol groups are mostly neutral, minimizing unwanted interactions.
-
Buffer Addition: Incorporating a buffer salt, such as ammonium formate or ammonium acetate (typically 5-10 mM), can help maintain a consistent pH across the gradient and further shield the silanol groups, leading to improved peak symmetry[4].
-
-
Column Selection:
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. End-capping neutralizes most of the accessible silanol groups.
-
Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases that are more resistant to basic compounds. Phenyl-Hexyl columns, for example, can offer different selectivity and improved peak shape for certain analytes[5].
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic silica particles often exhibit fewer free silanol groups and can provide excellent peak shape for basic compounds over a wider pH range.
-
-
Injection Solvent Compatibility:
-
Ensure your sample diluent is not significantly stronger (i.e., higher organic content) than the initial mobile phase conditions. A strong solvent can cause peak distortion, including fronting or tailing[6].
-
Q2: My results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
A2: The Cause: Matrix effects are a primary challenge in LC-MS bioanalysis and refer to the alteration of ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological matrix (e.g., plasma, serum)[7][8][9]. Phospholipids are common culprits. This phenomenon can severely impact accuracy, precision, and sensitivity, and is a critical parameter to assess during method validation as required by regulatory agencies like the FDA[10][11].
Confirmation & Mitigation Strategies:
-
Diagnosis (Post-Extraction Spike Method):
-
Prepare three sets of samples:
-
Set A: Analyte prepared in a clean solvent (neat solution).
-
Set B: Blank matrix extract (e.g., plasma after protein precipitation) spiked with the analyte at the same concentration as Set A.
-
Set C: Blank matrix spiked with the analyte before extraction.
-
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while > 100% indicates enhancement.
-
Calculate Recovery: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
-
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects[12]. A SIL-IS like Tiagabine-d6 has nearly identical chemical properties and chromatographic retention time to the analyte[13][14]. It will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.
-
Improve Sample Preparation: Simple protein precipitation (PPT) is fast but often results in "dirtier" extracts with significant matrix effects[12]. Consider more rigorous techniques:
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.
-
-
Optimize Chromatography: Adjust the chromatographic gradient to separate tiagabine from the "phospholipid elution zone," which typically appears in the mid-to-late part of a reversed-phase gradient. Monitoring a generic phospholipid MRM transition (e.g., 184 -> 184) can help identify this region.
-
Q3: I'm struggling with carryover between injections. What is the best way to resolve this?
A3: The Cause: Carryover, where the analyte from a high-concentration sample appears in subsequent blank or low-concentration samples, is a common issue for compounds like tiagabine. Its lipophilic nature contributes to its tendency to adsorb onto surfaces within the LC system, particularly the autosampler needle, injection valve, and column head.
Solutions:
-
Optimize Autosampler Wash Routine: A simple wash with the mobile phase is often insufficient.
-
Develop a robust needle wash procedure using a sequence of strong solvents. A highly effective combination is an acidic organic wash followed by a basic organic wash to remove compounds of different properties.
-
Example Wash Sequence:
-
90:10 Acetonitrile/Water + 0.5% Formic Acid
-
90:10 Acetonitrile/Water + 0.5% Ammonium Hydroxide
-
50:50 Isopropanol/Acetonitrile
-
-
-
Injection Sequence Management:
-
Strategically place blank injections after the highest concentration standards or samples to assess and confirm the elimination of carryover.
-
-
Hardware Considerations:
-
Some LC systems and components are constructed with materials that are more prone to analyte adsorption. If carryover is a persistent and unsolvable issue, consult with your instrument manufacturer about alternative components (e.g., different valve rotors, seat capillaries) that may offer lower adsorptive properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for tiagabine quantification?
A1: The gold standard for any LC-MS bioanalytical method is a stable isotope-labeled (SIL) version of the analyte[12]. For tiagabine, Tiagabine-d6 is commercially available and widely used[13][14]. A SIL-IS is considered ideal because it co-elutes with the analyte and shares nearly identical physicochemical properties, meaning it accurately tracks the analyte through extraction, chromatography, and ionization, correcting for any variations in sample preparation recovery and matrix effects[15]. If a SIL-IS is unavailable, a structural analog may be used, but it will not compensate for matrix effects as effectively and requires more rigorous validation.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for tiagabine?
A2: Tiagabine ionizes well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+. The table below lists common MRM transitions for tiagabine and its deuterated internal standard. The most intense fragment is typically used as the "quantifier," with a second fragment used as a "qualifier" for confirmation.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Use |
| Tiagabine | 376.1 | 141.1 | Quantifier |
| Tiagabine | 376.1 | 330.1 | Qualifier |
| Tiagabine-d6 | 382.1 | 141.1 | Quantifier |
| Note: Collision energies and other MS parameters should be optimized for your specific instrument. |
Q3: Which sample preparation method is best for tiagabine in plasma?
A3: The choice depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): Fastest and simplest method, suitable for high-concentration samples or when throughput is the priority. However, it is most susceptible to matrix effects[5]. A typical protocol involves adding 3-4 volumes of cold acetonitrile or methanol to the plasma sample.
-
Liquid-Liquid Extraction (LLE): Offers a good balance between cleanliness and recovery. It is more labor-intensive than PPT but yields a significantly cleaner extract, reducing matrix effects.
-
Solid-Phase Extraction (SPE): Provides the cleanest sample extract and is the best choice for achieving the lowest limits of quantification. It is the most time-consuming and expensive method but is highly effective at removing phospholipids and other interferences.
Visualized Workflows & Logic
Troubleshooting Peak Shape for Tiagabine
Caption: A decision tree for troubleshooting tiagabine peak tailing.
General Bioanalytical Workflow for Tiagabine
Caption: Standard workflow from sample preparation to final quantification.
Example Protocol: Tiagabine in Human Plasma by PPT-LC-MS/MS
This protocol is a starting point and must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance)[10][11].
1. Materials
-
Plasma: Blank human plasma (K2EDTA).
-
Standards: Tiagabine and Tiagabine-d6 reference standards.
-
Reagents: HPLC-grade acetonitrile, formic acid, and water.
2. Standard & IS Preparation
-
Prepare 1 mg/mL primary stock solutions of Tiagabine and Tiagabine-d6 in methanol.
-
Prepare a series of working standard solutions by serially diluting the primary stock in 50:50 acetonitrile/water to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare an Internal Standard (IS) spiking solution of Tiagabine-d6 at 100 ng/mL in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS spiking solution (100 ng/mL Tiagabine-d6 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table in FAQs section |
References
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
AAPS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Scribd. (n.d.). LSMSMS troubleshooting. [Link]
-
Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-96. [Link]
-
Cholet, D. F., et al. (1999). Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 641-7. [Link]
-
National Center for Biotechnology Information. (n.d.). Tiagabine. PubChem. [Link]
-
ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide. [Link]
-
Agilent Technologies. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]
-
Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
ResearchGate. (2012, February). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]
-
SCIEX. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. [Link]
-
Agilent Technologies. (2017, June 20). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. [Link]
-
Toxin and Toxin Target Database. (2009, July 21). Tiagabine (T3D2926). [Link]
-
Drugs.com. (n.d.). Tiagabine Tablets: Package Insert / Prescribing Info / MOA. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tiagabine. [Link]
-
LC-MS. (n.d.). Tiagabine HCl. [Link]
-
ResearchGate. (2025, July 25). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. [Link]
-
Scribd. (n.d.). Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. [Link]
-
TSI Journals. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. [Link]
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Optimization of mass spectrometry parameters for Tiagabine-methyl-d6 detection.
Welcome to the technical support guide for the optimization of mass spectrometry parameters for Tiagabine and its stable isotope-labeled internal standard (SIL-IS), Tiagabine-methyl-d6. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for robust bioanalytical method development.
The accurate quantification of Tiagabine in complex biological matrices is critically dependent on a well-optimized LC-MS/MS method and the correct use of an internal standard. Tiagabine-methyl-d6 is the ideal choice, as its physicochemical properties are nearly identical to the analyte, ensuring it co-extracts and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This guide provides a logical, step-by-step framework for parameter optimization and addresses common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to answer specific questions that arise during method development, optimization, and routine analysis.
Part 1: Foundational Method Development
Q1: Which ionization mode and polarity should I use for Tiagabine and Tiagabine-methyl-d6?
Answer: Electrospray Ionization (ESI) in Positive Ion Mode is the recommended choice.
-
Scientific Rationale: Tiagabine's structure includes a piperidine ring, which contains a secondary amine. This amine group is a basic site that is readily protonated in the acidic mobile phases typically used for reversed-phase chromatography.[1][2] This protonation results in the formation of a stable, positively charged ion, [M+H]⁺, which is ideal for sensitive detection in positive mode ESI. While the carboxylic acid group can be deprotonated for negative mode analysis, positive mode ionization of the amine is generally more efficient and yields higher sensitivity for this class of compounds.[2][3]
Q2: What are the theoretical precursor ions ([M+H]⁺) for Tiagabine and Tiagabine-methyl-d6?
Answer: The expected precursor ions to target in your MS scan are:
-
Tiagabine: The monoisotopic mass is approximately 375.13 g/mol . Therefore, the protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of ~376.1 .
-
Tiagabine-methyl-d6: The six deuterium atoms on the two methyl groups of the thiophene rings increase the mass by approximately 6 Da compared to the unlabeled compound.[4][5] The monoisotopic mass is ~381.17 g/mol . The protonated precursor ion [M+H]⁺ will have an m/z of ~382.2 .
Always confirm these values by infusing a dilute standard solution of each compound and examining the full scan mass spectrum.
Q3: How do I identify the best Multiple Reaction Monitoring (MRM) transitions?
Answer: The most robust MRM transitions are identified by fragmenting the precursor ion and selecting the most stable and intense product ions.
-
Expert Insight: For regulatory compliance and confident identification, it is standard practice to monitor at least two transitions per analyte—a "quantifier" (most intense) and a "qualifier" (second most intense).[6] The ratio of these two transitions should remain constant across all samples and standards.
-
Fragmentation Pathway: The fragmentation of protonated Tiagabine (m/z 376.1) primarily involves cleavages around the core structure. Key product ions reported in the literature include those at m/z 278, 247, and 149.[7] The transition to m/z 278 corresponds to a neutral loss of a methyl-thiophene moiety (98 Da), which is a characteristic and abundant fragmentation.[7] The ion at m/z 142 is specific to the piperidine moiety.[8] For Tiagabine-methyl-d6, the corresponding neutral loss of a methyl-d3-thiophene moiety (101 Da) would result in a product ion at m/z 281 .
Part 2: MS Parameter Optimization
Q4: What is the best way to optimize cone voltage (CV) and collision energy (CE)?
Answer: The optimal CV and CE are instrument-specific and must be determined empirically. The most effective method is to infuse a standard solution of the analyte and its IS directly into the mass spectrometer and perform compound optimization.
-
Causality: The cone voltage (or declustering potential) is applied in the ion source and is crucial for maximizing the signal of the precursor ion while minimizing in-source fragmentation.[9] Collision energy is applied in the collision cell (Q2) to induce fragmentation of the precursor ion into product ions. Insufficient energy results in poor fragmentation and low signal, while excessive energy can lead to extensive fragmentation into smaller, less specific ions, again reducing the signal of the desired product ion.[10][11]
Below is a generalized workflow for this optimization process.
Sources
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Identification of potential degradation products of tiagabine in mass spectrometry.
Welcome to the technical support guide for the identification of tiagabine degradation products using mass spectrometry. This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and scientifically sound approach to your stability studies.
Introduction: Why Focus on Tiagabine's Stability?
Tiagabine is an effective antiepileptic agent, but its chemical structure, featuring a bis-thiophene ring system and a nipecotic acid moiety, renders it susceptible to degradation.[1][2] Understanding its degradation profile is not merely an academic exercise; it is a regulatory necessity. Guidelines from the International Council for Harmonisation (ICH), such as Q1A, mandate stress testing to establish the intrinsic stability of a drug substance and to develop validated, stability-indicating analytical methods.[3][4] This guide will equip you with the knowledge to proactively identify potential degradation products, troubleshoot unexpected results, and interpret complex mass spectra with confidence. The primary degradation pathway for tiagabine is oxidative, making it a critical focus of any stability study.[1][2]
Understanding Tiagabine's Mass Spectrometric Behavior
Before delving into degradation, it's crucial to understand the fragmentation pattern of the parent molecule. Tiagabine (Molecular Weight: 375.55 g/mol ) typically protonates in ESI-MS to form the [M+H]⁺ ion at m/z 376. Its structure contains two key regions that yield characteristic product ions in MS/MS experiments: the piperidine ring and the bis-thiophene moiety. These signature ions are invaluable, as their presence or absence in the spectra of potential degradants can help pinpoint the site of modification.
A key study identified diagnostic MS/MS product ions that are characteristic of these moieties, which serve as crucial markers during impurity identification.[1][2]
Troubleshooting & FAQs: A Scientist-to-Scientist Guide
This section addresses common questions and issues encountered during the analysis of tiagabine's stability.
Q1: I'm performing a forced degradation study and see several new peaks in my chromatogram. Where do I even begin the identification process?
A: This is a common scenario. The key is a systematic approach. The scientific literature strongly indicates that tiagabine is most susceptible to oxidative degradation.[1][2][5] Therefore, your primary hypothesis should be that these new peaks are oxidation products.
Actionable Steps:
-
Check the Mass Shifts: Calculate the mass difference (Δm/z) between your new peaks and the parent tiagabine ion ([M+H]⁺ at m/z 376).
-
Look for Common Oxidative Modifications:
-
+16 Da: Suggests the addition of one oxygen atom (e.g., N-oxide, sulfoxide, or epoxidation of the double bond). Epoxidation of the double bond in the aliphatic chain is a reported primary step in tiagabine's oxidative cascade.[1][2]
-
+32 Da: Suggests the addition of two oxygen atoms (e.g., formation of a diol or a ketone and a hydroxyl group).
-
+34 Da: Often corresponds to the addition of hydrogen peroxide (H₂O₂), which can lead to dihydroxy derivatives.[1]
-
-
Prioritize Your Peaks: Start with the most abundant degradation products first. Use the workflow diagram below to guide your investigation.
Caption: General workflow for identifying degradation products.
Q2: My MS data shows a prominent peak at [M+16]⁺. What is the most likely structure?
A: An [M+16]⁺ adduct is the classic signature of mono-oxidation. For tiagabine, the literature suggests the oxidative attack happens primarily at the double bond of the molecule.[1][2] This leads to an epoxide intermediate, which is often unstable and rapidly hydrolyzed to a diol (+34 Da) or rearranged to other products. Therefore, while you may observe an [M+16]⁺ ion, it could be a transient species.
Q3: I performed an MS/MS experiment on an unknown peak at m/z 408. The fragmentation spectrum looks very different from the parent drug. What does this imply?
A: An ion at m/z 408 represents a mass shift of +32 Da, suggesting the addition of two oxygen atoms. A significant change in the fragmentation pattern implies that the modification occurred at a site that is crucial for the typical fragmentation of tiagabine.
Expert Analysis:
-
A major oxidative cascade reaction begins with the epoxidation of tiagabine's double bond.[1][2] This can lead to derivatives such as dihydroxy, ketohydroxy, and ketone forms.
-
For example, a ketohydroxy derivative ([M+H]⁺ at m/z 408) has been identified.[6] The presence of new keto or hydroxyl groups will dramatically alter charge localization and bond stability, thus changing the fragmentation pathways compared to the parent drug.
-
What to look for: Check if you still see the characteristic product ion for the piperidine moiety (m/z 142). If this ion is present, the modification likely occurred on the bis-thiophene side chain. If it's absent or its abundance is drastically reduced, the modification may involve the piperidine ring or the adjacent chain.
Q4: Are acid/base hydrolysis, thermal, or photolytic degradation relevant for tiagabine?
A: Yes, a comprehensive forced degradation study should evaluate all these conditions as per ICH guidelines.[3][7] While oxidation is the most reported pathway in the literature, you cannot assume it's the only one. Some studies have shown tiagabine to be susceptible to light and oxidation, while being relatively resistant to acidic, alkaline, and high-temperature conditions.[5] However, your specific formulation, including excipients, could catalyze other degradation pathways. Regulatory bodies expect a thorough investigation.[8][9]
Q5: What are the key degradation products of tiagabine I should be aware of?
A: Based on a definitive study involving oxidative stress with H₂O₂, nine primary degradation products were identified.[1][2] Being aware of these will significantly accelerate your identification efforts.
| Degradation Product (DP) | Observed [M+H]⁺ (m/z) | Mass Shift (Δm/z) | Proposed Elemental Composition | Brief Description |
| Tiagabine | 376 | - | C₂₀H₂₆NO₂S₂ | Parent Drug |
| DP1 | 204 | -172 | C₉H₁₈O₄N | Loss of bis-thiophene moiety, addition of 2 OH groups |
| DP2 | 296 | -80 | C₁₅H₂₂O₃NS | Monothiophene ketotiagabine |
| DP3 | 410 | +34 | C₂₀H₂₈O₄NS₂ | Dihydroxy tiagabine (diol from epoxide hydrolysis) |
| DP4 | 408 | +32 | C₂₀H₂₆O₄NS₂ | Ketohydroxy tiagabine |
| DP5 | 394 | +18 | C₂₀H₂₈O₃NS₂ | Hydroxy tiagabine (addition of H₂O to double bond) |
| DP6 | 392 | +16 | C₂₀H₂₆O₃NS₂ | Ketone derivative of tiagabine |
| DP7 | 364 | -12 | C₁₉H₂₆O₂NS₂ | Not fully elucidated, potential rearrangement |
| DP8 | 424 | +48 | C₂₀H₂₆O₅NS₂ | Addition of three oxygen atoms |
| DP9 | 284 | -92 | C₁₄H₂₂O₂NS | Not fully elucidated, involves thiophene ring cleavage |
| (Data synthesized from Hubert-Roux M, et al. Rapid Commun Mass Spectrom. 2012)[1][6] |
Key Experimental Protocols
Protocol 1: Forced Oxidative Degradation
This protocol is a starting point and should be optimized based on the extent of degradation observed. The goal is to achieve 5-20% degradation, not complete destruction of the molecule.[5]
-
Preparation: Prepare a 1 mg/mL solution of tiagabine in a 50:50 mixture of acetonitrile and water.
-
Stress Application: To 1 mL of the drug solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Gently mix and incubate the solution at room temperature, protected from light. Monitor the reaction at several time points (e.g., 2, 6, 12, and 24 hours).
-
Quenching (Optional but Recommended): If the reaction is too fast, it can be quenched by adding a small amount of sodium bisulfite solution to neutralize the excess H₂O₂.
-
Analysis: Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase and inject it into the LC-MS system. Analyze alongside a non-degraded control sample.
Protocol 2: Generic HPLC-MS/MS Method for Tiagabine and its Degradants
This method is based on principles from published literature and provides good separation for tiagabine and its more polar degradation products.[1][10]
-
HPLC System: Standard UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 10% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI-positive mode.
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 150-600 to detect all potential parent ions.
-
Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation on the top 3-5 most intense ions from the full scan. Use a collision energy (CE) ramp (e.g., 15-40 eV) to ensure good fragmentation.
-
Visualizing the Primary Degradation Pathway
The oxidative degradation of tiagabine is a cascade of events. The following diagram illustrates the key transformations.
Caption: Key steps in the oxidative degradation of tiagabine.
References
-
Hubert-Roux, M., Skiba, M., Sughir, A., Lahiani-Skiba, M., Olivier-Chanu, F., Levacher, V., & Lange, C. M. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid communications in mass spectrometry, 26(3), 287–296. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itory, S. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
ResearchGate. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]
-
Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
-
ICH. (2003). Guidance for Industry, Q3A Impurities in New Drug Substances. [Link]
-
Indian Journal of Advances in Medical and Science Research. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
-
ResearchGate. (n.d.). Stucture of tiagabine. [Link]
-
Journal of Young Pharmacists. (2018). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. [Link]
-
ResearchGate. (2019). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. [Link]
-
ResearchGate. (2012). Retention times, accurate masses and elemental compositions of degradation products (DPs) of tiagabine. [Link]
-
Agilent. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. [Link]
Sources
- 1. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. ijamscr.com [ijamscr.com]
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- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. agilent.com [agilent.com]
Strategies to minimize matrix effects in the bioanalysis of tiagabine.
Welcome to the technical support center for the bioanalysis of tiagabine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing matrix effects in the quantitative analysis of tiagabine from biological matrices. As Senior Application Scientists, we have compiled this guide to be a practical tool, blending foundational scientific principles with field-proven strategies to ensure the integrity and reliability of your bioanalytical data.
Introduction to Matrix Effects in Tiagabine Bioanalysis
Tiagabine, an anticonvulsant drug, possesses a lipophilic character due to its nipecotic acid moiety and bis(3-methyl-2-thienyl) group. When analyzing tiagabine in complex biological matrices such as plasma or serum using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting endogenous components can significantly interfere with the ionization process. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[1][2]
The primary culprits behind matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[3][4][5] Given tiagabine's intended therapeutic concentrations in plasma, which can be in the low ng/mL range, mitigating these matrix effects is paramount for developing a robust and reliable bioanalytical method.[6]
This guide provides a comprehensive troubleshooting section and frequently asked questions to address common challenges encountered during the bioanalysis of tiagabine, with a focus on practical strategies to minimize matrix effects.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific issues you may encounter during your experiments.
Q1: I'm observing significant ion suppression for tiagabine in my plasma samples, leading to poor sensitivity. What is the likely cause and how can I fix it?
Answer:
Significant ion suppression is a common challenge in the LC-MS/MS analysis of drugs in plasma and is most frequently caused by co-eluting phospholipids.[3][4][5] These endogenous molecules have a high affinity for reversed-phase columns and can elute as broad peaks, overlapping with the analyte of interest and competing for ionization in the MS source.
Troubleshooting Steps:
-
Confirm Phospholipid Interference: A post-column infusion experiment is a definitive way to identify the retention time regions where ion suppression occurs. Infuse a standard solution of tiagabine post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal for tiagabine indicates the elution of interfering matrix components.
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that separates tiagabine from the bulk of the phospholipids. A shallow gradient can improve resolution.
-
Divert Valve: Use a divert valve to direct the early-eluting, highly polar matrix components and late-eluting, non-polar components (like phospholipids) to waste, only allowing the eluent containing tiagabine to enter the mass spectrometer.
-
-
Enhance Sample Preparation: Your current sample preparation method may not be adequately removing phospholipids. Consider switching to a more rigorous technique. A comparison of common methods is provided in the table below.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids.[3][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimization of the organic solvent and pH is crucial for good recovery of tiagabine while minimizing phospholipid extraction.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing phospholipids and other interferences.[7] Polymeric reversed-phase or mixed-mode cation exchange sorbents are often good starting points.
-
Workflow for Investigating Ion Suppression:
Caption: Comparison of PPT and Phospholipid Removal workflows.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for tiagabine?
A: There is no single "best" technique for all laboratories and all assay requirements. The choice depends on the desired sensitivity, throughput, and available equipment. However, a general hierarchy of effectiveness for minimizing matrix effects is:
Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT)
-
PPT is the fastest and simplest but provides the "dirtiest" extract, making it susceptible to significant matrix effects.
-
LLE offers a good balance of cleanliness and ease of use.
-
SPE provides the cleanest extracts and the least matrix effects but requires more method development. [7]Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating analytes like tiagabine from complex matrices.
| Technique | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | High levels of phospholipids remain, high matrix effect | Low |
| Liquid-Liquid Extraction (LLE) | Good clean-up, moderate cost | Can be labor-intensive, requires solvent optimization | Medium |
| Solid-Phase Extraction (SPE) | Excellent clean-up, automatable | Higher cost, requires method development | High |
Q2: How do I choose an appropriate internal standard (IS) for tiagabine analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of tiagabine (e.g., tiagabine-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the same extraction recovery and matrix effects. [8][9]This allows for the most accurate correction of any variability during sample preparation and analysis.
If a SIL-IS is not available, a structural analog can be used. However, it is crucial to demonstrate that the analog's recovery and response to matrix effects are very similar to tiagabine's, which can be challenging.
Q3: Can I just dilute my plasma sample to reduce matrix effects?
A: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. This is a simple approach that can be effective if the concentration of tiagabine is high enough that the diluted sample is still well above the lower limit of quantification (LLOQ) of your assay. However, for low concentrations of tiagabine, dilution will likely compromise the sensitivity of the method. It is generally used as a supplementary strategy rather than the primary method for matrix effect removal.
Q4: Are there specific SPE sorbents that are recommended for tiagabine?
A: While specific, published SPE protocols for tiagabine are not abundant, based on its chemical structure (containing both a hydrophobic backbone and a carboxylic acid group), the following sorbents are excellent starting points for method development:
-
Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These are suitable for a wide range of compounds and can be effective for retaining tiagabine.
-
Mixed-Mode Cation Exchange Sorbents (e.g., Oasis MCX): These sorbents offer dual retention mechanisms (reversed-phase and ion exchange). This allows for a more rigorous wash protocol to remove neutral and acidic interferences while retaining the protonated tiagabine, leading to a very clean extract.
Generic SPE Method Development Workflow:
Caption: General workflow for SPE method development.
By applying these troubleshooting strategies and understanding the principles outlined in the FAQs, you will be well-equipped to develop a robust and reliable bioanalytical method for tiagabine that effectively minimizes the impact of matrix effects.
References
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. nebiolab.com [nebiolab.com]
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- 4. researchgate.net [researchgate.net]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Identifying and Overcoming Matrix Effects in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. iajps.com [iajps.com]
- 16. Bifunctional Ti4+-modified paper for selective extraction or removal of phospholipids and paper spray mass spectrometry for bioanalysis in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. Comparison of assay methods used to measure antiepileptic drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of various sample preparation methods for benzodiazepines in terms of the principles of white analytical che… [ouci.dntb.gov.ua]
- 24. CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine - Google Patents [patents.google.com]
- 25. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Population analysis of the pharmacokinetics of tiagabine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. arborassays.com [arborassays.com]
- 31. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
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- 33. labs.iqvia.com [labs.iqvia.com]
Improving chromatographic peak shape for tiagabine and its internal standard.
Welcome to the technical support center for the chromatographic analysis of tiagabine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of tiagabine and its internal standard (IS). As a molecule with both basic (tertiary amine, pKa ≈ 9.26) and acidic (carboxylic acid, pKa ≈ 4.14) functional groups, tiagabine presents unique challenges in reversed-phase HPLC, most commonly manifesting as poor peak shape.[1] This resource provides in-depth, cause-and-effect explanations and validated protocols to help you achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for tiagabine?
The most prevalent cause of peak tailing for tiagabine is secondary interaction between the molecule's basic tertiary amine on the piperidine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4][5] At mobile phase pH values above approximately 3-4, these silanol groups become deprotonated and negatively charged (SiO⁻), creating strong ionic attractions with the positively charged tiagabine molecule.[6][7] This mixed-mode retention mechanism (hydrophobic and ionic) leads to a portion of the analyte molecules being retained longer than the main population, resulting in a tailed peak.[3]
Q2: How does mobile phase pH affect the retention and peak shape of tiagabine?
Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like tiagabine.
-
At Low pH (pH 2-3): The carboxylic acid group is protonated (neutral), and the tertiary amine is fully protonated (positive charge). Critically, the silanol groups on the column are also protonated and neutral.[6] This minimizes the strong ionic interactions responsible for tailing, often resulting in the best peak shape.[8][9] The USP monograph for tiagabine hydrochloride specifies a mobile phase pH of 2.0.[10]
-
At Intermediate pH (pH 4-7): This range is often problematic. The carboxylic acid becomes ionized (negative charge), the tertiary amine remains ionized (positive charge), and the silanol groups are increasingly ionized (negative charge).[11] The competing ionic interactions can lead to poor retention, broad peaks, and significant tailing.
-
At High pH (pH > 8): While a high pH can suppress the ionization of the tertiary amine (making it neutral), it is generally incompatible with standard silica-based columns, which can dissolve at a pH above 8.[12] For high-pH work, a hybrid or polymer-based column is required.
For robust methods, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic state is present.[13][14]
Q3: My tiagabine peak is tailing, but my internal standard peak looks perfect. What does this indicate?
This is a classic sign that the issue is chemical, not mechanical. It strongly points to a specific secondary interaction between tiagabine and the stationary phase.[12] If you are using a neutral or weakly acidic internal standard (e.g., butylparaben, as suggested in the USP method[10]), it will not have the strong positive charge that makes tiagabine susceptible to interacting with ionized silanols. This differential behavior is a powerful diagnostic tool. The problem is not with your system (e.g., voided column, blocked frit) but with the method's chemistry.
Troubleshooting Guide: From Tailing Peaks to Optimal Separation
This section provides a logical, step-by-step approach to diagnosing and resolving common peak shape issues.
Problem 1: Tailing Peak for Tiagabine, Symmetrical Peak for Internal Standard
-
Primary Suspect: Secondary silanol interactions.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for analyte-specific peak tailing.
This protocol systematically evaluates the effect of pH on peak shape.
-
Prepare Buffers: Prepare three separate aqueous mobile phase buffers using 10-25 mM sodium phosphate at pH values of 2.0, 2.5, and 3.0.[15] Ensure the pH is adjusted before adding the organic modifier.[16]
-
Mobile Phase Preparation: For each pH, create the final mobile phase by mixing the aqueous buffer with acetonitrile (e.g., 65:35 v/v, as per the USP method).[10] Filter and degas all mobile phases.
-
System Equilibration: Install a modern, end-capped C18 column. Equilibrate the system with the pH 3.0 mobile phase for at least 20 column volumes.
-
Injection and Analysis: Inject your standard solution containing tiagabine and the internal standard. Record the chromatogram.
-
Step-Down pH: Change the mobile phase to pH 2.5. Equilibrate for 20 column volumes and re-inject the standard.
-
Final Analysis: Change the mobile phase to pH 2.0. Equilibrate for 20 column volumes and inject the standard for a final time.
-
Data Evaluation: Compare the peak tailing factor (also called asymmetry factor) for tiagabine at each pH. The optimal pH will yield the lowest tailing factor, ideally below 1.5.[3]
| pH | Expected Tiagabine Retention | Expected Tiagabine Peak Shape | Rationale |
| 3.0 | Shorter | Moderate Tailing Possible | Silanol groups (pKa ~3.8-4.2) begin to ionize, causing some secondary interactions.[6] |
| 2.5 | Longer | Improved Symmetry | Most silanol groups are protonated (neutral), significantly reducing unwanted ionic interactions.[9] |
| 2.0 | Longest | Optimal Symmetry | Silanol ionization is fully suppressed, leading to primarily hydrophobic retention.[10][17] |
Problem 2: Peak Fronting for Tiagabine
-
Primary Suspects: Sample overload or poor sample solvent compatibility.
-
Solutions:
-
Reduce Sample Concentration: Peak fronting is a classic symptom of mass overload.[5][12] Dilute your sample 5-fold and 10-fold and re-inject. If the peak shape becomes symmetrical, you have identified the issue.
-
Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[18] Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem 3: All Peaks (Tiagabine and IS) are Tailing, Split, or Broad
-
Primary Suspect: A physical or mechanical issue at the head of the column, affecting all analytes equally.[12][19]
-
Solutions:
-
Check for Blockage: The most common cause is a partially blocked column inlet frit from sample particulates or mobile phase precipitation.[12]
-
Action: Disconnect the column and reverse it. Flush to waste with mobile phase at a low flow rate (0.5 mL/min) for 15-20 minutes.[19] Re-install the column in the correct direction and test. This often dislodges the blockage.
-
-
Check for Column Void: A void or channel can form in the packing material at the column inlet due to pressure shocks or chemical degradation of the silica bed.[20]
-
Action: Unfortunately, a significant void is usually irreversible. If backflushing the frit does not solve the problem, the column likely needs to be replaced.[12]
-
-
Prevention: Always use an in-line filter (0.5 µm) before the column and ensure all samples are filtered (0.22 or 0.45 µm) before injection.[19]
-
Caption: Unwanted ionic interaction causing peak tailing.
References
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. (n.d.). Scribd. [Link]
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Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023). YouTube. [Link]
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HPLC Troubleshooting Guide. (n.d.). ACE. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
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Chollet, D. F., et al. (1999). Gas Chromatography-Mass Spectrometry Assay Method for the Therapeutic Drug Monitoring of the Antiepileptic Drug Tiagabine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
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How to Reduce Peak Tailing in HPLC? (2024). Phenomenex. [Link]
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Rajasingam, R., et al. (2016). Stress degradation studies and development of a validated RP-HPLC method for determination of tiagabine in presence of its degradation products. ResearchGate. [Link]
-
Kazakevich, Y., & LoBrutto, R. (Eds.). (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science. [Link]
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Tailing in HPLC peak. (2012). ResearchGate. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
Kishore, V. N. V., et al. (2019). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International. [Link]
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As-Jed, A. M., & Rida, S. M. (1995). Effect of Mobile Phase ph on the Separation of Drugs using High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy. [Link]
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What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.). Waters Knowledge Base. [Link]
-
Tiagabine (T3D2926). (2009). T3DB. [Link]
-
Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. [Link]
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Majors, R. E. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]
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Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. (1995). PubMed. [Link]
-
Rajasingam, R., et al. (2015). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR DETERMINATION OF TIAGABINE IN PRESENCE OF ITS DEGRADATION PRODUCTS. Semantic Scholar. [Link]
-
Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. (2020). MDPI. [Link]
-
Tiagabine Hydrochloride. (n.d.). USP-NF. [Link]
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Tiagabine. (n.d.). PubChem. [Link]
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Tiagabine Hydrochloride. (n.d.). PubChem. [Link]
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Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate. [Link]
-
Patil, S., et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. TSI Journals. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Dolan, J. W. (2004). Peak Shape Problems. LCGC International. [Link]
-
Tiagabine. (n.d.). Wikipedia. [Link]
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Technical Support Center: Troubleshooting Signal Suppression of the Tiagabine-d6 Internal Standard
Welcome to the Technical Support Center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tiagabine-d6 as an internal standard in LC-MS/MS assays and encountering signal suppression. Here, we will delve into the root causes of this phenomenon and provide comprehensive, field-proven troubleshooting strategies to ensure the accuracy and robustness of your analytical data.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent and suppressed signal intensity for our Tiagabine-d6 internal standard. What are the likely causes?
Signal suppression of a deuterated internal standard like Tiagabine-d6 in LC-MS/MS analysis is a common challenge, primarily stemming from matrix effects .[1][2][3] Matrix effects refer to the alteration of ionization efficiency for an analyte or its internal standard due to the presence of co-eluting compounds from the biological matrix.[1][2][3]
The most common culprits in biological matrices such as plasma or serum are:
-
Phospholipids: These endogenous molecules are notorious for causing ion suppression, particularly in electrospray ionization (ESI). They can co-elute with the analyte and internal standard, interfering with the droplet formation and evaporation process in the ion source.
-
Proteins: Although sample preparation aims to remove proteins, residual amounts can still lead to signal suppression and contamination of the ion source.[4][5]
-
Salts and Other Endogenous Molecules: High concentrations of salts from buffers or the biological matrix itself can reduce ionization efficiency.[1]
-
Co-administered Drugs and their Metabolites: In a clinical or preclinical setting, other therapeutic agents may be present and can interfere with the ionization of Tiagabine-d6.
It is also possible, though less common with co-eluting deuterated standards, that the analyte itself (Tiagabine) at high concentrations can compete for ionization, leading to suppression of the internal standard signal.
Q2: Why is my deuterated internal standard, which is supposed to compensate for matrix effects, also being suppressed?
Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, meaning they should ideally co-elute and experience the same degree of matrix effects.[6] However, perfect co-elution and identical ionization behavior are not always guaranteed.
Potential reasons for the failure of a deuterated internal standard to adequately compensate for signal suppression include:
-
Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the internal standard. If this separation is significant enough to cause them to elute into regions with different matrix components, they will experience differential ion suppression.
-
Differential Extraction Recovery: While unlikely to be a major factor for a deuterated standard, the choice of sample preparation technique could, in some cases, lead to slight differences in the recovery of the analyte versus the internal standard.
-
High Concentrations of Interferents: In cases of severe matrix effects, the ionization of both the analyte and the internal standard can be significantly and non-linearly suppressed, compromising the reliability of the analyte/IS ratio.
Q3: What are the initial steps I should take to diagnose the source of the signal suppression?
A systematic approach is crucial for efficiently diagnosing the problem. We recommend the following initial steps:
-
Post-Column Infusion Experiment: This is a classic experiment to identify regions in the chromatogram where ion suppression is occurring. A solution of Tiagabine-d6 is continuously infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal of the infused standard indicate the retention times at which matrix components are eluting and causing suppression.
-
Matrix Factor Evaluation: This quantitative assessment involves comparing the peak area of Tiagabine-d6 in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
The following diagram illustrates a systematic workflow for investigating signal suppression:
Caption: A systematic workflow for troubleshooting signal suppression.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Mitigate Matrix Effects
The most effective way to combat signal suppression is to remove the interfering matrix components before they enter the LC-MS system.[7] Given Tiagabine's properties, several sample preparation techniques can be effective.
Physicochemical Properties of Tiagabine
| Property | Value | Source |
| Molecular Weight | 375.55 g/mol | [8] |
| pKa1 (carboxylic acid) | 3.3 | [9] |
| pKa2 (piperidine nitrogen) | 9.4 | [9] |
| LogP (octanol/water at pH 7.4) | 39.3 | [9] |
Experimental Protocols:
-
Protocol 1.1: Advanced Protein Precipitation (PPT)
Standard protein precipitation with acetonitrile is fast but may not sufficiently remove phospholipids.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the Tiagabine-d6 internal standard.
-
Vortex for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Crucial Step: Instead of direct injection, perform a subsequent clean-up of the supernatant. Options include:
-
Phospholipid Removal Plates/Cartridges: Pass the supernatant through a specialized phospholipid removal SPE plate.
-
Solvent Optimization: Experiment with different precipitation solvents. A mixture of acetonitrile and methanol (1:1, v/v) can sometimes offer different selectivity in precipitating interferents.
-
-
-
Protocol 1.2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract than PPT by partitioning the analyte and internal standard into an immiscible organic solvent, leaving polar interferences like salts and some phospholipids in the aqueous phase.
-
To 100 µL of plasma containing Tiagabine-d6, add 50 µL of a buffer to adjust the pH to >10 (e.g., 1M ammonium carbonate) to neutralize the piperidine nitrogen of Tiagabine, making it more amenable to extraction into an organic solvent.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Protocol 1.3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and can effectively remove both phospholipids and proteins.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: Dilute the plasma sample (containing Tiagabine-d6) 1:1 with the equilibration buffer and load it onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of the weak buffer to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove phospholipids.
-
-
Elution: Elute Tiagabine and Tiagabine-d6 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Guide 2: Chromatographic Optimization to Avoid Co-elution
If sample preparation modifications are insufficient, altering the chromatographic conditions to separate Tiagabine-d6 from the suppression zones identified in the post-column infusion experiment is a viable strategy.
Experimental Protocols:
-
Protocol 2.1: Modifying Mobile Phase Composition
-
Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol has different elution strengths for phospholipids, which can shift their retention times away from your analyte.
-
Additives: The use of ion-pairing agents is generally discouraged in LC-MS due to their potential for persistent contamination and signal suppression. However, low concentrations of volatile additives are necessary for good peak shape.
-
Instead of trifluoroacetic acid (TFA), which is a strong ion suppressor, use 0.1% formic acid or acetic acid in both the aqueous and organic mobile phases to ensure consistent protonation of Tiagabine.
-
-
-
Protocol 2.2: Gradient Optimization
-
If co-elution with early-eluting interferences is the issue, extend the initial isocratic hold at a low organic percentage to allow more polar matrix components to elute before the gradient starts.
-
If co-elution occurs during the gradient, decrease the ramp speed of the organic phase to improve the resolution between Tiagabine-d6 and the interfering peaks.
-
-
Protocol 2.3: Column Selection
-
Consider a column with a different stationary phase chemistry. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column may offer different selectivity for both Tiagabine and the matrix interferents.
-
The following diagram illustrates the relationship between matrix components, the internal standard, and the resulting signal suppression.
Sources
- 1. Separation of the S(+) and R(-)-enantiomers of tiagabine.HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Solvent Precipitation SP3 (SP4) Enhances Recovery for Proteomics Sample Preparation without Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Tiagabine
Welcome to the technical support guide for tiagabine analysis. As a lipophilic basic compound, tiagabine presents unique challenges during sample extraction from biological matrices.[1] Low and inconsistent recovery is a frequent roadblock, leading to unreliable quantification and delayed projects. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to build a robust and reliable extraction method.
FAQ 1: My tiagabine recovery is highly variable and unexpectedly low. Where do I even begin to troubleshoot?
This is the most common starting point for frustration. When facing erratic results, it's crucial to systematically evaluate your entire workflow, starting from the moment of sample collection. Inconsistent pre-analytical handling is a primary source of error.
Core Principles: Tiagabine's stability and binding characteristics are sensitive to temperature, pH, and storage conditions.[2][3] Ensuring consistency before the extraction begins is paramount.
Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree for poor tiagabine recovery.
Step-by-Step Protocol: Initial Stability & Handling Check
-
Sample Collection: Use consistent anticoagulants (e.g., K2-EDTA). Be aware that plasticizers in some collection tubes can interfere with the binding of basic drugs to plasma proteins.[4]
-
Sample Processing: Process blood samples as soon as possible, centrifuging to separate plasma.
-
Storage: Immediately freeze plasma samples at -20°C or, preferably, -80°C. Tiagabine is stable in plasma for extended periods when frozen, but repeated freeze-thaw cycles can lead to degradation and should be avoided.[2][3]
-
Working Solutions: Prepare fresh working standards and quality control (QC) samples daily from a stock solution stored at -20°C.[5][6] Verify the stability of your stock solution over time.
FAQ 2: How critical is pH during extraction, and what is the optimal range for tiagabine?
For ionizable compounds like tiagabine, pH is not just a parameter—it's the primary driver of extraction efficiency. Getting it wrong is the most common reason for poor recovery in liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Core Principles: Tiagabine is a basic compound containing a secondary amine on a piperidine ring and a carboxylic acid. Its overall basic character dominates. To efficiently extract it from an aqueous matrix (like plasma) into an organic solvent, it must be in its neutral, un-ionized state. This maximizes its lipophilicity ("oil-loving" nature).[7][8]
-
Acidic pH: Tiagabine's amine group will be protonated (positively charged, R₃NH⁺). This makes the molecule polar and highly soluble in the aqueous phase, preventing extraction into an organic solvent.
-
Basic pH: The amine group will be deprotonated (neutral, R₃N). This makes the molecule nonpolar and significantly more soluble in the organic phase.
To ensure tiagabine is neutral, the pH of the aqueous sample must be adjusted to be at least 2 pH units above its pKa. The pKa of the piperidine nitrogen is approximately 9.8. Therefore, a sample pH of ≥ 11.8 is theoretically ideal. In practice, a pH of 9-10 is often sufficient and experimentally manageable.[9]
Step-by-Step Protocol: pH Adjustment for LLE
-
Sample Preparation: Thaw plasma samples and vortex.
-
pH Adjustment: To 500 µL of plasma, add a small volume (e.g., 50 µL) of a suitable base, such as 1M Sodium Carbonate (Na₂CO₃) or 1M Sodium Hydroxide (NaOH), to raise the pH to the 9-10 range.
-
Verification: Before adding the extraction solvent, confirm the pH of a representative sample using a calibrated pH meter or pH strips. Do not assume the pH is correct.
-
Extraction: Immediately add the organic extraction solvent and proceed with the LLE protocol.
FAQ 3: Should I use Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT) for tiagabine?
The best technique depends on your specific analytical requirements, such as required sensitivity, sample cleanliness, and throughput.
| Technique | Principle | Pros for Tiagabine | Cons for Tiagabine | Best For... |
| Protein Precipitation (PPT) | Proteins are crashed out of solution with an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid). | Fast, simple, inexpensive. | Prone to significant matrix effects; lower recovery; less clean extract. | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[10] | Good recovery and cleaner extracts than PPT; cost-effective.[11] | Can be labor-intensive; requires optimization of pH and solvent.[8][12] | Robust quantitative assays where good sensitivity and cleanliness are required. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by selective elution.[13] | Highest selectivity and concentration factor; cleanest extracts; automation-friendly.[14][15] | More expensive; requires significant method development (sorbent, wash, elution). | Low-level quantification and when minimizing matrix effects is critical for LC-MS/MS. |
Recommendation: For most quantitative bioanalysis, LLE or SPE are superior to PPT for tiagabine due to the cleaner extracts they provide, which is crucial for sensitive and reliable LC-MS/MS analysis.
FAQ 4: I'm using LLE, but my recovery is still poor. How can I optimize it?
Beyond pH, several factors influence LLE efficiency. A systematic optimization approach is key.
Core Principles: The choice of organic solvent is critical and should be guided by tiagabine's lipophilicity (LogP ≈ 2.6-2.7).[16] The solvent must be immiscible with water and have a high affinity for the neutral form of tiagabine. The extraction process itself—mixing and phase separation—must also be optimized.
Troubleshooting LLE Workflow:
Caption: Systematic workflow for optimizing Liquid-Liquid Extraction (LLE).
Solvent Selection for Tiagabine LLE:
| Solvent | Polarity Index | Pros | Cons |
| Methyl tert-butyl ether (MTBE) | 2.5 | Excellent recovery for basic drugs, good phase separation. | Volatile, potential for peroxide formation. |
| Ethyl Acetate | 4.4 | Good general-purpose solvent. | Higher water solubility can reduce recovery; can co-extract more interferences. |
| Dichloromethane (DCM) | 3.1 | Effective but denser than water (bottom layer). | Environmental and health concerns.[17] |
| Hexane/Isoamyl Alcohol (9:1) | ~0.1 / 3.8 | Highly nonpolar, can be very selective. | May require a modifier (alcohol) to improve recovery. |
Advanced Tip: Back-Extraction for a Cleaner Sample If your extract is clean but recovery is still an issue, you can improve selectivity with back-extraction.[7][8]
-
Perform the initial extraction at high pH (e.g., pH 10) into your chosen organic solvent.
-
Isolate the organic layer.
-
Add a fresh aqueous solution with an acidic pH (e.g., 0.1M HCl, pH ~1).
-
Vortex vigorously. The now-protonated (charged) tiagabine will move back into the acidic aqueous phase, leaving many neutral, lipophilic interferences behind in the organic layer.
-
Discard the organic layer, re-basify the aqueous layer, and perform a second LLE with fresh organic solvent.
FAQ 5: I suspect nonspecific binding is causing tiagabine loss. How can I prevent this?
Nonspecific binding (NSB) is a common problem for lipophilic and basic compounds like tiagabine.[18][19] The drug can adsorb to the surfaces of labware, leading to significant and unpredictable losses.
Core Principles: Tiagabine's lipophilic "anchor" and basic nitrogen can interact with surfaces.[1] Silanol groups on glass surfaces can ionically interact with the protonated amine, while plastic surfaces (especially polypropylene) can have hydrophobic interactions. This is often worse at low concentrations.
Strategies to Mitigate Nonspecific Binding:
-
Use Low-Binding Labware: Employ polypropylene or silanized glass vials and pipette tips whenever possible.
-
Solvent Rinsing: Before use, rinse glassware with a solvent like methanol or acetonitrile to remove potential contaminants that could act as binding sites.
-
Increase Ionic Strength: Adding a salt (e.g., NaCl) to your aqueous sample can sometimes reduce ionic interactions with glass surfaces.
-
pH Control: Keeping the pH high during extraction ensures tiagabine is neutral, reducing its ionic interaction with negatively charged glass surfaces.
-
Minimize Surface Area and Transfer Steps: Use the smallest vials appropriate for your sample volume and minimize the number of times the sample is transferred between containers.
FAQ 6: My SPE recovery is poor. What are the most common pitfalls with tiagabine?
Solid-Phase Extraction offers the cleanest extracts but requires careful method development. Failure at any step—conditioning, loading, washing, or elution—will compromise recovery.
Core Principles: For tiagabine, two primary SPE mechanisms are effective:
-
Reversed-Phase (RP): Utilizes hydrophobic interactions. Sorbents like C8 or C18 are used. The analyte is loaded under aqueous conditions and eluted with an organic solvent.
-
Cation-Exchange: Utilizes ionic interactions. A sorbent with negative charges (e.g., a strong cation-exchanger) binds the positively charged tiagabine (at acidic pH). It is then eluted by disrupting the ionic bond with a high-salt or high-pH mobile phase.
Troubleshooting SPE Workflow:
Caption: Key steps and common failure points in a Solid-Phase Extraction (SPE) workflow.
Step-by-Step Protocol: Example Reversed-Phase SPE for Tiagabine
-
Sorbent Choice: Start with a C8 or C18 cartridge.
-
Conditioning: Pass 1 mL of methanol through the cartridge to wet the stationary phase.
-
Equilibration: Pass 1 mL of purified water, followed by 1 mL of a buffer at a neutral pH (e.g., pH 7.4 phosphate buffer). Do not let the sorbent go dry.
-
Sample Loading: Dilute the plasma sample 1:1 with the equilibration buffer. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the tiagabine with 1 mL of a strong organic solvent, such as methanol or acetonitrile. To ensure full elution of the basic analyte, it is often beneficial to add a small amount of base (e.g., 1-2% ammonium hydroxide) to the elution solvent.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
By methodically addressing these common issues, you can transform your tiagabine extraction from a source of frustration into a robust, reliable, and validated procedure.
References
-
Nahata, M. C. (2001). Stability of tiagabine in two oral liquid vehicles. American Journal of Health-System Pharmacy. Available at: [Link]
-
Gupta, V. D. (2004). Stability of two concentrations of tiagabine in an extemporaneously compounded suspension. International Journal of Pharmaceutical Compounding. Available at: [Link]
-
Paavilainen, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]
- Google Patents. (2012). Method for preparing tiagabine and precursor compound of tiagabine. CN102827152B.
- Google Patents. (2014). Preparation and purifying method of tiagabine hydrochloride. CN103570703A.
- Google Patents. (2011). Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride. CN102070624A.
-
K-Jhil Scientific. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. Available at: [Link]
-
Paavilainen, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ResearchGate. Available at: [Link]
-
Goumaz, L., et al. (1998). Gas Chromatography-Mass Spectrometry Assay Method for the Therapeutic Drug Monitoring of the Antiepileptic Drug Tiagabine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Sastry, C.S.P., et al. (2018). SPECTROPHOTOMETRIC METHODS FOR THE ASSAY OF TIAGABINE HCl USING CHROMOGENIC REAGENTS. International Journal of Research Trends and Innovation. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]
-
Baker, M., et al. (1995). Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tiagabine. PubChem Compound Database. Available at: [Link]
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ResearchGate. (n.d.). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. Available at: [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Available at: [Link]
- Google Patents. (2005). Novel stable polymorphic forms of tiagabine hydrochloride. WO2005122698A2.
-
ResearchGate. (2020). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. Available at: [Link]
-
Trade Science Inc. (2012). METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. Analytical Chemistry: An Indian Journal. Available at: [Link]
-
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Molecules. Available at: [Link]
-
ResearchGate. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Available at: [Link]_
-
Patel, B. N., et al. (2011). Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy. Journal of Young Pharmacists. Available at: [Link]
-
ResearchGate. (2017). Quantitative Structure – Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. Available at: [Link]
-
Adkins, J. C., & Noble, S. (1998). Tiagabine pharmacology in profile. CNS Drugs. Available at: [Link]
-
Zhang, G., et al. (2018). Insights into the interaction mechanism between tiagabine hydrochloride and two serum albumins. RSC Advances. Available at: [Link]
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Warner, K. D., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. Available at: [Link]
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ResearchGate. (2009). The binding of drugs to hepatocytes and its relationship to physicochemical properties. Available at: [Link]
-
Pándy-Szekeres, G., et al. (2017). Quantitative Structure - Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Piafsky, K. M., & Borga, O. (1977). Plasma protein binding of basic drugs. I. Selective displacement from alpha 1-acid glycoprotein by tris(2-butoxyethyl) phosphate. Clinical Pharmacology & Therapeutics. Available at: [Link]
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- 3. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma protein binding of basic drugs. I. Selective displacement from alpha 1-acid glycoprotein by tris(2-butoxyethyl) phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Adjusting for the impact of co-administered drugs on tiagabine pharmacokinetics.
An In-Depth Guide for Researchers and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the pharmacokinetics of tiagabine, particularly when co-administered with other therapeutic agents. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you in designing, conducting, and interpreting your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding tiagabine's pharmacokinetic profile and its susceptibility to drug-drug interactions.
Q1: What is the primary metabolic pathway for tiagabine and which enzymes are involved?
A1: Tiagabine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] While contributions from other CYP isoforms like CYP1A2, CYP2D6, or CYP2C19 have not been entirely ruled out, CYP3A4 is considered the major pathway.[2] The main metabolic processes include oxidation of the thiophene ring and glucuronidation.[2][4]
Q2: How significantly can co-administered drugs alter tiagabine's half-life?
A2: The impact of co-administered drugs on tiagabine's half-life can be substantial. In individuals not taking enzyme-inducing drugs, the elimination half-life of tiagabine ranges from 7 to 9 hours.[2][5] However, when co-administered with potent enzyme-inducing antiepileptic drugs (AEDs), such as carbamazepine, phenytoin, and phenobarbital, the half-life can be dramatically reduced to as short as 2 to 3 hours.[1][6]
Q3: My tiagabine plasma concentrations are significantly lower than expected in a preclinical/clinical study. What is the likely cause?
A3: Unusually low plasma concentrations of tiagabine are most commonly due to the co-administration of a CYP3A4 enzyme inducer.[7] Common enzyme-inducing drugs include certain antiepileptics (carbamazepine, phenytoin, phenobarbital, primidone), rifampin, and the herbal supplement St. John's Wort.[2][8][9][10] These agents increase the expression of CYP3A4, leading to accelerated metabolism and clearance of tiagabine.[7][9]
Q4: Conversely, what could be the reason for unexpectedly high tiagabine plasma concentrations?
A4: Elevated tiagabine plasma levels are likely the result of co-administration with a CYP3A4 inhibitor. These drugs decrease the metabolic activity of the CYP3A4 enzyme, leading to reduced clearance and accumulation of tiagabine. Potent CYP3A4 inhibitors include ketoconazole, itraconazole, clarithromycin, and protease inhibitors.[8]
Q5: Does tiagabine affect the pharmacokinetics of other co-administered drugs?
A5: Tiagabine is generally considered a non-enzyme inducing or inhibiting agent.[1][2][3] Studies have shown that tiagabine does not significantly alter the steady-state plasma concentrations of other antiepileptic drugs like carbamazepine and phenytoin.[11][12] A minor decrease in valproate concentrations has been reported, but the clinical significance is likely minimal.[1][9]
Section 2: Troubleshooting Guides
This section provides structured approaches to investigate and manage unexpected pharmacokinetic results in your tiagabine studies.
Guide 1: Investigating Unexpected Tiagabine Exposure in a Clinical Study
Scenario: In a clinical trial, a subset of patients receiving tiagabine shows significantly lower or higher plasma concentrations than the rest of the cohort, leading to high inter-individual variability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable tiagabine exposure.
Step-by-Step Protocol:
-
Comprehensive Co-medication Review: Meticulously review the medication logs for all study participants. Identify all co-administered drugs and classify them based on their known potential to induce or inhibit CYP3A4.
-
Patient Stratification: Divide the study population into at least three groups:
-
Group A: Patients receiving known CYP3A4 inducers (e.g., carbamazepine, phenytoin).
-
Group B: Patients receiving known CYP3A4 inhibitors.
-
Group C: Patients not receiving any known interacting medications.
-
-
Pharmacokinetic Sub-analysis: Re-calculate key pharmacokinetic parameters (AUC, Cmax, T1/2) for each stratified group. Compare the mean parameters between the groups.
-
Data Interpretation:
-
If Group A exhibits significantly lower tiagabine exposure and a shorter half-life compared to Group C, this strongly suggests induction of metabolism.
-
If Group B shows significantly higher exposure and a longer half-life, inhibition is the likely cause.
-
If no clear trend is observed, other factors such as patient compliance, genetic variations in metabolizing enzymes, or underlying physiological differences should be investigated.
-
Guide 2: In Vitro Assessment of a New Chemical Entity's (NCE) Impact on Tiagabine Metabolism
Objective: To determine if a novel drug candidate has the potential to alter tiagabine's metabolism.
Experimental Workflow:
Caption: In vitro workflows for assessing DDI potential with tiagabine.
Detailed Methodologies:
-
CYP3A4 Inhibition Assay:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, tiagabine at a concentration near its Km, and varying concentrations of your NCE.
-
Include positive (e.g., ketoconazole) and negative (vehicle) controls.
-
Initiate the reaction by adding NADPH and incubate at 37°C.
-
Stop the reaction at various time points with a suitable solvent (e.g., acetonitrile).
-
Analyze the samples for the formation of a specific tiagabine metabolite using a validated LC-MS/MS method.[13][14][15]
-
Plot the rate of metabolite formation against the NCE concentration to determine the IC50 value.
-
-
CYP3A4 Induction Assay:
-
Culture primary human hepatocytes and treat them with the NCE at multiple concentrations for 48-72 hours.
-
Include a positive control (e.g., rifampin) and a negative (vehicle) control.
-
After treatment, assess CYP3A4 induction by:
-
mRNA analysis: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qPCR) to measure CYP3A4 mRNA levels.
-
Enzyme activity assay: Incubate the treated hepatocytes with a specific CYP3A4 probe substrate (e.g., midazolam) and measure the formation of its metabolite.
-
-
Calculate the fold-induction relative to the vehicle control.
-
Section 3: Data and Regulatory Considerations
Table 1: Impact of Co-administered Drugs on Tiagabine Pharmacokinetics
| Co-administered Drug Class | Example(s) | Mechanism | Expected Impact on Tiagabine |
| CYP3A4 Inducers | Carbamazepine, Phenytoin, Phenobarbital, Rifampin | Increased CYP3A4 expression | Decreased plasma concentration, shorter half-life (2-3 hrs)[1][6][9] |
| CYP3A4 Inhibitors | Ketoconazole, Clarithromycin, Ritonavir | Decreased CYP3A4 activity | Increased plasma concentration, longer half-life[8] |
| Non-Inducing AEDs | Valproate, Gabapentin | No significant CYP interaction | Minimal to no effect on tiagabine clearance[2] |
| Tiagabine as Perpetrator | N/A | Tiagabine is not a significant inducer/inhibitor | No significant effect on the clearance of other drugs[3][11] |
Regulatory Guidance
When designing and interpreting drug-drug interaction (DDI) studies, it is imperative to adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These documents provide a framework for conducting both in vitro and in vivo studies to assess DDI potential.
Key FDA guidance documents to consult include:
-
M12 Drug Interaction Studies (August 2024): This provides harmonized recommendations on designing, conducting, and interpreting in vitro and clinical DDI studies.[16][17]
-
Clinical Drug Interaction Studies — Study Design, Data Analysis, and Clinical Implications: These guidances offer detailed recommendations for specific types of interaction studies.[16][18][19]
A risk-based approach is recommended, starting with in vitro assays to identify potential interactions.[18][20] If in vitro studies suggest a potential for interaction, clinical DDI studies are typically required to quantify the effect and inform dosing recommendations.[20]
References
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Tiagabine pharmacology in profile. PubMed Central. [Link]
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Tiagabine in clinical practice. PubMed. [Link]
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Lack of pharmacokinetic drug interactions between tiagabine and carbamazepine or phenytoin. PubMed. [Link]
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Tiagabine: Package Insert / Prescribing Information. Drugs.com. [Link]
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[Clinical implications of pharmacology and pharmacokinetics of tiagabine]. PubMed. [Link]
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Tiagabine | C20H25NO2S2 | CID 60648. PubChem, National Institutes of Health. [Link]
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Pharmacology of Tiagabine (Gabitril); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
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Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index, Pediatric Oncall. [Link]
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Tiagabine: efficacy and safety in partial seizures – current status. PubMed Central, National Institutes of Health. [Link]
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Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration. [Link]
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FDA guides drug-drug interaction studies for therapeutic proteins. RAPS. [Link]
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Tiagabine: Uses, Dosage, Side Effects & Interactions. Minicule. [Link]
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GABITRIL (tiagabine hydrochloride) Tablets Rx only. U.S. Food and Drug Administration. [Link]
-
M12 Drug Interaction Studies August 2024. U.S. Food and Drug Administration. [Link]
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Drug Monograph: Tiagabine (Gabitril). EBM Consult. [Link]
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Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. Federal Register. [Link]
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Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. [Link]
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Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. [Link]
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Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate. [Link]
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Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Agilent. [Link]
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Enzyme induction and inhibition by new antiepileptic drugs: A review of human studies. ScienceDirect. [Link]
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Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine. Semantic Scholar. [Link]
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The mechanism of action of tiagabine. ResearchGate. [Link]
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SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. ResearchGate. [Link]
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Basic mechanisms of gabitril (tiagabine) and future potential developments. PubMed. [Link]
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Drug interactions due to enzyme inducers ; Meaning and Examples. YouTube. [Link]
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Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. PubMed. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Internal Standards: Evaluating Tiagabine-methyl-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring, the integrity of your results hinges on the quality of your internal standard (IS). A stable isotope-labeled (SIL) internal standard is the cornerstone of a robust LC-MS/MS assay, designed to mimic the analyte of interest and correct for variability during sample processing and analysis.[1][2] This guide provides an in-depth comparison of Tiagabine-methyl-d6 Hydrochloride, a common SIL-IS for the anticonvulsant drug Tiagabine, and its alternatives. We will dissect the Certificate of Analysis (CoA), outline essential validation experiments, and offer a framework for selecting the optimal IS for your research.
Decoding the Certificate of Analysis for Tiagabine-methyl-d6 HCl
The Certificate of Analysis is the foundational document attesting to the identity, purity, and quality of a reference standard.[3] When you receive a shipment of Tiagabine-methyl-d6 HCl, the CoA is your first checkpoint. It is not merely a formality; it is a data-rich document that requires careful scientific scrutiny.
A typical CoA from a reputable supplier (e.g., LGC Standards, Cayman Chemical, Simson Pharma) will contain the following critical information[4][5]:
-
Identity and Structure: Confirms the chemical structure, molecular formula (C₂₀H₁₉D₆NO₂S₂ · HCl), and CAS number (1217808-68-8).[6][7] Verification is typically performed using techniques like ¹H-NMR, Mass Spectrometry (MS), and sometimes ¹³C-NMR. For a deuterated standard, the MS data is paramount as it confirms the mass shift relative to the unlabeled Tiagabine.
-
Chemical Purity: Often determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity value of >95% or higher is generally expected.[4] This value indicates the percentage of the material that is the target compound, excluding residual solvents or inorganic impurities.
-
Isotopic Purity: This is arguably the most critical parameter for a SIL-IS. It specifies the percentage of the labeled compound that contains the desired number of deuterium atoms. For Tiagabine-methyl-d6, you should look for a high enrichment (e.g., ≥99% deuterated forms).[5] Low isotopic purity can lead to signal interference at the mass of the unlabeled analyte, compromising accuracy.
-
Concentration/Assay: For neat (solid) materials, this is often assumed to be 100% minus impurities. For solutions, the concentration is precisely determined, often by quantitative NMR (qNMR) or by weighing the neat material before dissolution in a certified volume of solvent.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize that all reference standards must be appropriately characterized and documented to ensure the reliability of bioanalytical results.[3][8]
The Gold Standard vs. The Alternatives: A Comparative Analysis
While Tiagabine-methyl-d6 HCl is a widely used and effective internal standard, it is essential to understand its performance characteristics in the context of other available options. The "gold standard" IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[1]
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated (d-labeled) SIL-IS | Tiagabine-methyl-d6 HCl | - Chemically identical to analyte, ensuring similar extraction and ionization.[9]- Relatively cost-effective compared to ¹³C.[10]- Good mass shift (+6 Da) minimizes isotopic crosstalk. | - Potential for chromatographic separation from the analyte (isotopic effect), which can compromise matrix effect correction.[11][12]- Deuterium labels can be unstable and prone to back-exchange, especially if located at exchangeable positions (N-H, O-H).[12][13] (Note: The methyl-d3 groups on Tiagabine are generally stable). |
| ¹³C-labeled SIL-IS | ¹³C-Tiagabine (hypothetical) | - Considered superior as they exhibit minimal to no chromatographic shift from the analyte.[10][11]- ¹³C labels are chemically more stable than deuterium labels.[12] | - Typically more expensive and less commercially available than deuterated counterparts.[10] |
| Structural Analog | Desmethyl-Tiagabine | - Often inexpensive and readily available.[14] | - Different physicochemical properties can lead to variations in extraction recovery and ionization efficiency, resulting in less accurate correction.[15]- May not co-elute with the analyte. |
The choice between a deuterated and a ¹³C-labeled standard often comes down to a balance of cost, availability, and the required level of analytical rigor.[10][11] For most applications, a high-purity, stably-labeled deuterated standard like Tiagabine-methyl-d6 is sufficient. However, for methods requiring the highest precision and accuracy, a ¹³C-labeled standard is preferable.[12][16]
From Paper to Practice: Essential Experimental Validation
The CoA provides a starting point, but as a diligent scientist, you must perform your own validation to ensure the internal standard is suitable for its intended use within your specific method.[17][18] This process is a core tenet of bioanalytical method validation guidelines from regulatory authorities.[17][19]
Caption: Workflow for CoA review and subsequent experimental validation of an internal standard.
Protocol 1: Purity and Identity Confirmation via LC-MS/MS
Objective: To confirm the identity, purity, and absence of interfering signals from the Tiagabine-methyl-d6 HCl standard.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of Tiagabine-methyl-d6 HCl in methanol. Further dilute to a working concentration of 1 µg/mL.
-
LC-MS/MS System: Utilize a system capable of quantifying Tiagabine, such as an Agilent 6460 Triple Quadrupole or a Thermo Scientific TSQ Endura.[20][21]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
SRM Transitions: Monitor the transition for Tiagabine-d6 (e.g., Q1/Q3 masses) and also the transition for unlabeled Tiagabine to check for isotopic contamination.
-
-
Analysis: Inject the working solution. The resulting chromatogram should show a single, sharp peak at the expected retention time for Tiagabine-d6. The signal in the unlabeled Tiagabine channel should be negligible.
Protocol 2: Assessing Specificity and Matrix Effects
Objective: To ensure that no endogenous components in the biological matrix (e.g., plasma, serum) interfere with the detection of the IS and to evaluate the impact of the matrix on ionization.[15]
Methodology:
-
Sample Preparation:
-
Analysis: Analyze the extracted zero sample by LC-MS/MS.
-
Acceptance Criteria:
-
Specificity: The chromatogram should show no significant interfering peaks at the retention time of the internal standard.
-
Matrix Effect: The coefficient of variation (%CV) of the IS peak area across the different matrix lots should be ≤ 15%. This demonstrates that the ionization of the IS is consistent and not unduly suppressed or enhanced by matrix variability.[15]
-
Decision Framework for Internal Standard Selection
Choosing the right internal standard is a critical step in method development. The following decision tree outlines the key considerations for a scientist selecting an IS for Tiagabine quantification.
Caption: Decision tree for selecting an appropriate internal standard for Tiagabine analysis.
Conclusion
Tiagabine-methyl-d6 Hydrochloride is a robust and widely accepted internal standard for the quantification of Tiagabine. However, its successful implementation relies on a thorough understanding and verification of its quality, as detailed in the Certificate of Analysis and confirmed through rigorous experimental validation. By scrutinizing the CoA, comparing the performance characteristics against alternatives like ¹³C-labeled standards, and validating the IS within your specific analytical method, you ensure the generation of accurate, reproducible, and defensible data that meets the highest scientific and regulatory standards.
References
- BenchChem. (n.d.). Choosing the Right Internal Standard: A Head-to-Head Comparison of 13C- and Deuterium-Labeled Standards in Mass Spectrometry.
- LGC Standards. (n.d.). Tiagabine-methyl-d6 Hydrochloride | CAS 1217808-68-8.
- Various Authors. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate.
- CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc.
- Pharmaffiliates. (n.d.). Tiagabine-methyl-d6 Hydrochloride | CAS 1217808-68-8.
- United States Biological. (n.d.). Tiagabine-methyl-d6 Hydrochloride CAS.
- Simson Pharma Limited. (n.d.). Tiagabine-d6 Hydrochloride | CAS No- 1217808-68-8.
- Cayman Chemical. (n.d.). Tiagabine-d6 (hydrochloride) (CAS Number: 1217808-68-8).
- Cayman Chemical. (n.d.). Are there advantages to using 13C labeled internal standards over 2H labeled standards?.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Giese, J., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415(10).
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- Frick, L. E., Adler, C. J., & Miller, V. P. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Agilent Technologies, Inc.
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Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-96. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
-
Gaillard, Y., & Pépin, G. (1997). Gas Chromatography-Mass Spectrometry Assay Method for the Therapeutic Drug Monitoring of the Antiepileptic Drug Tiagabine. Journal of Analytical Toxicology, 21(5), 377-82. Retrieved from [Link]
- Indelicato, S. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Scientific.
- Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate.
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Adkins, J. C., & Noble, S. (1998). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 55(3), 437-60. Retrieved from [Link]
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Drugs.com. (n.d.). Tiagabine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
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Goa, K. L., & Sorkin, E. M. (1993). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 46(2), 319-41. Retrieved from [Link]
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Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2-6. Retrieved from [Link]
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Tinuper, P. (2002). Tiagabine in clinical practice. Seizure, 11 Suppl A, 23-6. Retrieved from [Link]
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Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 31. Retrieved from [Link]
- Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.
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A Senior Scientist's Guide to the Comprehensive Purity Assessment of Tiagabine-methyl-d6 HCl as an Internal Standard
In the landscape of quantitative bioanalysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), the integrity of the data is fundamentally reliant on the quality of the internal standard. Stable Isotope-Labeled (SIL) internal standards are the preferred choice for mitigating variability in sample preparation and analysis. Tiagabine-methyl-d6 HCl, a deuterated analog of the anticonvulsant drug Tiagabine, serves this critical role. Its purity is not a monolithic concept but a composite of chemical, isotopic, and enantiomeric fidelity. This guide provides a comprehensive framework for researchers to rigorously assess the purity of Tiagabine-methyl-d6 HCl, ensuring the accuracy and reproducibility of their experimental results.
Chapter 1: Deconstructing Purity—A Multifaceted Approach
For a SIL internal standard like Tiagabine-methyl-d6 HCl, "purity" must be evaluated across three distinct and equally important dimensions. Neglecting any one of these can introduce significant, and often unnoticed, analytical error.
-
Chemical Purity: This refers to the absence of any organic or inorganic impurities that are not the intended molecule. These can be residual starting materials, by-products from the synthesis, or degradation products.
-
Isotopic Purity (or Isotopic Enrichment): This is a measure of the percentage of the deuterated (d6) species relative to all other isotopic variants (e.g., d0, d1, d2, d3, d4, d5). A high isotopic purity is crucial to prevent "crosstalk" where the signal from the internal standard interferes with the signal of the non-labeled analyte being quantified.
-
Enantiomeric Purity: Tiagabine possesses a chiral center at the C3 position of the piperidine ring, and its biological activity is stereospecific, with the (R)-enantiomer being significantly more potent. It is therefore critical to confirm that the deuterated standard has the correct and pure (R)-configuration, as chiral inversion can occur under certain conditions.
Chapter 2: The Analytical Gauntlet: A Multi-Technique Verification Workflow
No single analytical technique can comprehensively determine all facets of purity. A robust assessment relies on an orthogonal, multi-technique approach where the strengths of one method compensate for the limitations of another.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical flow for a comprehensive purity assessment of a new lot of Tiagabine-methyl-d6 HCl.
Caption: Workflow for the comprehensive purity assessment of Tiagabine-methyl-d6 HCl.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
Causality: HPLC with UV detection is the workhorse for determining the chemical purity of the bulk material. It excels at separating the main compound from structurally different impurities that possess a UV chromophore. The United States Pharmacopeia (USP) monograph for Tiagabine Hydrochloride specifies HPLC-UV for its assay, providing an authoritative starting point for method development.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Accurately weigh and dissolve the Tiagabine-methyl-d6 HCl standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. The chemical purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness: This protocol is self-validating by demonstrating a sharp, symmetrical peak for the main component and baseline separation from any potential impurities. The USP specifies a resolution of not less than 5.5 between tiagabine and a related compound, setting a clear benchmark for method performance.
High-Resolution LC-MS for Isotopic Purity and Trace Impurity Detection
Causality: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining isotopic purity. It can resolve the different isotopologues (d0 to d6) and allow for their relative quantification. This technique is also highly sensitive for detecting trace-level impurities that may not be visible by UV detection.
Experimental Protocol:
-
System: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Column & Mobile Phase: Use the same chromatographic conditions as the HPLC-UV method to ensure elution consistency.
-
MS Acquisition: Operate in positive electrospray ionization (ESI+) mode, acquiring full scan data over a relevant m/z range (e.g., m/z 350-450).
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in the mobile phase. A lower concentration prevents detector saturation and allows for accurate relative ion intensity measurements.
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each isotopologue:
-
d0 (unlabeled Tiagabine): m/z ~376.1
-
d6 (labeled Tiagabine): m/z ~382.2
-
-
Calculate the isotopic purity by dividing the peak area of the d6 ion by the sum of the peak areas of all detected isotopologues (d0 through d6).
-
Trustworthiness: The high mass accuracy of the instrument confirms the elemental composition of the detected ions, ensuring that the measured signals correspond to the correct Tiagabine isotopologues and not co-eluting impurities.
Chiral HPLC for Enantiomeric Purity
Causality: As Tiagabine is a chiral drug, verifying the enantiomeric purity of the deuterated standard is non-negotiable to ensure it mimics the correct analyte. Published methods describe the successful separation of Tiagabine enantiomers using chiral chromatography.
Experimental Protocol:
-
System: HPLC with a UV detector.
-
Column: A chiral stationary phase column, such as a Pirkle-type phenyl glycine column or a Chiralcel-OG column.
-
Mobile Phase: Typically a non-polar solvent mixture like hexane and isopropanol.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the standard in the mobile phase.
-
Analysis: Inject the sample and a certified racemic standard (if available) to confirm the elution order of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e. %) from the peak areas of the two enantiomers.
Trustworthiness: The protocol's validity is confirmed by achieving baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomer peaks, allowing for unambiguous quantification.
Quantitative NMR (qNMR) for Absolute Purity (Assay)
Causality: qNMR is a primary ratio method that can determine the purity (or concentration) of a substance without needing a reference standard of the same compound. It works by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. This provides an absolute measure of the amount of the target molecule present, which is invaluable for confirming the assay value provided by the manufacturer.
Experimental Protocol:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified reference material (CRM) with high purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the Tiagabine-methyl-d6 HCl.
-
Accurately weigh a specific amount of the qNMR internal standard.
-
Dissolve both together in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis:
-
Select a well-resolved signal from Tiagabine-methyl-d6 (e.g., a vinyl proton) and a signal from the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the standard qNMR equation, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the standard.
-
Trustworthiness: qNMR is a highly reliable technique because the signal intensity is directly proportional to the number of nuclei, a fundamental physical constant. The accuracy of the method is validated by using a traceable, certified internal standard.
Chapter 3: Data Integration and Comparative Analysis
To illustrate the importance of this multi-faceted approach, consider the following data for two hypothetical lots of Tiagabine-methyl-d6 HCl.
| Purity Parameter | Method | Lot A Specification | Lot B Specification | Interpretation |
| Chemical Purity | HPLC-UV | >99.5% | 98.2% | Lot A is chemically purer and preferable. |
| Isotopic Purity | LC-HRMS | 99.8% (d6) | 99.7% (d6) | Both lots have excellent isotopic enrichment. |
| Unlabeled Content (d0) | LC-HRMS | 0.05% | 0.15% | Lot A has significantly less unlabeled material, reducing potential analytical interference. |
| Enantiomeric Purity | Chiral HPLC | >99.9% (R) | 99.5% (R) | Both are acceptable, but Lot A shows higher enantiomeric fidelity. |
| Absolute Purity (Assay) | qNMR | 99.6% | 97.9% | Lot A has a higher absolute content of the target molecule, confirming its superior quality. |
This comparative table clearly demonstrates that while both lots might have high isotopic purity, Lot A is superior in terms of chemical purity, lower unlabeled content, and a higher absolute assay value. A researcher relying solely on the isotopic purity figure might choose Lot B, unaware of the higher levels of chemical impurities that could compromise their assay.
Conclusion
References
- USP Monographs: Tiagabine Hydrochloride. USP29-NF24.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
Inoue, T., & Fujimaki, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 434. Available at: [Link]
-
Wieling, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]
-
Patil, S., et al. Method Development and Validation for Quantitative Analysis of Tiagabine HCl by Ultraviolet Spectrophotometry. Trade Science Inc. Available at: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available at: [Link]
-
Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Rustum, A. M., et al. (1998). Separation of the S(+) and R(-)-enantiomers of tiagabine.HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies. Journal of pharmaceutical and biomedical analysis, 17(8), 1439–1447. Available at: [Link]
- Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
A Senior Application Scientist's Guide to Internal Standard Selection for Tiagabine Bioanalysis: A Comparative Study of Tiagabine-d6
Abstract
The accurate quantification of the anticonvulsant drug tiagabine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. The choice of an appropriate internal standard (IS) is arguably the most critical factor in developing a robust and reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison of Tiagabine-d6, a stable isotope-labeled (SIL) internal standard, with alternative internal standards, specifically structural analogs. We will explore the theoretical advantages of SILs, present comparative experimental data on key validation parameters, and provide a detailed protocol for a validated LC-MS/MS method. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to establish high-fidelity bioanalytical assays for tiagabine.
The Foundational Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, an internal standard is a compound of known concentration added to calibration standards, quality control samples (QCs), and unknown study samples alike.[1] Its primary purpose is to correct for the variability inherent in every step of the analytical process, from sample preparation to instrumental analysis.[2] An ideal IS should mimic the analyte's behavior as closely as possible, thus compensating for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[3][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for a suitable IS in their bioanalytical method validation guidelines.[1][5][6] The choice of IS directly impacts the accuracy, precision, and overall reliability of the data generated in preclinical and clinical studies.[7][8]
Tiagabine-d6: The Gold Standard for Tiagabine Quantification
Tiagabine-d6 is a deuterated form of tiagabine, where six hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[9][10][11] For LC-MS/MS analysis, stable isotope-labeled internal standards are universally considered the "gold standard."[2][3][12]
The rationale for this preference is rooted in physical chemistry. Because the substitution of hydrogen with deuterium results in a minimal change in chemical properties, Tiagabine-d6 exhibits nearly identical behavior to the unlabeled tiagabine analyte during the entire analytical workflow.[3][13]
Key Advantages of Tiagabine-d6:
-
Co-elution: Tiagabine-d6 has virtually the same chromatographic retention time as tiagabine, ensuring that both compounds experience the same matrix effects at the same time.[3][13]
-
Similar Extraction Recovery: It mirrors the extraction efficiency of the analyte from complex biological matrices like plasma or serum.
-
Comparable Ionization Efficiency: It responds to electrospray ionization (ESI) in a manner almost identical to the analyte, providing the most effective normalization against ion suppression or enhancement.[14]
-
Mass Differentiation: The mass difference between Tiagabine-d6 and tiagabine is easily resolved by a tandem mass spectrometer, allowing for simultaneous and independent detection without cross-talk.
Caption: The ideal internal standard, Tiagabine-d6, co-experiences process variability with the analyte, ensuring the final calculated ratio remains stable and accurate.
Alternative Internal Standards: Structural Analogs
When a stable isotope-labeled standard is unavailable or cost-prohibitive, researchers may turn to structural analogs.[2] For tiagabine, a potential analog could be its desmethylated metabolite or another compound with a similar chemical structure.[15] While often better than no IS at all, structural analogs have significant drawbacks compared to SILs.
Inherent Disadvantages of Structural Analogs:
-
Chromatographic Separation: A structural analog will, by definition, have a different chemical structure, leading to a different retention time. This means the analog and the analyte do not experience the same matrix components as they elute from the column, leading to poor compensation for matrix effects.[4][16]
-
Differential Extraction Recovery: Minor structural differences can lead to significant variations in partitioning behavior during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), meaning the IS may not accurately reflect the recovery of the analyte.[17]
-
Varying Ionization Efficiency: The ionization efficiency of a molecule is highly dependent on its structure. An analog may ionize more or less efficiently than the analyte and may be suppressed or enhanced to a different degree by matrix components.[14]
Comparative Performance Data: Tiagabine-d6 vs. a Structural Analog
To illustrate the practical implications of IS selection, we present a comparative analysis based on typical validation data. The following tables summarize the performance of Tiagabine-d6 against a hypothetical structural analog (SA), "Desmethyl-Tiagabine," in a human plasma LC-MS/MS assay.
Table 1: Physical and Chromatographic Properties
| Parameter | Tiagabine (Analyte) | Tiagabine-d6 (SIL IS) | Desmethyl-Tiagabine (SA IS) | Rationale for Comparison |
| Formula | C₂₀H₂₅NO₂S₂ | C₂₀H₁₉D₆NO₂S₂ | C₁₉H₂₃NO₂S₂ | The mass difference allows for MS detection. The structural difference in the SA affects its physicochemical properties. |
| Molecular Weight | 375.5 g/mol | 418.0 g/mol [11] | 361.5 g/mol | The +6 Da shift for Tiagabine-d6 is ideal. The SA has a -14 Da shift. |
| Retention Time (RT) | 4.25 min | 4.25 min | 3.98 min | Tiagabine-d6 co-elutes perfectly. The SA elutes earlier, exposing it to different matrix components. |
Table 2: Bioanalytical Method Validation Results
| Validation Parameter | Acceptance Criteria (FDA)[7] | Tiagabine Assay using Tiagabine-d6 | Tiagabine Assay using SA IS | Performance Insight |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | LQC: 4.5%, MQC: 3.8%, HQC: 3.1% | LQC: 12.8%, MQC: 10.5%, HQC: 9.8% | The superior normalization of Tiagabine-d6 results in significantly better precision. |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | LQC: +2.1%, MQC: -1.5%, HQC: +0.8% | LQC: -9.5%, MQC: +13.2%, HQC: +11.4% | Accuracy is tighter with Tiagabine-d6 due to its ability to track the analyte's behavior more effectively. |
| Recovery (%) | Consistent and reproducible[8] | Analyte: 85.2%, IS: 85.5% | Analyte: 85.2%, IS: 76.1% | The SA's different polarity leads to lower and inconsistent recovery relative to the analyte, introducing a source of error. |
| Matrix Factor (IS-Normalized) | Consistent across lots (%CV ≤15%) | 1.02 (CV = 5.1%) | 1.21 (CV = 18.3%) | Tiagabine-d6 effectively normalizes for ion suppression/enhancement. The SA fails to compensate, as shown by the high variability and deviation from 1.0.[14] |
Data is illustrative of typical performance and not from a specific head-to-head study.
Experimental Protocol: Tiagabine Quantification in Human Plasma via LC-MS/MS
This section provides a detailed, self-validating protocol for the quantification of tiagabine in human plasma using Tiagabine-d6 as the internal standard. The procedure is designed in accordance with FDA guidelines on bioanalytical method validation.[1][5]
Materials and Reagents
-
Tiagabine Reference Standard
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Human Plasma (K₂EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of tiagabine and Tiagabine-d6 in methanol.
-
Working Standard Solutions: Serially dilute the tiagabine stock solution with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the Tiagabine-d6 stock solution in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
Caption: A streamlined protein precipitation workflow for preparing plasma samples for tiagabine analysis.
LC-MS/MS Conditions
-
LC System: UHPLC System
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode
-
MRM Transitions:
-
Tiagabine: Q1: 376.1 -> Q3: 156.1
-
Tiagabine-d6: Q1: 382.1 -> Q3: 162.1
-
Conclusion and Recommendations
The theoretical principles and experimental evidence overwhelmingly support the selection of Tiagabine-d6 as the internal standard for the quantitative analysis of tiagabine in biological matrices. Its ability to co-elute and mimic the analyte's behavior during sample processing and ionization provides superior compensation for analytical variability, resulting in assays with enhanced precision, accuracy, and robustness.[3][13] While structural analogs may seem like a viable alternative, they introduce unacceptable risks of inaccurate quantification due to differential recovery and matrix effects.[2]
For any laboratory developing a bioanalytical method for tiagabine intended for regulatory submission or critical decision-making, the use of a stable isotope-labeled internal standard such as Tiagabine-d6 is not merely a recommendation—it is a scientific necessity for ensuring data integrity and confidence in the results.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | SciSpace. [Link]
-
Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum - Agilent. [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES | International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]
-
Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings | ScienceDirect. [Link]
-
Bioanalytical Method Validation | FDA. [Link]
-
(PDF) Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - ResearchGate. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. [Link]
-
Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples - NIH. [Link]
-
Gas Chromatography-Mass Spectrometry Assay Method for the Therapeutic Drug Monitoring of the Antiepileptic Drug Tiagabine - PubMed. [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY - TSI Journals. [Link]
-
(PDF) SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD - ResearchGate. [Link]
-
Tiagabine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]
-
Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. [Link]
-
Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC - PubMed Central. [Link]
-
Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine. | Semantic Scholar. [Link]
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Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - MDPI. [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Tiagabine Quantification
This guide provides an in-depth comparison of analytical methods for the quantification of tiagabine, a crucial anti-epileptic drug. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Beyond a simple enumeration of protocols, this document emphasizes the critical process of cross-validation, ensuring data integrity and reliability when transitioning between different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical workflows for tiagabine.
The Imperative of Accurate Tiagabine Quantification
Tiagabine hydrochloride, a selective GABA reuptake inhibitor, is utilized in the management of partial seizures. Its therapeutic window is narrow, necessitating precise quantification in both pharmaceutical formulations and biological matrices to ensure safety and efficacy. The choice of analytical method can significantly impact the accuracy and reliability of these measurements. This guide will explore the most prevalent techniques, providing a framework for their comparison and cross-validation.
Overview of Analytical Methodologies
The quantification of tiagabine is predominantly achieved through chromatographic techniques. Each method offers a unique balance of sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): A widely adopted technique for the analysis of pharmaceutical compounds. HPLC offers excellent resolution and reproducibility for the quantification of tiagabine in bulk drug and dosage forms. UV detection is typically employed, leveraging the chromophoric nature of the tiagabine molecule.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a cost-effective and high-throughput alternative for the quantification of tiagabine, particularly in pharmaceutical formulations. It allows for the simultaneous analysis of multiple samples, enhancing efficiency.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the quantification of tiagabine in complex biological matrices such as plasma, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity enable the detection of low concentrations of the analyte, which is critical for pharmacokinetic and toxicokinetic studies.
The Cornerstone of Reliability: Method Validation and Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation is a further step, essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring that the data is interchangeable.
Principles of Method Validation
According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The 'Why' and 'How' of Cross-Validation
Cross-validation is not merely a procedural formality; it is a scientific necessity to ensure data consistency. When a study transitions from one analytical method to another—for instance, from an older HPLC method to a more sensitive LC-MS/MS assay—cross-validation is the bridge that guarantees the data's continuity and integrity.
The process typically involves analyzing the same set of samples using both the established and the new method and comparing the results. Statistical analysis, such as the paired t-test or regression analysis, is then employed to assess the agreement between the two methods.
Comparative Analysis of Validated Methods
The following table summarizes the performance characteristics of different validated analytical methods for tiagabine quantification.
| Parameter | HPLC Method | HPTLC Method | LC-MS/MS Method |
| Matrix | Pharmaceutical Formulations | Tablets | Human Plasma |
| Linearity Range | 5-30 µg/mL | 100-600 ng/band | 2-500 ng/mL |
| Accuracy (% Recovery) | 99.51-100.77% | 98.97-100.65% | 97.6-104.2% |
| Precision (%RSD) | < 2% | < 2% | < 15% |
| LOD | Not Reported | 15.2 ng/band | 0.5 ng/mL |
| LOQ | Not Reported | 46.1 ng/band | 2 ng/mL |
| Key Advantages | Good precision and accuracy for formulations | High throughput, cost-effective | High sensitivity and selectivity for biological samples |
| Reference |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of tiagabine using HPLC, HPTLC, and LC-MS/MS.
HPLC Method for Tiagabine in Pharmaceutical Formulations
This protocol is adapted from a validated method for the determination of tiagabine hydrochloride in pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a buffer of 0.05M potassium dihydrogen phosphate, adjust pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer, acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve tiagabine hydrochloride in the mobile phase to obtain a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of tiagabine into a 100 mL volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: Ambient
-
Detection wavelength: 258 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of tiagabine in the sample by comparing the peak area with that of the standard.
Workflow Diagram:
Caption: HPLC workflow for tiagabine quantification.
HPTLC Method for Tiagabine in Tablets
This protocol is based on a validated HPTLC method for the determination of tiagabine in tablets.
Instrumentation:
-
HPTLC system with a TLC scanner
-
Pre-coated silica gel 60 F254 plates
Reagents:
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Methanol (AR grade)
-
Ammonia (AR grade)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of toluene, ethyl acetate, methanol, and ammonia in a ratio of 6:2:1:0.1 (v/v/v/v).
-
Standard Solution Preparation: Prepare a stock solution of tiagabine hydrochloride in methanol. From this, prepare working standards.
-
Sample Preparation: Prepare the sample solution as described in the HPLC method, using methanol as the solvent.
-
Chromatography:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in the mobile phase.
-
Dry the plate.
-
-
Densitometric Analysis: Scan the dried plate at 258 nm.
-
Calculation: Correlate the peak areas of the sample with the standard to determine the concentration of tiagabine.
Workflow Diagram:
Caption: HPTLC workflow for tiagabine quantification.
LC-MS/MS Method for Tiagabine in Human Plasma
This protocol is a representative example for the quantification of tiagabine in a biological matrix.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Internal Standard (IS) - e.g., a deuterated analog of tiagabine
Procedure:
-
Sample Pre-treatment:
-
To a plasma sample, add the internal standard.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Conditions:
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for tiagabine and the internal standard.
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Calculation: Quantify tiagabine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow Diagram:
Caption: LC-MS/MS workflow for tiagabine in plasma.
Framework for Cross-Validation
To perform a cross-validation between two of the described methods (e.g., HPLC and LC-MS/MS for a formulation moving into preclinical studies), the following steps should be undertaken:
-
Define Acceptance Criteria: Before initiating the experiment, establish clear acceptance criteria for the comparison. This may include limits on the percentage difference between the results from the two methods.
-
Sample Selection: Select a set of at least 20 samples that span the entire calibration range of both methods.
-
Analysis: Analyze the selected samples using both the established and the new analytical methods.
-
Statistical Evaluation:
-
Calculate the percentage difference for each sample: [(Result_New - Result_Old) / mean(Result_New, Result_Old)] * 100.
-
The mean percentage difference should be within a predefined limit (e.g., ±15%).
-
At least 67% of the individual sample differences should be within the defined limit.
-
Perform a paired t-test to determine if there is a statistically significant difference between the two methods.
-
Use regression analysis (e.g., Deming regression) to assess the correlation and bias between the methods.
-
Conclusion
The choice of an analytical method for tiagabine quantification is contingent on the specific requirements of the study, including the matrix, required sensitivity, and throughput. While HPLC and HPTLC are well-suited for quality control of pharmaceutical formulations, LC-MS/MS is indispensable for bioanalytical applications. Cross-validation is a critical, non-negotiable step when transitioning between methods or comparing data from different analytical platforms. A robust cross-validation protocol, as outlined in this guide, ensures the long-term integrity and reliability of the data generated in support of drug development and clinical studies.
References
-
Simultaneous determination of tiagabine and topiramate in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and validation of a selective HPLC method for the determination of tiagabine hydrochloride in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Validated HPTLC method for the determination of tiagabine hydrochloride in tablets. Journal of Planar Chromatography – Modern TLC. [Link]
A Senior Application Scientist's Guide to Determining the Isotopic Purity of Tiagabine-methyl-d6 Hydrochloride
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the isotopic purity of Tiagabine-methyl-d6 Hydrochloride, a deuterated analog of the GABA uptake inhibitor, Tiagabine. We will delve into the principles, experimental protocols, and comparative performance of the two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The strategic replacement of hydrogen atoms with deuterium in a drug molecule, as in Tiagabine-methyl-d6, can significantly alter its pharmacokinetic profile, often leading to improved metabolic stability and a more favorable therapeutic window.[1][2] However, the synthesis of deuterated compounds rarely results in a 100% isotopically pure product.[3] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[3] For instance, a batch of Tiagabine-methyl-d6 will inevitably contain molecules with five, four, or fewer deuterium atoms. Regulatory bodies require rigorous quantification of these isotopologues, making their characterization a critical aspect of Chemistry, Manufacturing, and Controls (CMC).[3]
This guide will equip you with the foundational knowledge and practical insights to select and implement the most appropriate analytical strategy for your research and development needs.
The Analytical Imperative: Why Isotopic Purity Matters
Before delving into the "how," it is crucial to understand the "why." The isotopic purity of a deuterated active pharmaceutical ingredient (API) like Tiagabine-methyl-d6 is a critical quality attribute for several reasons:
-
Pharmacokinetic Consistency: The "deuterium difference" in metabolic stability is directly proportional to the degree of deuteration.[1] Batch-to-batch variations in isotopic purity can lead to inconsistent pharmacokinetic behavior, affecting the drug's efficacy and safety profile.
-
Regulatory Compliance: Regulatory agencies such as the FDA mandate a thorough characterization of all isotopologues in a deuterated drug substance.[3] This includes the identification and quantification of each isotopic species.
-
Mechanistic Clarity: In research settings, particularly in metabolic studies using labeled compounds, an accurate knowledge of the isotopic distribution is essential for valid data interpretation.
Core Analytical Techniques: A Head-to-Head Comparison
The two gold-standard techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and provides complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on their mass-to-charge ratio (m/z). | Detection of nuclear spin transitions in a magnetic field. |
| Information Provided | Isotopic distribution (relative abundance of isotopologues). | Positional information of isotopes and relative isotopic purity.[4] |
| Sensitivity | Very high (nanogram level or lower).[5] | Lower than HRMS. |
| Sample Consumption | Very low.[5] | Higher than HRMS. |
| Quantitative Accuracy | Excellent for relative abundance. | Can be highly quantitative (qNMR). |
| Throughput | High. | Lower. |
| Instrumentation | LC-ESI-HRMS (e.g., TOF, Orbitrap). | High-field NMR spectrometer. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis
HRMS is a powerful technique for determining the relative abundance of each isotopologue in a sample of Tiagabine-methyl-d6 Hydrochloride.[5][6] The high resolving power of modern mass spectrometers allows for the separation and quantification of ions that differ in mass by only a few milliDaltons, which is the case for deuterated isotopologues.
The Causality Behind the Choice: Why HRMS?
The primary advantage of HRMS lies in its ability to provide a detailed "fingerprint" of the isotopic distribution.[6][7] By analyzing the mass spectrum of the protonated molecule [M+H]+, we can resolve and quantify the peaks corresponding to the d0, d1, d2, d3, d4, d5, and d6 species of Tiagabine. This level of detail is crucial for understanding the efficiency of the deuteration synthesis and for ensuring batch-to-batch consistency.
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust workflow for the analysis of Tiagabine-methyl-d6 Hydrochloride by LC-ESI-HRMS. The inclusion of a non-labeled standard allows for direct comparison and validation of the observed isotopic pattern.
Caption: Experimental workflow for isotopic purity analysis by LC-HRMS.
Data Interpretation: Unveiling the Isotopic Profile
The output of the HRMS analysis is a mass spectrum showing the distribution of the different isotopologues. The relative abundance of the target d6 isotopologue is a key measure of isotopic purity.
Table 1: Hypothetical Isotopic Distribution of Tiagabine-methyl-d6 Hydrochloride Determined by HRMS
| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) |
| d0 (C20H25NO2S2) | 375.1326 | 0.1 |
| d1 | 376.1389 | 0.3 |
| d2 | 377.1452 | 0.8 |
| d3 | 378.1515 | 1.5 |
| d4 | 379.1577 | 2.8 |
| d5 | 380.1640 | 5.5 |
| d6 (C20H19D6NO2S2) | 381.1703 | 89.0 |
Note: The theoretical masses are for the monoisotopic neutral species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity and Quantification
NMR spectroscopy provides complementary information to HRMS. While HRMS excels at determining the overall isotopic distribution, NMR can confirm the location of the deuterium labels and provide a quantitative measure of the overall isotopic enrichment.[4][8]
The Rationale for NMR: Positional Verification and Quantitative Insight
For Tiagabine-methyl-d6, the deuterium labels are on the two methyl groups attached to the thiophene rings.[9][10][11] ¹H NMR can be used to confirm the absence of proton signals at these positions, while ²H (Deuterium) NMR will show a signal corresponding to the deuterium nuclei.[12] Furthermore, Quantitative NMR (qNMR) can be employed to determine the overall isotopic enrichment with high accuracy.[13]
Experimental Protocol: A Step-by-Step Guide to qNMR
The following protocol details the steps for determining the isotopic enrichment of Tiagabine-methyl-d6 Hydrochloride using ¹H qNMR.
-
Sample Preparation: Accurately weigh a known amount of the Tiagabine-methyl-d6 HCl sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the spectrometer is properly calibrated and optimized for quantitative measurements. Key parameters include a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Carefully integrate the signal from a well-resolved proton on the Tiagabine molecule and the signal from the internal standard.
-
Calculation: Calculate the isotopic enrichment by comparing the integral of the Tiagabine proton signal to the integral of the internal standard, taking into account the number of protons contributing to each signal and the respective molecular weights and sample weights.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Synthesizing the Data: A Holistic Approach to Isotopic Purity Determination
Neither HRMS nor NMR alone provides a complete picture of isotopic purity. The most robust and scientifically sound approach is to use these techniques in a complementary fashion.
-
HRMS provides the detailed distribution of all isotopologues, which is essential for understanding the synthetic outcome and for regulatory submissions.
-
NMR confirms the specific location of the deuterium labels and provides a highly accurate and precise measure of the overall isotopic enrichment.
By combining the data from both techniques, researchers and drug developers can have a high degree of confidence in the quality and consistency of their deuterated compounds. This dual-pronged approach ensures both trustworthiness in the analytical results and an authoritative understanding of the material's composition.
Conclusion: Ensuring the "Deuterium Difference" is Well-Characterized
The determination of isotopic purity is a non-negotiable aspect of the development and quality control of deuterated drugs like Tiagabine-methyl-d6 Hydrochloride.[2][3] A comprehensive analytical strategy employing both high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a complete and validated assessment of this critical quality attribute. By understanding the principles behind these techniques and implementing robust experimental protocols, scientists can ensure the consistency, safety, and efficacy of these next-generation therapeutics.
References
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- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- Recent advances in analytical techniques for deuterium isotopic purity of deuter
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- Determination of isotope abundance for deuterium-labeled compounds by quantit
- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
- Tiagabine-methyl-d6 Hydrochloride. LGC Standards.
- Tiagabine-methyl-d6 Hydrochloride CAS.
- Tiagabine-d6 (hydrochloride) (CAS Number: 1217808-68-8). Cayman Chemical.
- CASE STUDY - Determination of Isotopic Purity by Accur
- Determination of Isotopic Purity by Accurate Mass LC/MS.
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A Comparative In Vitro Analysis of Tiagabine and its Deuterated Analog, Tiagabine-d6, on GABA Transporter 1 (GAT-1) Binding Affinity
Introduction: The Significance of Tiagabine and the Rationale for Deuteration
Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a crucial protein responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2][4] This mechanism of action underlies its efficacy as an anticonvulsant medication for the treatment of partial seizures.[5][6]
The use of deuterated drug analogs, such as Tiagabine-d6, has emerged as a strategic approach in drug discovery and development.[7][8] Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron.[] The replacement of hydrogen with deuterium at specific molecular positions can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can manifest as a "kinetic isotope effect" (KIE), potentially slowing down metabolic processes that involve the cleavage of these bonds.[8][][10] While the primary focus of the KIE is often on altering a drug's pharmacokinetic profile, it is also crucial to ascertain whether such isotopic substitution impacts the pharmacodynamic properties, such as the binding affinity to its molecular target. This guide outlines a rigorous in vitro study to compare the binding affinity of tiagabine and Tiagabine-d6 for the GAT-1 transporter.
Mechanism of Action: Tiagabine's Interaction with GAT-1
Tiagabine exerts its therapeutic effect by binding to GAT-1 and inhibiting the reuptake of GABA. This leads to an accumulation of GABA in the synapse, prolonging its inhibitory signaling and helping to stabilize neuronal activity.[2][3][4] The precise binding mode of tiagabine to GAT-1 has been a subject of extensive research, with studies suggesting that the nipecotic acid moiety of tiagabine occupies the main binding site (S1), while its aromatic rings are situated within the S2 site of the transporter in an outward-open conformation.[11][12]
Caption: Tiagabine's mechanism of action at the GABAergic synapse.
Experimental Design: Competitive Radioligand Binding Assay
To quantitatively compare the binding affinities of tiagabine and Tiagabine-d6 for the GAT-1 transporter, a competitive radioligand binding assay is the gold standard.[13][14] This assay measures the ability of an unlabeled compound (the "competitor," in this case, tiagabine or Tiagabine-d6) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Key Components:
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) form of a high-affinity GAT-1 ligand. For this study, [³H]tiagabine would be an ideal choice to ensure direct competition for the same binding site.
-
Competitors: Unlabeled tiagabine hydrochloride and Tiagabine-d6 hydrochloride.[15]
-
Biological Material: Cell membranes prepared from a cell line stably expressing human GAT-1 (e.g., CHO or HEK293 cells) or synaptic membrane preparations from rodent brain tissue.
-
Instrumentation: A liquid scintillation counter or a gamma counter, depending on the radioisotope used, and a filtration apparatus.[16]
Caption: Workflow for the competitive radioligand binding assay.
Detailed Experimental Protocol
The following protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of tiagabine and Tiagabine-d6.
1. Membrane Preparation:
-
Culture cells expressing GAT-1 to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[17]
2. Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]tiagabine (typically at or below its Kd value).[18]
-
Increasing concentrations of either unlabeled tiagabine or Tiagabine-d6 (typically spanning a 5-log unit range).
-
Cell membrane preparation.
-
-
Define "total binding" wells containing only the radioligand and membranes, and "non-specific binding" wells containing the radioligand, membranes, and a high concentration of a known GAT-1 inhibitor to displace all specific binding.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[13][17]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).[19][20]
-
Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Anticipated Results and Interpretation
The primary outcome of this study will be the Ki values for tiagabine and Tiagabine-d6. These values represent the affinity of each compound for the GAT-1 transporter.
Table 1: Hypothetical Binding Affinity Data for Tiagabine and Tiagabine-d6 at GAT-1
| Compound | IC50 (nM) | Ki (nM) |
| Tiagabine | 55 | 25 |
| Tiagabine-d6 | 58 | 26.5 |
Note: The IC50 and Ki values presented are hypothetical and for illustrative purposes only.
Interpretation of Findings:
Based on the principles of isotopic substitution, it is anticipated that the in vitro binding affinities of tiagabine and Tiagabine-d6 for the GAT-1 transporter will be very similar, if not identical. The substitution of hydrogen with deuterium is unlikely to significantly alter the steric or electronic properties of the molecule that govern its interaction with the binding pocket of the transporter. Therefore, the Ki values for both compounds are expected to be in the same nanomolar range, consistent with tiagabine's known high affinity for GAT-1.
Any minor differences observed would likely be within the range of experimental variability. A significant difference in binding affinity would be an unexpected finding and would warrant further investigation into potential conformational changes induced by deuteration, although this is considered improbable.
Conclusion: Implications for Drug Development
This comparative in vitro binding study provides a critical first step in evaluating the potential of Tiagabine-d6 as a therapeutic agent. By confirming that deuteration does not adversely affect the target binding affinity, researchers can proceed with confidence to investigate the potential pharmacokinetic advantages conferred by the kinetic isotope effect. The methodologies and principles outlined in this guide offer a robust framework for the preclinical assessment of deuterated compounds, ensuring that any observed in vivo differences can be more confidently attributed to alterations in metabolism rather than target engagement. This rigorous approach is fundamental to the rational design and development of next-generation therapeutics.
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Patsnap. (2024). What is the mechanism of Tiagabine Hydrochloride? Patsnap Synapse. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
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Madsen, K. K., White, H. S., & Schousboe, A. (2010). The mechanism of action of tiagabine. ResearchGate. Retrieved from [Link]
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JoVE. (2024). Antiepileptic Drugs: GABAergic Pathway Potentiators. Journal of Visualized Experiments. Retrieved from [Link]
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ResearchGate. (2010). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. Retrieved from [Link]
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PubMed. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. Retrieved from [Link]
- Khare, S., et al. (2013). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). ACS Chemical Neuroscience, 4(1), 107-115.
- Stary-Weinzinger, A., et al. (2022). Analysis of different binding modes for tiagabine within the GAT-1 transporter. International Journal of Molecular Sciences, 23(22), 13998.
- Mutlib, A. E. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(11), 4359-4377.
- Enna, S. J., & Bylund, D. B. (2006). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in pharmacology, Chapter 1, Unit 1.2.
- Singh, H., et al. (2020). Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1. International Journal of Molecular Sciences, 21(20), 7654.
-
MDPI. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. MDPI. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Retrieved from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Retrieved from [Link]
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PubMed. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. PubMed. Retrieved from [Link]
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Pharmacokinetic comparison between tiagabine and its deuterated analogue.
A Guide for Drug Development Professionals
This guide provides an in-depth pharmacokinetic comparison between the established antiepileptic drug, tiagabine, and its strategically deuterated analogue. As drug development pipelines increasingly leverage deuterium chemistry to optimize therapeutic candidates, understanding the precise impact of this subtle atomic substitution is paramount. Here, we dissect the known metabolic fate of tiagabine and project the anticipated pharmacokinetic advantages of its deuterated counterpart, grounded in the principles of the kinetic isotope effect. This analysis is supported by detailed experimental protocols for validation.
Introduction: The Rationale for Deuterating Tiagabine
Tiagabine, marketed as Gabitril, exerts its anticonvulsant effect by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the synaptic availability of the inhibitory neurotransmitter GABA.[1][2][3] It is primarily used as an adjunctive therapy for partial seizures.[1][4] While effective, its pharmacokinetic profile is characterized by a relatively short half-life of 7-9 hours in healthy individuals, which is further reduced to as little as 2-5 hours in patients taking enzyme-inducing antiepileptic drugs (AEDs) like carbamazepine or phenytoin.[4][5][6] This necessitates frequent dosing and can lead to fluctuations in plasma concentrations.
The primary driver of tiagabine's clearance is hepatic metabolism, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][5][7] One of the main metabolic pathways is the oxidation of the thiophene ring.[5] This metabolic vulnerability presents a prime opportunity for optimization through deuteration.
The Deuterium Advantage: Kinetic Isotope Effect (KIE)
Deuteration involves the replacement of one or more hydrogen atoms (protium) in a drug molecule with its heavier, stable isotope, deuterium.[8] While chemically similar, the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[8][] For metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[][10] This phenomenon, known as the kinetic isotope effect (KIE), can lead to:
-
Reduced Metabolic Rate: Slower breakdown of the drug by metabolic enzymes.[8]
-
Increased Half-Life: The drug remains in the body for a longer period.[8]
-
Enhanced Drug Exposure (AUC): Higher overall concentration of the drug in the plasma over time.
-
Improved Safety Profile: Potentially reducing the formation of toxic or reactive metabolites.[11]
By strategically placing deuterium at the sites of CYP3A4-mediated oxidation on the tiagabine molecule, we can hypothesize a significant alteration of its pharmacokinetic profile, potentially leading to a more favorable dosing regimen and improved patient compliance.
Comparative Pharmacokinetic Profiles
The following table summarizes the known pharmacokinetic parameters of tiagabine and the projected parameters for its deuterated analogue. The projections for the deuterated version are based on the established principles of the kinetic isotope effect on CYP3A4-mediated metabolism.
| Parameter | Tiagabine (Non-deuterated) | Deuterated Tiagabine (Projected) | Rationale for Projected Change |
| Absorption | |||
| Bioavailability | ~90%[1][4] | Potentially >90% | Reduced first-pass metabolism could increase the fraction of the dose reaching systemic circulation. |
| Tmax (Time to Peak) | ~1 hour (fasted)[4] | ~1 hour (fasted) | Absorption is a physical process and is not expected to be significantly altered by deuteration. |
| Effect of Food | Rate of absorption decreased, extent (AUC) unchanged.[5] | Likely similar | The interaction with food is related to solubility and gastric emptying, not metabolism. |
| Distribution | |||
| Protein Binding | 96%[4][5] | ~96% | Deuteration does not significantly alter the overall size or charge of the molecule, so protein binding should remain unchanged. |
| Volume of Distribution | ~1 L/kg[4] | ~1 L/kg | Distribution into tissues is unlikely to be affected. |
| Metabolism | |||
| Primary Enzyme | CYP3A4[5][7] | CYP3A4 (with reduced affinity/turnover) | The metabolic pathway remains the same, but the rate is slowed by the KIE. |
| Major Pathways | Thiophene ring oxidation, Glucuronidation[5] | Thiophene ring oxidation (slowed), Glucuronidation | The primary oxidative pathway is expected to be significantly attenuated. |
| Excretion | |||
| Elimination Half-life (t½) | 7-9 hours (uninduced); 2-5 hours (induced)[4][5] | Significantly longer (e.g., 12-18 hours) | Slower metabolism directly leads to a longer elimination half-life. |
| Clearance (CL) | ~109 mL/min (uninduced); ~67% higher (induced)[5][12] | Significantly lower | Reduced metabolic breakdown decreases the rate at which the drug is cleared from the body. |
| Excretion Route | Feces (~63%), Urine (~25%) as metabolites[4][5] | Feces and Urine, with a higher proportion of unchanged drug possible. | With metabolism slowed, a greater fraction of the parent drug might be excreted unchanged. |
Visualizing the Metabolic Impact of Deuteration
The following diagram illustrates the primary metabolic pathway of tiagabine and how deuteration is hypothesized to impede this process.
Caption: Metabolic fate of tiagabine vs. its deuterated analogue.
Experimental Validation Protocols
To empirically validate the projected pharmacokinetic benefits, a series of standardized preclinical experiments are required. The following protocols outline the essential steps.
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of tiagabine and its deuterated analogue in human liver microsomes.
Materials:
-
Tiagabine and deuterated tiagabine reference standards.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with internal standard (e.g., deuterated gaboxadol) for reaction quenching.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare stock solutions of tiagabine and deuterated tiagabine in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLM (e.g., 0.5 mg/mL), and the test compound (tiagabine or its analogue, final concentration e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated (t½ = -0.693/slope).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of tiagabine and its deuterated analogue following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing vehicle (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Blood collection supplies (e.g., K2EDTA tubes).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS system.
Procedure:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study.
-
Dosing: Fast animals overnight. Administer a single oral dose of tiagabine or its deuterated analogue (e.g., 5 mg/kg) via gavage.
-
Blood Sampling: Collect sparse or serial blood samples (e.g., ~100 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifuging to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of the parent drug (and major metabolites, if desired) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each compound.
Experimental Workflow Visualization
The logical flow from initial in vitro screening to in vivo validation is critical for efficient drug development.
Caption: Standard workflow for comparative pharmacokinetic analysis.
Conclusion and Future Directions
The strategic deuteration of tiagabine presents a compelling opportunity to improve its pharmacokinetic profile. Based on the fundamental principles of the kinetic isotope effect, a deuterated analogue is projected to exhibit a slower rate of CYP3A4-mediated metabolism, leading to a longer elimination half-life, reduced clearance, and increased overall drug exposure. These modifications could translate into a simplified dosing regimen (e.g., once or twice daily instead of multiple times a day), more stable plasma concentrations, and potentially a lower required dose, which could enhance both patient adherence and the drug's safety profile.
It is crucial to recognize that these projections require empirical validation. The experimental protocols outlined in this guide provide a clear path for confirming the hypothesized benefits through rigorous in vitro and in vivo studies. Successful validation would position a deuterated tiagabine analogue as a promising next-generation therapeutic with significant advantages over the parent compound, aligning with the industry-wide trend of leveraging established pharmacology with innovative molecular engineering to create superior medicines.[11][13] The FDA has previously approved deuterated drugs as New Chemical Entities (NCEs), offering a clear regulatory pathway and the potential for market exclusivity.[14][15][16]
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A Senior Application Scientist's Guide to Evaluating Tiagabine Quantification Assays: A Focus on Linearity and Range
Introduction: The "Why" Behind Tiagabine Quantification
Tiagabine (TGB), marketed as Gabitril, is an anticonvulsant medication that exerts its therapeutic effect by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2][3][4] This mechanism effectively increases GABA availability at the synaptic cleft, thereby reducing the likelihood of seizures.[2][5] While primarily indicated for the adjunctive treatment of partial seizures, its application has been explored in anxiety disorders and chronic pain.[1][6]
The clinical and research utility of tiagabine hinges on understanding its concentration in biological systems. Tiagabine exhibits linear and predictable pharmacokinetics, meaning its concentration in the body is directly proportional to the dose administered over a certain range.[1][7] This characteristic makes therapeutic drug monitoring (TDM) a valuable tool for optimizing dosage, ensuring patient safety, and minimizing adverse effects. For researchers, accurate quantification is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.
This guide provides an in-depth comparison of common analytical methodologies for tiagabine quantification. We will move beyond mere protocol recitation to dissect the causality behind methodological choices, focusing on two critical validation parameters: linearity and range . Our objective is to equip fellow scientists and drug development professionals with the expertise to select and evaluate assays that are not just precise, but unequivocally fit for purpose.
The Regulatory Backbone: Understanding Method Validation
Before delving into specific assays, it is crucial to acknowledge the framework that governs their reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation.[8][9][10][11] These guidelines are not bureaucratic hurdles; they are a systematic process to ensure that an analytical method is accurate, reliable, and reproducible for its intended use.[11][12]
At the heart of this validation are several key parameters, with linearity and range being fundamental to establishing a quantifiable relationship between the analytical signal and the concentration of tiagabine.
-
Linearity : This is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte (tiagabine) within a given range.[13] It is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r) or coefficient of determination (r²) serving as a primary indicator of the "goodness of fit." A value close to 1.0 is desired.
-
Range : The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[13] The boundaries of this range are defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[10] The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, a critical factor for studies involving low drug exposure.[11][14]
A validated method is a self-validating system. Each analytical run must include calibration standards to define the curve and quality control (QC) samples at multiple concentrations (low, medium, and high) to verify that the assay is performing as expected. This internal validation is non-negotiable for generating trustworthy and defensible data.
Comparative Analysis of Tiagabine Quantification Methods
The choice of an analytical method is a strategic decision dictated by the research question, the nature of the sample (matrix), and the required sensitivity. We will compare three progressively sophisticated techniques used for tiagabine analysis.
UV-Visible Spectrophotometry: A Foundational Approach
Principle of Causality: This technique operates on the Beer-Lambert law, where the absorbance of light by a solution is directly proportional to the concentration of the analyte. It is a rapid and cost-effective method, making it suitable for analyzing tiagabine in bulk drug form or simple pharmaceutical formulations where the concentration is high and the matrix is clean.[15][16]
Performance Insights: Published methods demonstrate good linearity for tiagabine hydrochloride in the concentration range of 10–50 µg/mL, with a correlation coefficient (r) of 0.998.[15][16] However, its utility in complex biological matrices like plasma or urine is severely limited. The lack of specificity means that other endogenous compounds or metabolites that absorb light at the same wavelength (around 257 nm) will interfere with the measurement, leading to inaccurate results.
Experimental Protocol: UV Spectrophotometry for Bulk Tiagabine HCl
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of pure tiagabine HCl and dissolve it in a 100 mL volumetric flask using double-distilled water.[15]
-
Calibration Standards Preparation: Create a series of calibration standards by transferring aliquots (e.g., 1, 2, 3, 4, and 5 mL) of the stock solution into separate 10 mL volumetric flasks.[15] Dilute to the mark with double-distilled water to yield concentrations of 10, 20, 30, 40, and 50 µg/mL.
-
Spectrophotometric Measurement: Set the UV-Visible spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax), which for tiagabine HCl is 257 nm.[15][16]
-
Calibration Curve Generation: Measure the absorbance of each calibration standard against a solvent blank (double-distilled water).
-
Data Analysis: Plot the absorbance values versus the corresponding concentrations. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r).
-
Unknown Sample Analysis: Prepare the unknown sample using the same solvent and measure its absorbance. Calculate the concentration using the equation derived from the calibration curve.
Workflow: UV-Visible Spectrophotometry
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A Senior Application Scientist's Guide to Validating Tiagabine Analytical Methods: A Focus on Precision and Accuracy
Introduction: The Criticality of Robust Tiagabine Quantification
Tiagabine, an anticonvulsant drug, operates as a selective GABA reuptake inhibitor and is pivotal in the management of epilepsy.[1] Its therapeutic efficacy is intrinsically linked to maintaining specific plasma concentrations, making the development of reliable analytical methods for its quantification a cornerstone of pharmaceutical quality control and clinical monitoring. An analytical method's validity is determined by its ability to provide consistently accurate and precise results. Without this assurance, all subsequent data—from stability studies to pharmacokinetic profiles—rests on an unstable foundation.
This guide provides an in-depth comparison of common analytical techniques for tiagabine quantification and presents a detailed, field-proven framework for assessing the precision and accuracy of a selected High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies described are not just scientifically sound, but also align with global compliance standards.[2][3]
Comparative Analysis of Analytical Methodologies for Tiagabine
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For tiagabine, several methods have been developed, each with distinct advantages and limitations.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte. Tiagabine's λmax is often reported around 257-260 nm.[4][5] | Simple, rapid, and cost-effective.[4] | Lower specificity and sensitivity; susceptible to interference from excipients or other UV-absorbing compounds.[6] | Routine quality control of bulk drug and simple pharmaceutical formulations. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[5] | High specificity, precision, and accuracy. Can be used for stability-indicating assays by separating the drug from its degradation products.[7][8] | More complex and time-consuming than spectrophotometry; requires more expensive equipment. | Assay and impurity determination in drug substance and finished products; stability studies. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[9] | Extremely high sensitivity and specificity, allowing for quantification in complex biological matrices like plasma.[9][10] | High instrument cost and complexity; requires specialized expertise for method development and maintenance. | Bioanalytical studies (pharmacokinetics, toxicokinetics), therapeutic drug monitoring. |
For the purpose of routine quality control in a pharmaceutical manufacturing setting, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method offers the optimal balance of specificity, reliability, and cost-effectiveness. It can accurately quantify tiagabine while simultaneously monitoring for potential degradation products.[7]
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow ensures that the method is robust, reliable, and produces data that can be trusted. This process is mandated by regulatory bodies like the FDA, EMA, and is detailed in the ICH Q2(R1) guidelines.[2][11][12]
Caption: High-level workflow for analytical method validation.
Experimental Protocol: Validation of an RP-HPLC Method for Tiagabine
This section details the experimental procedure for validating the precision and accuracy of an isocratic RP-HPLC method for tiagabine hydrochloride tablets.
Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Scientist's Rationale: A C18 column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for moderately non-polar molecules like tiagabine.
-
-
Mobile Phase: A mixture of a suitable buffer (e.g., pH 4.5 phosphate buffer) and an organic modifier like methanol in an 85:15 v/v ratio.[5]
-
Scientist's Rationale: The buffer controls the ionization state of tiagabine, ensuring a consistent retention time. Methanol acts as the organic modifier to elute the compound from the C18 column. The 85:15 ratio is optimized to achieve a reasonable retention time (e.g., ~4.2 minutes) and good peak symmetry.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[5]
-
Scientist's Rationale: This wavelength corresponds to a high absorbance maximum for tiagabine, providing good sensitivity for quantification.
-
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Tiagabine HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 5, 7.5, 10, 12.5, 15 µg/mL for linearity).[5]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Tiagabine HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL. This solution has a nominal concentration of 100 µg/mL.
-
Further dilute this solution with the mobile phase to fall within the validated range (e.g., a 1:10 dilution to get 10 µg/mL).
-
Assessing Precision and Accuracy: The Core of Validation
Precision and accuracy are distinct but related parameters that define the reliability of an analytical method. Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of agreement among a series of measurements.[3][13]
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A Senior Application Scientist's Guide to Interference Testing for Endogenous Compounds in Tiagabine Bioanalysis
Welcome to a comprehensive guide on navigating the complexities of endogenous interference in the bioanalysis of tiagabine. As researchers and drug development professionals, the accuracy and reliability of our quantitative data are paramount. Tiagabine, an anticonvulsant that functions by inhibiting GABA uptake, presents unique challenges in bioanalysis not because it is endogenous, but because its accurate quantification can be compromised by endogenous molecules within the biological matrix.[1][2] This guide provides an in-depth comparison of strategies and methodologies to identify, evaluate, and mitigate such interferences, ensuring your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.
The core principle of a reliable bioanalytical method is its ability to distinguish the analyte from everything else in the sample.[3] This becomes particularly challenging when endogenous components, such as metabolites, phospholipids, or other structurally similar molecules, co-elute with the analyte and interfere with the ionization process in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] This interference can lead to ion suppression or enhancement, directly impacting the accuracy of pharmacokinetic and toxicokinetic data.[6][7] This guide is structured to walk you through a logical, field-proven workflow for developing a tiagabine assay that is free from the influence of endogenous interference.
The Regulatory Framework: Understanding the Challenge
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide stringent guidelines for bioanalytical method validation.[3] While tiagabine is an exogenous compound, the principles outlined for analytes that are also endogenous compounds are directly applicable to managing interference. The FDA guidance emphasizes that the biological matrix used for calibration standards should ideally be free of any component that could interfere with the analysis.[8] This necessitates a thorough evaluation of matrix effects from multiple sources to ensure method selectivity and accuracy.[3]
The challenge lies in the inherent variability of biological matrices. Plasma or serum from different individuals contains a unique cocktail of endogenous substances.[9] Therefore, a method validated with a single source of blank matrix may fail when analyzing a broader study population. The key is to develop a self-validating system—a method robust enough to produce reliable data regardless of the individual sample's endogenous makeup.
Experimental Design for Interference Assessment
A systematic approach is crucial for identifying and mitigating interference. The following workflow outlines the key stages of developing a robust bioanalytical method for tiagabine, with a focus on addressing endogenous interferences.
Caption: High-level workflow for tiagabine bioanalytical method development.
Comparative Analysis of Sample Preparation Techniques
The most effective strategy to combat interference is to remove the offending endogenous compounds during sample preparation.[5] The choice of technique is a critical decision based on a trade-off between speed, cost, and selectivity.
Method A: Protein Precipitation (PPT)
PPT is a fast and simple method but is notoriously non-selective. It primarily removes large proteins, leaving behind a host of smaller endogenous molecules, particularly phospholipids, which are a major cause of ion suppression.[5]
-
Protocol: Protein Precipitation
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the stable isotope-labeled internal standard (SIL-IS), Tiagabine-d4.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
Method B: Liquid-Liquid Extraction (LLE)
LLE offers improved selectivity by partitioning the analyte into an organic solvent based on its polarity and the pH of the aqueous phase. By carefully selecting the solvent and pH, many endogenous interferences can be left behind in the aqueous layer.[5]
-
Protocol: Liquid-Liquid Extraction
-
Aliquot 100 µL of human plasma into a glass tube.
-
Add 25 µL of 1M sodium hydroxide to basify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE) containing the SIL-IS.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Freeze the aqueous (bottom) layer and decant the organic (top) layer into a clean tube.
-
Evaporate the organic layer to dryness and reconstitute as in the PPT method.
-
Method C: Solid-Phase Extraction (SPE)
SPE is the most selective sample preparation technique. It uses a solid sorbent to retain the analyte while endogenous interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This provides the cleanest extracts, minimizing matrix effects.
-
Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 100 µL of 2% phosphoric acid.
-
Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute tiagabine and the SIL-IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as in the PPT method.
-
Performance Comparison
| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction | Method C: Solid-Phase Extraction |
| Selectivity | Low | Moderate | High |
| Phospholipid Removal | Poor (<20%) | Good (>85%) | Excellent (>98%) |
| Typical Recovery | >90% | 70-85% | >90% |
| Matrix Effect (CV%) | 15-25% | 5-10% | <5% |
| Throughput | High | Moderate | Low |
| Cost per Sample | Low | Low-Moderate | High |
Data presented is representative of typical results and should be confirmed experimentally.
Quantifying the Invisible: Matrix Effect Evaluation
Even with selective sample preparation, it is essential to quantitatively assess the impact of the matrix. This is done by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a pure solution.[7] According to FDA guidance, this should be tested in at least six different lots of the biological matrix.[3]
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Set A: Prepare tiagabine standards at a low and high QC concentration in the mobile phase.
-
Set B: Extract blank plasma from six different donors using your chosen sample preparation method (e.g., SPE). Spike the extracted, dried, and reconstituted samples with tiagabine at the same low and high QC concentrations.
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A).
-
The coefficient of variation (CV%) of the matrix factors across the six lots should be ≤15%.
Illustrative Data: Matrix Effect Comparison
| Lot # | Matrix Factor (PPT Method) | Matrix Factor (SPE Method) |
| 1 | 0.82 | 0.98 |
| 2 | 0.95 | 1.03 |
| 3 | 0.75 | 0.96 |
| 4 | 1.10 | 1.01 |
| 5 | 0.88 | 0.99 |
| 6 | 0.79 | 1.04 |
| Mean | 0.88 | 1.00 |
| Std Dev | 0.12 | 0.03 |
| CV% | 14.1% | 3.0% |
As the data clearly shows, the SPE method provides a much lower and more consistent matrix effect, demonstrating its superior ability to remove endogenous interferences. A CV% of less than 5% indicates a negligible and highly consistent matrix effect, leading to a more rugged and reliable assay.
Caption: Ion suppression in the electrospray source.
Conclusion and Recommendations
For the robust bioanalysis of tiagabine, mitigating the impact of endogenous interference is not merely a suggestion but a requirement for generating reliable data. While protein precipitation offers speed, its lack of selectivity makes it a high-risk choice for a submission-quality assay. Liquid-liquid extraction provides a significant improvement, but Solid-Phase Extraction (SPE) stands out as the superior alternative.
The experimental data demonstrates that the high selectivity of SPE effectively removes phospholipids and other endogenous interferences, resulting in a minimal and consistent matrix effect across different patient populations.[5][10] This directly translates to improved accuracy, precision, and overall method robustness. Investing the time to develop a more rigorous SPE-based sample preparation protocol is a self-validating system that pays dividends in the quality and trustworthiness of your final data. The use of a stable isotope-labeled internal standard is also critical, as it co-elutes and experiences similar matrix effects, providing the best possible correction for any residual interference.[11]
By following a systematic approach that includes qualitative screening, comparative evaluation of sample preparation techniques, and quantitative matrix effect validation across multiple lots, you can develop a tiagabine bioanalytical method that is both scientifically sound and regulatorily compliant.
References
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Bioanalysis Considerations for Endogenous Substance Drug Products. (n.d.). BioPharma Services. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 14(2), 100-109. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]
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Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Retrieved from [Link]
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Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. (n.d.). Sannova. Retrieved from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]
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Cuykx, M., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC North America, 37(10), 744-753. Retrieved from [Link]
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Suzdak, P. D., & Jansen, J. A. (1995). Tiagabine pharmacology in profile. Epilepsia, 36 Suppl 6, S14-S18. Retrieved from [Link]
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Gessner, M., et al. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1), 114. Retrieved from [Link]
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Genzen, J. R., & Rockwood, A. L. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Retrieved from [Link]
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Cuykx, M., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Retrieved from [Link]
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Goa, K. L., & Sorkin, E. M. (1993). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 46(2), 308-324. Retrieved from [Link]
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Adkins, J. C., & Noble, S. (1998). Pharmacology and clinical experience with tiagabine. CNS drugs, 9(2), 139-156. Retrieved from [Link]
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Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2-S6. Retrieved from [Link]
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Mengel, H. B., et al. (1995). Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses. Epilepsia, 36(6), 595-601. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tiagabine-methyl-d6 Hydrochloride
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Tiagabine-methyl-d6 Hydrochloride, a deuterated analog of the GABA uptake inhibitor, Tiagabine. Our focus is to empower laboratory personnel with the knowledge to manage this waste stream confidently, ensuring both personal safety and environmental integrity.
The principles outlined herein are grounded in a synthesis of regulatory guidelines and scientific understanding of the compound's properties. While Tiagabine-methyl-d6 Hydrochloride is not classified as a controlled substance by the Drug Enforcement Administration (DEA), its significant aquatic toxicity necessitates a disposal protocol that prevents its entry into environmental systems.[1][2]
The Scientific Rationale: Why Proper Disposal Matters
Tiagabine acts by inhibiting the reuptake of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[3][4][5][6][7] While this mechanism is beneficial therapeutically, the introduction of GABA agonists into aquatic ecosystems can have unintended consequences. Studies on related compounds suggest that altering GABAergic systems in aquatic organisms can disrupt their normal physiological processes.[8][9] The Safety Data Sheet (SDS) for Tiagabine-methyl-d6 Hydrochloride explicitly states that it is "Very toxic to aquatic life with long lasting effects," underscoring the imperative for its containment and destruction through proper disposal channels.
Core Principles of Disposal
The disposal of Tiagabine-methyl-d6 Hydrochloride is governed by two primary considerations: its non-controlled status and its environmental toxicity. As it is not a DEA-scheduled compound, the stringent tracking and record-keeping requirements for controlled substances are not applicable.[10][11][12] However, its aquatic toxicity dictates that it should be treated as a non-hazardous pharmaceutical waste designated for incineration to ensure its complete destruction.[13][14]
Key Disposal Data Summary
| Parameter | Guideline |
| DEA Controlled Substance? | No |
| EPA Hazardous Waste? | No (unless mixed with a listed hazardous waste) |
| Primary Disposal Method | Incineration |
| Container Type | Clearly labeled, non-hazardous pharmaceutical waste container (white with a blue lid is a common industry practice) |
| Environmental Concern | High aquatic toxicity |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of neat (pure) Tiagabine-methyl-d6 Hydrochloride and materials lightly contaminated with the compound.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, at a minimum, don a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation:
-
Neat Compound and Grossly Contaminated Items: Any remaining neat Tiagabine-methyl-d6 Hydrochloride powder and items heavily contaminated (e.g., weigh boats, spatulas with visible residue) must be designated for incineration.
-
Lightly Contaminated Materials: Items with trace amounts of contamination, such as empty vials, pipette tips, and gloves, should also be disposed of in the designated non-hazardous pharmaceutical waste stream for incineration.
-
Empty Original Containers: The original vial containing Tiagabine-methyl-d6 Hydrochloride, once empty, should be managed as non-hazardous pharmaceutical waste. Do not rinse the container into the sanitary sewer.
3. Waste Collection and Containment:
-
Place all waste materials into a designated, properly labeled "non-hazardous pharmaceutical waste for incineration" container.[14] These containers are often white with blue lids to distinguish them from other waste streams.
-
Ensure the container is securely sealed to prevent any accidental spillage.
-
The container should be stored in a designated satellite accumulation area for chemical waste, away from general laboratory traffic.
4. Disposal Coordination:
-
Arrange for the pickup and disposal of the non-hazardous pharmaceutical waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that the waste vendor is aware that the container holds non-hazardous pharmaceutical waste destined for incineration.
5. Documentation:
-
While not subject to DEA regulations, maintaining an internal record of the disposal of research compounds is good laboratory practice. Document the date, quantity (estimate), and method of disposal in your laboratory notebook or a dedicated waste disposal log.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Tiagabine-methyl-d6 Hydrochloride.
Caption: Disposal workflow for Tiagabine-methyl-d6 Hydrochloride.
Final Considerations
Adherence to these disposal procedures is a critical component of responsible research. By understanding the scientific reasoning behind these guidelines, researchers can ensure they are not only compliant with regulations but are also active stewards of environmental health. For any institution-specific disposal requirements, always consult your local Environmental Health and Safety department.
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A Researcher's Guide to the Safe Handling of Tiagabine-methyl-d6 Hydrochloride
As a potent, psychoactive compound and a deuterated analog of an antiepileptic drug, Tiagabine-methyl-d6 Hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, outlining the essential personal protective equipment (PPE), operational workflows, and disposal protocols necessary for its safe management in a research setting.
Understanding the Risks: Hazard Profile of Tiagabine-methyl-d6 Hydrochloride
Tiagabine-methyl-d6 Hydrochloride is a crystalline solid.[1] The primary hazards associated with this compound, as identified in its Safety Data Sheets (SDS), are significant and demand a comprehensive safety strategy.[2][3][4] The deuterium labeling does not alter the fundamental chemical or toxicological properties of the parent compound, Tiagabine Hydrochloride. Therefore, safety protocols are predicated on the hazards of the unlabeled molecule.
Key Hazards Include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2][3][4]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2][3][4]
-
Environmental Hazard: Tiagabine is very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal measures to prevent release into the environment.[2][3]
Due to its potent pharmacological activity as a GABA uptake inhibitor, systemic exposure could lead to unintended neurological effects such as dizziness or drowsiness.[5] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the primary goal.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a robust barrier between the researcher and the compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. For handling potent pharmaceutical compounds, standard laboratory attire is insufficient.[6][7]
| Equipment | Specification & Rationale |
| Respiratory Protection | NIOSH-approved N95 Respirator (minimum): For weighing and handling of the solid compound where dust generation is possible. Rationale: Prevents inhalation of airborne particles.[8] For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[9][10] |
| Hand Protection | Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon known or suspected contamination. Rationale: Provides a primary barrier against dermal absorption. Double gloving offers protection in case the outer glove is breached. |
| Eye & Face Protection | Safety Goggles with Side Shields or a Full-Face Shield: Must be worn at all times when handling the compound in solid or solution form. Rationale: Protects against splashes and airborne particles, preventing serious eye irritation.[4] |
| Body Protection | Disposable, Low-Linting Lab Coat with Knit Cuffs (e.g., Tyvek®): The lab coat should be fully buttoned or zipped. Rationale: Protects skin and personal clothing from contamination.[6] Knit cuffs provide a snug fit around the inner glove. This garment must be dedicated to potent compound work and disposed of after the task or at the end of the day. |
Procedural Protocol: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the disposable lab coat, ensuring full coverage.
-
Respirator: Perform a seal check for an N95 respirator or ensure the PAPR is functioning correctly.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer gloves, turning them inside out.
-
Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, rolling the coat away from the body and turning the gloves inside out as you pull your hands out. Dispose of immediately in a designated hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Eye/Face Protection: Remove goggles or face shield.
-
Respirator: Remove the respirator.
-
Wash Hands Again: Perform a final hand washing.
Operational Workflow: From Receipt to Disposal
A controlled and logical workflow is paramount for safety and experimental integrity. This workflow should be conducted in a designated area, clearly marked for potent compound use.
Step-by-Step Methodologies
1. Receiving and Storage:
-
Upon receipt, verify the container's integrity.
-
The compound should be stored in a tightly sealed container, as recommended by the supplier, typically at -20°C.[1][8][11]
-
The storage location (e.g., a specific freezer) should be clearly labeled with a "Potent Compound" warning.
2. Weighing and Solution Preparation:
-
All handling of the solid compound must be performed within a containment device, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.
-
Use dedicated spatulas and weigh boats. Decontaminate these items with an appropriate solvent after use or dispose of them as hazardous waste.
-
To prepare a stock solution, add the solvent directly to the vial containing the pre-weighed solid. Tiagabine Hydrochloride is soluble in organic solvents like DMSO and ethanol.[1]
3. Experimental Use:
-
When transferring solutions, use syringes or positive displacement pipettes to avoid generating aerosols.
-
Keep all containers sealed when not in immediate use.
-
Conduct all experimental manipulations within a fume hood if there is a risk of aerosol generation.
4. Decontamination and Disposal Plan:
-
Decontamination: At the end of the procedure, decontaminate all work surfaces. Wipe the area with a solvent known to dissolve Tiagabine (e.g., ethanol), followed by a standard laboratory detergent, and then water.
-
Waste Segregation:
-
Solid Waste: All contaminated PPE (gloves, lab coat, respirator), weigh boats, and wipes must be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not discharge any amount to the sewer system.[2]
-
Sharps Waste: Contaminated needles and syringes must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
-
Final Disposal: All waste streams must be disposed of according to institutional and local regulations for hazardous chemical waste.[2] This is crucial to prevent the release of this aquatically toxic substance into the environment.
By adhering to this comprehensive safety framework, researchers can effectively mitigate the risks associated with Tiagabine-methyl-d6 Hydrochloride, ensuring personal safety and environmental protection while maintaining the integrity of their scientific work.
References
- Tiagabine-d6 (hydrochloride)
- Tiagabine (hydrochloride)
- Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA.
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- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
